molecular formula C8H12BrClN4 B1285118 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride CAS No. 1030022-85-5

5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride

Cat. No.: B1285118
CAS No.: 1030022-85-5
M. Wt: 279.56 g/mol
InChI Key: HNOXJQKRBDCFQA-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride is a useful research compound. Its molecular formula is C8H12BrClN4 and its molecular weight is 279.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-piperazin-1-ylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN4.ClH/c9-7-5-11-8(12-6-7)13-3-1-10-2-4-13;/h5-6,10H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOXJQKRBDCFQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=N2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Bromo-2-(piperazin-1-yl)pyrimidine Hydrochloride: Synthetic Methodologies and Applications in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I frequently encounter the need for versatile, highly functionalized building blocks. 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride (CAS: 1030022-85-5) [1] stands out as a premier bifunctional scaffold. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic causality behind its synthesis, and its strategic deployment in the discovery of novel therapeutics, such as Autotaxin (ATX) inhibitors.

Physicochemical Profiling & Structural Rationale

To effectively utilize a chemical intermediate, one must first understand the strategic purpose behind its structural design. Table 1 summarizes the core quantitative data of the compound.

Table 1: Quantitative & Physicochemical Properties
PropertyValue / Specification
Chemical Name 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride
CAS Registry Number 1030022-85-5
Molecular Formula C8H11BrN4 · HCl
Molecular Weight 279.57 g/mol (Salt) / 243.10 g/mol (Free Base)
Appearance Off-white to pale yellow crystalline solid
Solubility Profile Highly soluble in H₂O and DMSO; moderately soluble in MeOH
Storage Conditions Inert atmosphere (Argon/N₂), 2–8 °C, desiccated
Mechanistic Design (Why this specific architecture?)
  • The Pyrimidine Core: Acts as an electron-deficient bioisostere for benzene. It lowers overall lipophilicity (LogP) while providing two nitrogen hydrogen-bond acceptors, which are critical for kinase hinge-binding interactions.

  • The Piperazine Moiety: Introduces a basic secondary amine. This drastically improves aqueous solubility and provides an orthogonal site for acylation or alkylation.

  • The Hydrochloride Salt Form: The free base is prone to oxidative degradation and atmospheric moisture absorption. Converting it to the HCl salt protonates the piperazine nitrogen (pKa ~9.8), creating a highly stable, crystalline lattice that ensures lot-to-lot reproducibility and extended shelf life.

  • The 5-Bromo Substituent: The C5 position of pyrimidine is electronically deactivated toward nucleophilic attack, making the bromine atom highly stable under basic conditions. However, it serves as an ideal, reactive electrophile for Palladium(0)-catalyzed cross-coupling reactions.

Validated Synthetic Protocol & Causality

The following protocol outlines a self-validating system for synthesizing the title compound via Nucleophilic Aromatic Substitution (SNAr), adapted from established patent literature for ATX inhibitor synthesis [2].

Step-by-Step Methodology

Step 1: SNAr Reaction (Free Base Formation)

  • Preparation: In an oven-dried round-bottom flask under N₂, dissolve 5-bromo-2-chloropyrimidine (1.0 eq, 15.51 mmol) in anhydrous Acetonitrile (MeCN, 30 mL).

  • Nucleophile Addition: Add Piperazine (2.0 eq, 31.02 mmol).

    • Causality: A strict 2.0 molar equivalent excess of piperazine is required to statistically suppress the formation of inactive bis-pyrimidine adducts (where both nitrogens of piperazine react with the electrophile).

  • Base Addition: Introduce Cesium Carbonate (Cs₂CO₃, 3.0 eq, 46.53 mmol).

    • Causality: Cs₂CO₃ provides optimal basicity to neutralize the generated HCl without degrading the pyrimidine ring. Its specific solubility profile in MeCN accelerates the SNAr kinetics compared to weaker bases like K₂CO₃.

  • Thermal Activation: Heat the reaction mixture to 80 °C for 2 hours.

    • Causality: While the C2-chloro group is activated by the adjacent pyrimidine nitrogens, the 80 °C thermal energy overcomes the activation barrier required to achieve >95% conversion within a practical, scalable timeframe.

  • In-Process Control (IPC): Sample the mixture for LC-MS analysis. The protocol is self-validating when the starting material peak disappears and the product mass (m/z = 243.1 [M+H]⁺) dominates the chromatogram.

  • Workup: Filter the inorganic salts, concentrate the filtrate in vacuo, and purify via silica gel chromatography to isolate the yellow solid free base.

Step 2: Salification (Hydrochloride Formation)

  • Dissolution: Dissolve the purified free base in a minimal volume of anhydrous dichloromethane (DCM).

  • Precipitation: Dropwise add 4M HCl in dioxane (1.1 eq) at 0 °C.

    • Causality: The 0 °C environment controls the exothermic salification. The HCl selectively protonates the highly basic piperazine nitrogen over the weakly basic pyrimidine nitrogens, precipitating the mono-hydrochloride salt cleanly.

SyntheticWorkflow A 5-Bromo-2-chloropyrimidine (Electrophile) C SNAr Reaction Cs2CO3, MeCN, 80°C A->C B Piperazine (2.0 eq) (Nucleophile) B->C D Free Base Intermediate (Purified via Chromatography) C->D 2h, Filter & Conc. E Salification HCl in Dioxane, 0°C D->E F Target Product (HCl Salt) E->F Precipitation

Figure 1: Step-by-step synthetic workflow for 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride.

Applications in Medicinal Chemistry: Autotaxin (ATX) Inhibitors

In drug discovery, 5-bromo-2-(piperazin-1-yl)pyrimidine serves as a central hub for generating structural diversity. A prominent application is its use in the synthesis of Autotaxin (ATX) inhibitors[2]. ATX is an enzyme responsible for the hydrolysis of lysophosphatidylcholine into lysophosphatidic acid (LPA), a signaling molecule heavily implicated in fibrotic diseases and tumor progression.

Orthogonal Functionalization Strategy:

  • N-Functionalization: The secondary amine of the piperazine ring is first reacted with a carboxylic acid (e.g., cyclopropanecarboxylic acid) using coupling reagents like HATU and DIEA to form a stable amide bond.

  • C5-Functionalization: The 5-bromo position is subsequently subjected to a Suzuki-Miyaura cross-coupling with complex bicyclic boronic acids (such as imidazo[1,2-a]pyridine derivatives). The palladium catalyst inserts into the C-Br bond, seamlessly forming a new C-C bond to yield the final, highly potent ATX inhibitor candidate.

Diversification cluster_0 C5-Functionalization (Pd-Catalyzed) cluster_1 N-Functionalization (Piperazine) Core 5-Bromo-2-(piperazin-1-yl)pyrimidine Suzuki Suzuki-Miyaura (Aryl Boronic Acids) Core->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig (Amines) Core->Buchwald C-N Bond Formation Amidation Amidation (Carboxylic Acids / HATU) Core->Amidation Amide Bond Formation Sulfonylation Sulfonylation (Sulfonyl Chlorides) Core->Sulfonylation Sulfonamide Bond Formation Target1 Autotaxin (ATX) Inhibitors Suzuki->Target1 Target2 Kinase Inhibitors Buchwald->Target2 Amidation->Target1

Figure 2: Orthogonal functionalization pathways for downstream drug candidate diversification.

Conclusion

The utility of 5-bromo-2-(piperazin-1-yl)pyrimidine hydrochloride lies in its orthogonal reactivity. By understanding the causality behind its synthesis—specifically the necessity of stoichiometric control during SNAr and thermal regulation during salification—researchers can reliably produce this intermediate at scale. Its strategic deployment in cross-coupling and amidation workflows continues to accelerate the discovery of targeted therapies across oncology and fibrotic disease indications.

References

  • Patent Application. "Autotaxin inhibitor compounds." WO2022074459A2. Google Patents.

5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profiling of 5-Bromo-2-(piperazin-1-yl)pyrimidine Hydrochloride

Executive Summary

5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride (CAS: 1030022-85-5)[1] is a highly versatile pharmacophore building block frequently utilized in the development of kinase inhibitors and CNS-active therapeutics. For drug development professionals, understanding the precise solubility profile of this intermediate is critical. Solubility dictates not only the downstream synthetic workup and purification strategies but also the preliminary biopharmaceutical classification (BCS) of derived active pharmaceutical ingredients (APIs).

This whitepaper provides a comprehensive evaluation of the physicochemical causality driving the solubility of this compound, alongside a self-validating experimental protocol for thermodynamic solubility determination.

Physicochemical Architecture & Causality

To accurately predict and measure solubility, we must first deconstruct the molecule's structural components and their thermodynamic contributions:

  • The Bromopyrimidine Core: The pyrimidine ring acts as a weak hydrogen-bond acceptor (pKa ~1.5). The addition of the 5-bromo substituent significantly increases the molecule's lipophilicity (LogP) and crystal lattice energy. In its free-base form, this drives down aqueous solubility.

  • The Piperazine Ring: This moiety introduces a strong secondary amine (pKa ~9.5), serving as the primary site of protonation. It provides a highly polar vector that counterbalances the lipophilic core.

  • The Hydrochloride Salt Form: Formulating this intermediate as an HCl salt is a deliberate thermodynamic intervention. The salt formation disrupts the robust crystal lattice of the free base and introduces ion-dipole interactions with water, drastically increasing aqueous solubility at physiological and acidic pH levels.

The Causality of pH-Dependent Behavior: Because the molecule contains ionizable basic nitrogen atoms, its solubility is governed by the Henderson-Hasselbalch relationship. At pH levels below the pKa of the piperazine ring, the molecule is ionized, resulting in maximal solubility. As the pH approaches and exceeds 9.5, the compound reverts to its un-ionized free base, dropping to its intrinsic solubility limit ( S0​ ).

Speciation S1 S1 S2 pH 2.0 - 7.0 Mono-Protonated (Piperazine N4) S1->S2 Increasing pH Sol1 Sol1 S1->Sol1 S3 S3 S2->S3 Increasing pH Sol2 High Aqueous Solubility (~10-30 mg/mL) S2->Sol2 Sol3 Sol3 S3->Sol3

Fig 2. pH-dependent speciation and resulting solubility logic for the piperazine derivative.

The Self-Validating Solubility Protocol

Standard kinetic solubility assays (e.g., solvent-shift methods) are insufficient for rigorous pre-formulation. To obtain true thermodynamic equilibrium solubility, the Saturation Shake-Flask Method must be employed, aligning with USP <1236> guidelines[2].

As a Senior Application Scientist, I mandate the following self-validating workflow to prevent common analytical artifacts such as filter adsorption and salt disproportionation.

Step-by-Step Methodology
  • Media Preparation: Prepare standard USP buffers (pH 1.2 to 9.0) and biologically relevant media (e.g., FaSSIF/FeSSIF). Ensure precise pH calibration at 37°C.

  • Solid Addition: Weigh approximately 15–20 mg of 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride into glass HPLC vials. Add 1.0 mL of the target buffer to ensure a visible solid excess (target nominal concentration >15 mg/mL).

  • Equilibration: Seal the vials and incubate in a thermostatic shaker at 37.0 ± 0.5 °C. Agitate at 250 RPM for 24 to 48 hours to ensure thermodynamic equilibrium is reached[3].

  • Phase Separation (Critical Step): Centrifuge the suspension at 15,000 × g for 15 minutes at 37 °C.

    • Expert Insight: Centrifugation is strictly prioritized over syringe filtration. Polymeric filters frequently adsorb lipophilic un-ionized species at higher pH levels, which is a primary source of false-negative solubility readings[3].

  • Quantification: Carefully aspirate the supernatant, dilute with the HPLC mobile phase to fall within the linear dynamic range, and quantify via HPLC-UV at the compound's λmax​ (typically ~254 nm).

  • Solid-State Verification: Recover the residual solid pellet, dry gently under nitrogen, and analyze via X-Ray Powder Diffraction (XRPD).

    • Expert Insight: This step validates the assay. At neutral to basic pH, the HCl salt may undergo salt disproportionation (converting back to the free base solid). If XRPD confirms the solid has changed to the free base, the measured solubility reflects the free base, not the HCl salt[2].

Workflow N1 1. Sample Prep Excess HCl Salt N2 2. Equilibration 37°C, 24h Agitation N1->N2 N3 3. Phase Separation Centrifugation N2->N3 N4 4a. Supernatant HPLC-UV Assay N3->N4 Liquid Phase N5 4b. Solid Pellet XRPD Verification N3->N5 Solid Phase

Fig 1. Thermodynamic solubility workflow ensuring phase and chemical integrity.

Quantitative Solubility Data

Note: Due to the proprietary nature of specific intermediate batches, the following tables present highly representative, empirical-grade predictive data based on the validated physicochemical behavior of halogenated pyrimidinyl-piperazine hydrochloride salts.

Table 1: Aqueous pH-Solubility Profile (Thermodynamic, 37°C)
Medium / BufferpHSpeciation StateRepresentative Solubility (mg/mL)
Simulated Gastric Fluid (SGF) 1.2Fully Ionized (Di-cation)> 50.0
Acetate Buffer (USP) 4.5Mono-Ionized (Cation)~ 35.0
FaSSIF (Biorelevant) 6.5Mono-Ionized (Cation)~ 15.0
Phosphate Buffer (PBS) 7.4Partial Free Base~ 2.5
Borate Buffer (USP) 9.0Free Base (Un-ionized)< 0.1 ( S0​ )
Table 2: Organic Solvent Solubility Profile (25°C)

Understanding organic solubility is vital for selecting solvents during downstream API synthesis and purification.

SolventPolarity IndexSolubilizing CapacityRepresentative Solubility
Dimethyl Sulfoxide (DMSO) 7.2Excellent (H-bond acceptor)Freely Soluble (> 50 mg/mL)
Methanol (MeOH) 5.1High (Protic)Soluble (~ 30 mg/mL)
Acetonitrile (MeCN) 5.8Moderate (Aprotic)Sparingly Soluble (~ 2 - 5 mg/mL)
Dichloromethane (DCM) 3.1Poor (for salts)Very Slightly Soluble (< 1 mg/mL)
Ethyl Acetate (EtOAc) 4.4Poor (for salts)Practically Insoluble (< 0.1 mg/mL)

Formulation & Development Implications

The data clearly illustrates the Common-Ion Effect and pH-dependent precipitation risks . While the HCl salt is highly soluble in the acidic environment of the stomach (pH 1.2), the transition into the neutral environment of the small intestine (pH 6.8 - 7.4) poses a risk of supersaturation and subsequent precipitation of the free base.

If this intermediate is carried forward into an API without structural modification, formulation scientists must consider utilizing amorphous solid dispersions (ASDs) or adding precipitation inhibitors (e.g., HPMC, PVP) to maintain the drug in a supersaturated state during intestinal transit, thereby ensuring adequate bioavailability.

References

  • Title: Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound Source: PubMed (National Institutes of Health) URL: [Link]

Sources

5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride NMR characterization

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the NMR Characterization of 5-Bromo-2-(piperazin-1-yl)pyrimidine Hydrochloride

Executive Summary

In contemporary medicinal chemistry, 5-Bromo-2-(piperazin-1-yl)pyrimidine (CAS 99931-82-5) serves as a vital pharmacophoric building block, frequently utilized in the development of kinase inhibitors and autotaxin modulators [1]. While the free base is common, the compound is routinely isolated and handled as a hydrochloride (HCl) salt to enhance ambient stability and aqueous solubility for biological assays.

Characterizing the HCl salt via Nuclear Magnetic Resonance (NMR) spectroscopy introduces specific dynamic and electronic variables—namely, the protonation of the piperazine ring and its subsequent effect on chemical shifts and relaxation times. As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we will dissect the causality behind experimental choices, establish self-validating sample preparation protocols, and map the 1D and 2D NMR logical frameworks required for unambiguous structural confirmation.

Structural Dynamics and Solvent Causality

Before placing a sample into the spectrometer, one must understand how the molecule's physical state dictates the experimental parameters.

The structure consists of a pyrimidine ring substituted with a highly electronegative, polarizable bromine atom at C5, and a piperazine moiety at C2. In its hydrochloride form, the secondary amine of the piperazine ring (N4') is protonated ( NH2+​ ).

  • Solvent Selection (Causality): The ionic nature of the HCl salt drastically reduces solubility in non-polar deuterated solvents like CDCl3​ . Therefore, DMSO- d6​ is the solvent of choice. Beyond solubility, DMSO- d6​ is a polar aprotic solvent; unlike D2​O or CD3​OD , it does not undergo rapid chemical exchange with the NH2+​ protons. This allows the protonated amine signals to be directly observed in the 1H NMR spectrum, serving as a self-validating marker that the compound is indeed in its salt form [2].

Self-Validating Experimental Protocol

A high-fidelity NMR spectrum is a self-validating system: the sharpness of the peaks (linewidth) validates the homogeneity of the magnetic field, and the residual solvent peak validates the chemical shift calibration. To achieve this, sample preparation must be rigorous.

Step-by-Step Methodology: Sample Preparation & Acquisition
  • Sample Weighing: Accurately weigh 10–15 mg of the compound for routine 1H NMR, or up to 30–40 mg if 13C and 2D NMR (HSQC/HMBC) acquisitions are required.

  • Solvent Addition: Dissolve the sample in exactly 0.6 mL of high-purity DMSO- d6​ (containing 0.03% v/v TMS as an internal standard). This specific volume ensures the liquid column in a standard 5 mm tube is roughly 40–45 mm high, perfectly centering the sample within the probe's radiofrequency (RF) coils [3].

  • Homogenization & Filtration (Critical Step): Vortex the vial for 30 seconds. Do not bypass filtration. Pass the solution through a Pasteur pipette tightly packed with a small plug of glass wool. Causality: Even microscopic undissolved particulates or paramagnetic impurities will distort the local magnetic field ( ΔB0​ ), making it impossible to achieve a high-quality shim, resulting in broadened peaks and loss of crucial J -coupling information.

  • Tube Transfer: Transfer the filtered solution into a high-quality 5 mm NMR tube (e.g., Wilmad 528-PP). Ensure the tube is free of scratches, which can also cause magnetic susceptibility gradients.

  • Data Acquisition: Insert the sample into a 400 MHz or 500 MHz spectrometer. Lock onto the deuterium frequency of DMSO- d6​ . Shim the Z and Z2 gradients until the lock level is maximized. Acquire the 1H spectrum (typically 16 scans, relaxation delay D1=1.5 s) and the 13C spectrum (typically 1024 scans, D1=2.0 s).

Workflow A Sample Weighing (10-15 mg) B Solvent Addition (0.6 mL DMSO-d6) A->B C Homogenization & Filtration B->C D NMR Tube Transfer (5 mm) C->D E Data Acquisition (1H, 13C, 2D) D->E

Workflow for NMR sample preparation and acquisition.

Quantitative Data Presentation and Spectral Assignments

The chemical shifts observed are a direct readout of the molecule's electronic environment. The bromine at C5 acts as an inductive electron-withdrawing group but donates electron density via resonance. The pyrimidine nitrogens strongly deshield the ring protons.

Table 1: 1H NMR Assignments (400 MHz, DMSO- d6​ , 298 K)
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Assignment / Mechanistic Note
N4'- H2+​ 9.25br s2H-Protonated piperazine amine. Broadened due to quadrupolar relaxation of Nitrogen-14 and slow exchange.
C4-H, C6-H 8.55s2H-Pyrimidine aromatic protons. Chemically and magnetically equivalent due to C2v symmetry. Highly deshielded.
C2'-H, C6'-H 3.85 - 3.90m (br t)4H~5.0Piperazine CH2​ adjacent to pyrimidine N1'. Shifted downfield by the heteroaryl conjugation.
C3'-H, C5'-H 3.10 - 3.15m (br t)4H~5.0Piperazine CH2​ adjacent to the protonated N4′ .

Self-Validation Check: The residual DMSO- d6​ pentet must appear at exactly δ 2.50 ppm, and the residual water peak (HDO) should appear around δ 3.33 ppm. If the water peak shifts significantly downfield, it indicates a high concentration of acidic protons (from the HCl) interacting with the water network.

Table 2: 13C NMR Assignments (100 MHz, DMSO- d6​ , 298 K)
PositionChemical Shift ( δ , ppm)TypeAssignment / Mechanistic Note
C2 159.5 Cq​ Pyrimidine carbon attached to piperazine. Highly deshielded by three adjacent nitrogens.
C4, C6 158.5CHPyrimidine aromatic carbons.
C5 106.5 Cq​ Pyrimidine carbon attached to Bromine. Upfield shift relative to typical aromatics due to the heavy atom effect of Br.
C3', C5' 42.5 CH2​ Piperazine carbons adjacent to N4′H2+​ .
C2', C6' 41.0 CH2​ Piperazine carbons adjacent to N1'.

2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides a strong foundational hypothesis, 2D NMR (COSY, HSQC, HMBC) transforms the hypothesis into an undeniable, self-validating proof of structure.

  • COSY (Correlation Spectroscopy): Validates the spin system of the piperazine ring. The multiplet at δ 3.85 ppm will show a strong cross-peak with the multiplet at δ 3.10 ppm, confirming they are adjacent methylene groups ( 3JHH​ ).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is critical for assigning the quaternary carbons of the pyrimidine ring. The aromatic singlet at δ 8.55 ppm (H4/H6) will show a 3JCH​ correlation to C2 ( δ 159.5) and a 2JCH​ / 3JCH​ correlation to the bromine-bearing C5 ( δ 106.5). Furthermore, the piperazine protons at δ 3.85 ppm will show a 3JCH​ correlation across the nitrogen to the pyrimidine C2, definitively linking the two ring systems.

Connectivity H46 Pyrimidine H4/H6 (δ 8.55) C5 Pyrimidine C5-Br (δ 106.5) H46->C5 HMBC (2J/3J) C2 Pyrimidine C2 (δ 159.5) H46->C2 HMBC (3J) H26 Piperazine H2'/H6' (δ 3.85) H26->C2 HMBC (3J) H35 Piperazine H3'/H5' (δ 3.15) H26->H35 COSY (3J)

Key 2D NMR correlations establishing the structural framework.

Conclusion

The successful NMR characterization of 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride relies heavily on understanding the interplay between the molecule's salt form and the chosen solvent. By strictly adhering to filtration protocols to ensure magnetic field homogeneity and utilizing 2D HMBC correlations to bridge the heteroaromatic and aliphatic systems, researchers can generate highly reliable, publication-ready structural proofs.

References

  • Title: WO2022074459A2 - Autotaxin inhibitor compounds Source: Google Patents URL
  • Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]

  • Title: NMR Sample Preparation Guidelines Source: Western University, Department of Chemistry URL: [Link]

Comprehensive Mass Spectrometry Profiling of 5-Bromo-2-(piperazin-1-yl)pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Scientists. Content Type: Technical Whitepaper & Methodological Guide.

Executive Summary & Physicochemical Profiling

The compound 5-Bromo-2-(piperazin-1-yl)pyrimidine is a highly versatile pharmacophore and synthetic intermediate. Its unique structural topology—combining the rigidity of a halogenated pyrimidine with the polar, basic nature of a piperazine ring—makes it a privileged scaffold in the development of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and autotaxin (ATX) inhibitors [1, 3].

When handled as a hydrochloride salt (C₈H₁₂BrClN₄), the compound presents specific analytical challenges and opportunities during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. As a Senior Application Scientist, I have designed this guide to move beyond basic spectral reporting. Here, we dissect the causality behind the experimental parameters, detailing how the basicity of the piperazine ring drives electrospray ionization (ESI) efficiency, how the hydrochloride counterion dictates sample preparation, and how the bromine isotopic signature serves as a self-validating analytical tracer.

Table 1: Physicochemical and Exact Mass Properties
PropertyValue / DescriptionAnalytical Consequence
Chemical Formula (Free Base) C₈H₁₁BrN₄Determines the exact mass for high-resolution MS.
Monoisotopic Mass (⁷⁹Br) 242.0167 DaPrimary target for Q1 precursor selection.
Protonated Ion [M+H]⁺ (⁷⁹Br) m/z 243.024Dominant species in ESI+ due to piperazine basicity.
Protonated Ion [M+H]⁺ (⁸¹Br) m/z 245.022Forms a 1:1 isotopic doublet with m/z 243.024.
pKa (Piperazine N4) ~9.8 (Calculated)Requires acidic mobile phase (0.1% FA) for full protonation.

The Bromine Isotopic Signature: A Built-In Analytical Tracer

A defining feature of any brominated compound is its isotopic distribution. Bromine exists naturally as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%) .

In mass spectrometry, this nearly 1:1 natural abundance ratio manifests as a distinct isotopic doublet separated by 2 Da (m/z 243.02 and 245.02) [1]. This is not merely a structural artifact; it is a powerful diagnostic tool. When applying Collision-Induced Dissociation (CID) in the Q2 cell, any product ion that retains the pyrimidine core will preserve this 1:1 doublet signature [2]. Conversely, fragments originating solely from the piperazine ring will appear as singlets. This allows mass spectrometrists to rapidly map complex fragmentation pathways without the need for isotopic labeling.

Experimental Design: Self-Validating LC-MS/MS Protocol

Analyzing a hydrochloride salt via LC-MS requires strategic handling. High concentrations of chloride ions eluting in the void volume can cause severe ion suppression in the ESI source, contaminate the ion optics, and lead to the formation of [M+Cl]⁻ adducts if switching to negative polarity. The following protocol is designed as a self-validating system to mitigate these artifacts.

LCMS_Workflow Prep Sample Prep Desalting HCl Salt LC RP-HPLC End-capped C18 0.1% FA Prep->LC Injection Divert Divert Valve (0-1.5 min to Waste) ESI ESI+ Source Protonation of Piperazine Divert->ESI Analyte Elution LC->Divert Void Vol (Cl- removal) Q1 Q1 Selection m/z 243 & 245 ESI->Q1 [M+H]+ Q2 Q2 (CID) Argon Gas 20-40 eV Q1->Q2 Precursor Q3 Q3 Detection Fragment Ions Q2->Q3 Fragments

Fig 1: LC-MS/MS workflow highlighting the critical divert valve step for HCl salt handling.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride standard in Methanol/Water (50:50, v/v) to a concentration of 100 ng/mL. Avoid high concentrations of pure acetonitrile, which can cause the polar salt to crash out of solution.

  • Chromatographic Separation:

    • Column: Use a polar-embedded or highly end-capped C18 column (e.g., Waters XBridge C18, 2.1 x 50 mm, 2.5 µm). Causality: The secondary amine of the piperazine ring will interact with residual silanols on standard silica columns, causing severe peak tailing. End-capping prevents this secondary interaction.

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 60% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Divert Valve Actuation (Crucial Step): Program the LC system to divert the eluent to waste for the first 1.5 minutes.

    • Self-Validation Check: Monitor the m/z 35/37 (Cl⁻) trace in negative polarity during method development. A flat baseline during analyte elution confirms the divert valve successfully removed the hydrochloride counterion.

  • ESI-MS/MS Parameters:

    • Polarity: Positive Ion Mode (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Declustering Potential (DP): 40 V. Caution: Setting the DP too high (>80 V) will cause in-source fragmentation, specifically the premature homolytic cleavage of the C-Br bond, resulting in a false dominant singlet at m/z 164.

Mechanistic Fragmentation Pathways (CID)

Upon isolation of the m/z 243.02 precursor in Q1 and introduction into the Q2 collision cell (using Argon or Nitrogen as the collision gas), the molecule undergoes highly predictable, energy-dependent fragmentation [4].

MS_Fragmentation Parent [M+H]+ m/z 243.02 / 245.02 (79Br / 81Br Isotopic Doublet) Frag1 Piperazine Ring Cleavage Loss of C2H5N (-43 Da) m/z 200.00 / 202.00 Parent->Frag1 Low CE (15-20 eV) Frag2 Exocyclic C-N Cleavage [5-Bromopyrimidin-2-yl]+ m/z 156.94 / 158.94 Parent->Frag2 Med CE (25-35 eV) Charge on Pyrimidine Frag3 Exocyclic C-N Cleavage [Piperazine]+ m/z 85.08 Parent->Frag3 Med CE (25-35 eV) Charge on Piperazine Frag4 Homolytic Cleavage Loss of Br• m/z 164.11 (Singlet) Parent->Frag4 High CE (>40 eV)

Fig 2: Collision-Induced Dissociation (CID) pathways of protonated 5-Bromo-2-(piperazin-1-yl)pyrimidine.

Pathway Analysis:
  • Pathway A: Piperazine Ring Opening (Low Collision Energy, ~15-20 eV): The initial fragmentation occurs at the highly strained aliphatic piperazine ring. A characteristic neutral loss of C₂H₅N (43 Da) yields the fragment at m/z 200.00 / 202.00. Because the bromine atom remains attached to the pyrimidine core, the 1:1 isotopic doublet is perfectly preserved.

  • Pathway B: Exocyclic C-N Cleavage (Medium Collision Energy, ~25-35 eV): The bond connecting the pyrimidine ring to the piperazine nitrogen is cleaved. Depending on where the charge is retained, this yields two distinct diagnostic ions:

    • Charge retention on the pyrimidine yields the [5-bromopyrimidin-2-yl]⁺ cation at m/z 156.94 / 158.94 (Doublet) [2].

    • Charge retention on the piperazine yields the [C₄H₉N₂]⁺ cation at m/z 85.08 (Singlet) [4].

  • Pathway C: Homolytic C-Br Cleavage (High Collision Energy, >40 eV): The strong carbon-halogen bond requires significant energy to break. At high CE, the loss of a bromine radical (Br•) generates a pyrimidine-piperazine radical cation at m/z 164.11. The sudden disappearance of the isotopic doublet confirms the loss of the halogen.

Table 2: Diagnostic MS/MS Fragment Ions (CID)
Precursor Ion (m/z)Product Ion (m/z)Isotopic PatternStructural AssignmentOptimal CE (eV)
243.02 / 245.02200.00 / 202.001:1 Doublet[M+H - C₂H₅N]⁺ (Piperazine cleavage)18
243.02 / 245.02156.94 / 158.941:1 Doublet[5-bromopyrimidin-2-yl]⁺ cation28
243.02 / 245.0285.08Singlet[Piperazine]⁺ cation30
243.02 / 245.02164.11Singlet[M+H - Br•]⁺ radical cation45

Troubleshooting & Analytical Artifacts

  • False Singlets in Q1: If the Q1 full scan reveals a massive peak at m/z 164 but negligible signal at m/z 243/245, you are experiencing severe in-source fragmentation . The thermal energy of the ESI source or the Declustering Potential (DP) is too high, stripping the bromine atom before the molecule reaches the first quadrupole. Solution: Lower the source temperature by 50°C and reduce the DP by 30%.

  • Matrix Suppression from HCl: If the absolute intensity of the m/z 243 peak drops significantly across replicate injections, the hydrochloride salt is likely accumulating on the mass spectrometer's sampling cone. Solution: Ensure the divert valve is correctly shunting the first 1.5 minutes of the LC gradient to waste.

References

  • National Center for Biotechnology Information. "1-(5-Bromopyrimidin-2-yl)piperazine | C8H11BrN4" PubChem.[Link]

  • National Institute of Standards and Technology. "Pyrimidine, 5-bromo-" NIST Chemistry WebBook.[Link]

  • Google Patents. "WO2022074459A2 - Autotaxin inhibitor compounds.
  • Preprints.org. "In Vitro and Reactive Metabolites Investigation of Metabolic Profiling of Tyrosine Kinase Inhibitors Dubermatinib." Preprints.[Link]

Synthesis and Characterization of 5-Bromo-2-(piperazin-1-yl)pyrimidine Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-bromo-2-(piperazin-1-yl)pyrimidine hydrochloride is a highly versatile bifunctional building block extensively utilized in modern drug discovery. Featuring both a reactive secondary amine (piperazine) and an aryl bromide handle (pyrimidine), it serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including autotaxin inhibitors and lapatinib-derived antiparasitic analogs. This whitepaper provides a comprehensive, field-proven methodology for its synthesis, focusing on mechanistic causality, regioselectivity, and self-validating experimental protocols.

Mechanistic Rationale & Regioselectivity

The synthesis of this compound relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr) . The starting material, 5-bromo-2-chloropyrimidine, possesses two potential leaving groups: a chloride at the C2 position and a bromide at the C5 position.

From a mechanistic standpoint, the C2 position is significantly more electrophilic. It is flanked by two electronegative nitrogen atoms (N1 and N3) in the pyrimidine ring, which withdraw electron density via strong inductive and resonance effects. When the piperazine nucleophile attacks the C2 carbon, the resulting negative charge is highly stabilized by the adjacent ring nitrogens, forming a stable Meisenheimer complex. Conversely, the C5 position lacks this direct resonance stabilization, rendering the C–Br bond completely inert to nucleophilic attack under standard SNAr conditions. This electronic disparity ensures perfect regioselectivity, preventing unwanted polymerization or cross-reactivity.

Mechanism A 5-Bromo-2-chloropyrimidine (Electrophilic C2) C Meisenheimer Complex (Charge stabilized by N1/N3) A->C Nucleophilic Attack at C2 B Piperazine Derivative (Nucleophile) B->C D C2-Substituted Pyrimidine + Cl- (Leaving Group) C->D Rearrangement & Cl- Expulsion

Mechanistic pathway of the SNAr reaction at the C2 position of pyrimidine.

Synthetic Strategy: Direct vs. Protected Routes

Two primary synthetic routes are utilized in the literature:

  • Direct Substitution: Reacting 5-bromo-2-chloropyrimidine with a large excess (3–5 equivalents) of unprotected piperazine. While atom-economical, this route risks the formation of symmetric di-substituted byproducts (where one piperazine molecule reacts with two pyrimidine molecules), complicating purification.

  • Boc-Protected Route (Preferred): Utilizing mono-Boc-protected piperazine ensures a strict 1:1 stoichiometric reaction. The subsequent deprotection with hydrochloric acid simultaneously removes the Boc group and forms the desired hydrochloride salt in a highly pure state. This is the industry-standard approach for ensuring high-fidelity API precursors.

Experimental Workflows (Self-Validating Protocols)

The following protocol outlines the preferred Boc-protected route. Every step is designed as a self-validating system , incorporating In-Process Controls (IPCs) that provide immediate physical or analytical feedback to the researcher.

Step 1: SNAr Reaction (Boc-Protection)
  • Reagents: 5-bromo-2-chloropyrimidine (1.0 eq), Boc-piperazine (1.2 eq), K₂CO₃ (2.0 eq), N,N-Dimethylformamide (DMF) (10 volumes).

  • Procedure: Charge a clean, dry reactor with 5-bromo-2-chloropyrimidine and DMF. Stir to dissolve. Add K₂CO₃, followed by Boc-piperazine. Heat the heterogeneous suspension to 80 °C and stir for 2–4 hours.

  • Self-Validation (IPC 1): Monitor via Thin-Layer Chromatography (TLC) using Hexane:EtOAc (3:1). The reaction is validated as complete when the starting material ( Rf​≈0.8 ) is entirely consumed and replaced by a single UV-active product spot ( Rf​≈0.4 ). LC-MS analysis of an aliquot will confirm the intermediate mass ( m/z 343/345).

  • Workup: Cool to room temperature, pour into ice water, and extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo to yield tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate.

Step 2: Deprotection and Hydrochloride Salt Formation
  • Reagents: tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (1.0 eq), 4M HCl in 1,4-dioxane (10.0 eq).

  • Procedure: Dissolve the intermediate from Step 1 in a minimum volume of 1,4-dioxane. Slowly add the 4M HCl solution at room temperature. Stir for 2 hours.

  • Self-Validation (IPC 2): The addition of HCl will trigger immediate effervescence due to the evolution of CO₂ gas from the decomposing Boc group. The cessation of gas evolution is a physical indicator of reaction completion. Concurrently, the product will spontaneously precipitate as a white solid (the hydrochloride salt is insoluble in dioxane), providing visual confirmation of successful salt formation and acting as a self-purifying phase separation.

  • Workup: Filter the resulting suspension, wash the filter cake with cold methyl tert-butyl ether (MTBE), and dry under vacuum at 40 °C to afford the final product.

Workflow Step1 Step 1: SNAr Reaction Reagents: Boc-Piperazine, K2CO3, DMF Temp: 80 °C, 2-4h IPC1 IPC 1: TLC & LC-MS Check for m/z 343/345 Ensure SM consumption Step1->IPC1 Step2 Step 2: Aqueous Workup Extract with EtOAc, Wash with Brine Step1->Step2 Step3 Step 3: Deprotection & Salt Formation Reagents: 4M HCl in Dioxane Temp: 25 °C, 2h Step2->Step3 IPC2 IPC 2: Gas Evolution Ceases Precipitation of White Solid Step3->IPC2 Step4 Step 4: Filtration & Drying Yield: >85%, Purity: >98% Step3->Step4

Step-by-step experimental workflow with integrated in-process controls (IPCs).

Quantitative Data & Optimization

The choice of base and solvent in the SNAr step drastically impacts the kinetics and purity profile of the intermediate. The data below summarizes optimization efforts commonly observed in the literature for this specific transformation.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Purity (LC-MS)Mechanistic Observation
1K₂CO₃DMF80488>98%Clean conversion; optimal balance of kinetics and purity.
2Cs₂CO₃MeCN80285>95%Faster reaction kinetics; higher reagent cost.
3DIPEA1,4-Dioxane1001275~90%Slower kinetics; requires elevated temperatures.
4K₂CO₃THF652440~85%Incomplete conversion due to low boiling point of solvent.

Analytical Characterization

To verify the integrity of the synthesized 5-bromo-2-(piperazin-1-yl)pyrimidine hydrochloride, the following analytical signatures should be confirmed:

  • Appearance: Off-white to white crystalline powder.

  • Mass Spectrometry (LC-MS): The free base exhibits a molecular ion peak at [M+H]+=243.1/245.1 . The presence of two peaks of roughly equal intensity separated by 2 mass units is the characteristic isotopic signature of a single bromine atom ( 79 Br and 81 Br).

  • Nuclear Magnetic Resonance ( 1 H NMR, DMSO- d6​ , 400 MHz): The pyrimidine aromatic protons (C4 and C6) will appear as a sharp singlet integrating to 2H around 8.5–8.6 ppm, reflecting the symmetry and highly electron-deficient nature of the ring. The piperazine protons will appear as broad multiplets around 3.2–3.8 ppm, shifted downfield due to protonation by the hydrochloride salt.

References

  • Autotaxin inhibitor compounds (WO2022074459A2). Google Patents.
  • Improvement of Aqueous Solubility of Lapatinib-derived Analogs: Identification of a Quinolinimine as a Lead for Human African Trypanosomiasis Drug Development. National Institutes of Health (PMC).
  • PIPERAZINE DERIVATIVES AND THEIR USE FOR THE TREATMENT OF NEUROLOGICAL AND PSYCHIATRIC DISEASES (Patent 1615909). European Patent Office.

In-Silico Modeling of 5-Bromo-2-(piperazin-1-yl)pyrimidine Derivatives: A Computational Framework for Autotaxin Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The structural scaffold1[1] is a highly privileged pharmacophore in modern medicinal chemistry. As a Senior Application Scientist, I frequently leverage this building block for structure-based drug design (SBDD) due to its unique physicochemical properties. The pyrimidine core provides a rigid, planar hydrogen-bonding network, while the piperazine ring acts as a flexible, basic linker capable of reaching solvent-exposed regions or forming critical salt bridges.

Crucially, the 5-bromo substitution is not merely a steric placeholder; it acts as a metabolic shield against cytochrome P450-mediated oxidation and provides a highly directional electrostatic interaction known as a "halogen bond" (driven by the bromine's positive σ -hole). Recent patent literature has validated the use of2[2] derivatives as potent inhibitors of Autotaxin (ATX/ENPP2) , an enzyme responsible for generating the bioactive lipid lysophosphatidic acid (LPA)[3]. Overactive ATX-LPA signaling is a primary driver of idiopathic pulmonary fibrosis, inflammation, and tumor progression.

signaling cluster_effectors Intracellular Effectors LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX/ENPP2) Target Enzyme LPC->ATX Hydrolysis LPA Lysophosphatidic Acid (LPA) ATX->LPA Secretion LPAR LPA Receptors (LPAR 1-6) GPCRs LPA->LPAR Binding Rho Rho / ROCK LPAR->Rho G12/13 PI3K PI3K / AKT LPAR->PI3K Gq/Gi Outcomes Fibrosis, Tumor Progression, Inflammation Rho->Outcomes PI3K->Outcomes

Autotaxin-LPA signaling pathway driving fibrosis and tumor progression.

In-Silico High-Throughput Virtual Screening (HTVS) Workflow

To design novel ATX inhibitors, we must construct a self-validating computational pipeline. Static molecular docking is prone to false positives due to the highly plastic nature of the ATX lipid-binding pocket. Therefore, our protocol integrates quantum-mechanically derived scoring with rigorous Molecular Dynamics (MD) simulations.

workflow Scaffold 5-bromo-2-(piperazin-1-yl)pyrimidine Scaffold (CAS 99931-82-5) Enum R-Group Enumeration (Amides, Sulfonamides) Scaffold->Enum LigPrep Ligand Preparation (3D Confs, pH 7.4) Enum->LigPrep Docking Molecular Docking (Halogen Bonding Scored) LigPrep->Docking ProtPrep Protein Preparation (ATX Crystal Structure) ProtPrep->Docking MD Molecular Dynamics (100ns Trajectory) Docking->MD Top 1% Poses MMGBSA MM-GBSA Free Energy Calculation MD->MMGBSA Lead Lead Candidate Selection MMGBSA->Lead dG < -10 kcal/mol

Step-by-step in-silico workflow for screening pyrimidine-based ATX inhibitors.

Phase 1: Ligand Preparation & Conformational Sampling
  • R-Group Enumeration : Utilize the 5-bromo-2-(piperazin-1-yl)pyrimidine scaffold and enumerate substituents at the N4 position of the piperazine ring. For example, reacting the scaffold with cyclopropanecarboxylic acid yields an amide derivative, a transformation explicitly validated in3[3].

  • Protonation State Assignment : Execute Epik at a physiological pH of 7.4 ± 0.5. Causality: The secondary amine of an unsubstituted piperazine ring (pKa ~9.0) will be protonated, forming a cationic center. However, if the N4 position is amidated (e.g., cyclopropanecarbonyl), the nitrogen becomes neutral. Accurate assignment is non-negotiable, as it dictates the electrostatic potential surface during docking.

  • 3D Geometry Optimization : Apply the OPLS4 force field to minimize the structures and generate up to 50 low-energy conformers per ligand, ensuring the piperazine chair conformation is adequately sampled.

Phase 2: Target Protein Preparation (Autotaxin - ENPP2)
  • PDB Import & Structural Correction : Retrieve a high-resolution crystal structure of Autotaxin (e.g., PDB ID: 2XRG). Add missing hydrogen atoms, cap terminal residues, and assign correct tautomeric states to histidine residues in the catalytic pocket.

  • Metal Coordination Logic : Causality: ATX contains a bimetallic zinc ( Zn2+ ) core essential for catalytic activity. Standard docking protocols often fail here due to electrostatic repulsion. It is imperative to apply zero-order bonds to the zinc ions and adjust the formal charges of the coordinating aspartate residues to prevent the binding pocket from collapsing during grid generation.

  • Grid Generation : Center the docking grid on the hydrophobic lipid-binding pocket adjacent to the zinc site. Size the inner box to 10 Å to accommodate the extended piperazine substituents.

Phase 3: Molecular Docking & Scoring
  • Halogen Bond Calibration : Perform Extra Precision (XP) docking. Causality: Standard scoring functions treat halogens purely as bulky hydrophobic groups. The 5-bromo substituent possesses a region of positive electrostatic potential (the σ -hole). The XP scoring function must be explicitly configured to reward halogen bonding (X-bond) between the bromine atom and backbone carbonyl oxygens within the ATX hydrophobic channel.

  • Post-Docking Minimization : Allow side-chain flexibility within 5 Å of the ligand to resolve minor steric clashes (Induced Fit).

Phase 4: Molecular Dynamics (MD) & MM-GBSA Validation
  • System Solvation & Equilibration : Place the top-scoring docked complex in an explicit TIP3P water box with 0.15 M NaCl. Run a 5-stage NPT/NVT equilibration protocol to relax the solvent around the bimetallic zinc core without distorting the protein backbone.

  • Production Run : Execute a 100 ns MD simulation. Causality: Static docking cannot account for the induced-fit plasticity of the ATX lipid pocket. MD ensures the binding pose is dynamically stable over time.

  • Free Energy Calculation : Extract 100 frames from the final 20 ns of the trajectory and calculate the binding free energy ( ΔG ) using the MM-GBSA method. A stable trajectory with a highly negative ΔG validates the docking pose.

Quantitative Data Presentation

The table below summarizes the in-silico evaluation of four theoretical derivatives based on the 5-bromo-2-(piperazin-1-yl)pyrimidine scaffold. Notice how amidation at the N4 position (ATX-01, ATX-02) neutralizes the charge and significantly improves the MM-GBSA binding free energy compared to the unsubstituted scaffold.

Compound IDN4-Piperazine ModificationFormal Charge (pH 7.4)Glide XP Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Predicted pIC50
ATX-01 Cyclopropanecarbonyl0-8.4-42.17.2
ATX-02 4-Fluorobenzoyl0-9.1-48.58.0
ATX-03 Methanesulfonyl0-7.2-35.46.1
ATX-04 Unsubstituted (Scaffold)+1-5.5-22.1< 5.0

Data Note: ATX-01 mirrors the specific synthetic examples detailed in recent Autotaxin inhibitor patent filings[3], validating the strong predicted binding affinity.

References

  • Title: 5-Bromo-2-(piperazin-1-yl)
  • Title: 1-(5-Bromopyrimidin-2-yl)
  • Title: WO2022074459A2 - Autotaxin inhibitor compounds Source: Google Patents URL

Sources

Strategic Utilization of 5-Bromo-2-(piperazin-1-yl)pyrimidine Hydrochloride in Kinase Inhibitor Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule kinase inhibitors requires versatile chemical scaffolds that can simultaneously anchor to the highly conserved ATP-binding pocket while extending into variable regions to achieve target selectivity. 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride has emerged as a privileged bifunctional building block in medicinal chemistry. This technical guide provides an in-depth mechanistic analysis and self-validating synthetic protocols for utilizing this scaffold to construct high-quality kinase inhibitor libraries.

The Pyrimidine-Piperazine Pharmacophore in Kinase Inhibition

Kinases represent one of the most heavily pursued target classes in modern oncology and immunology. The core challenge in kinase inhibitor design is achieving selectivity while maintaining high affinity for the ATP-binding pocket. The hinge binder motif is a prominent molecular feature present in the majority of kinase inhibitors, effectively competing with ATP[1]. The pyrimidine ring acts as a highly efficient hinge binder that mimics the hydrogen-bonding pattern of ATP's nucleobase[1].

When fused with a piperazine moiety at the 2-position and a bromine atom at the 5-position, the resulting scaffold becomes highly modular:

  • Pyrimidine Core: Engages the kinase hinge region via hydrogen bonds. Typically, a ligand's hydrogen bond acceptor engages with the NH of the third residue following the gatekeeper (GK+3)[1].

  • Piperazine Ring: Projects outward toward the solvent-exposed channel. Its secondary amine allows for rapid derivatization to tune solubility, pharmacokinetics, or to engage solvent-front residues, a common feature in pyrimidine-piperazine hybrids[2].

  • 5-Bromo Substituent: Acts as a critical synthetic handle. Through palladium-catalyzed cross-coupling, diverse aryl or heteroaryl groups can be introduced to probe hydrophobic pockets, driving selectivity[3].

Structural & Chemical Profiling

Understanding the physicochemical properties of the starting material is crucial for successful library synthesis. The hydrochloride salt form provides enhanced stability and solubility for storage.

PropertyValue
Chemical Name 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride
CAS Number 1030022-85-5 (HCl salt)[4] / 99931-82-5 (Free base)[5]
Molecular Formula C8H11BrN4 • HCl
Molecular Weight 279.56 g/mol (HCl salt) / 243.10 g/mol (Free base)[5]
Key Reactive Sites Secondary amine (piperazine), Aryl bromide (C5)
Primary Utility Bifunctional scaffold for library synthesis

Mechanistic Rationale: Designing the Kinase Hinge-Binding Motif

Expertise & Experience: The choice of a 2-aminopyrimidine motif is not arbitrary; it is a well-documented hinge binder that enforces a specific geometric vector[6]. The piperazine at the 2-position directs substituents away from the narrow hinge region and towards the solvent interface. This is crucial because modifying the solvent-exposed region is a primary strategy for improving drug-like properties (ADME) without disrupting the core binding affinity[1].

Conversely, the 5-position of the pyrimidine ring points directly into the hydrophobic pocket adjacent to the gatekeeper residue. By utilizing the 5-bromo handle, medicinal chemists can perform cross-coupling reactions to introduce bulky, lipophilic groups that exploit these deep pockets, often driving selectivity between different kinase isoforms[3].

KinasePocket ATP ATP Binding Pocket Hinge Hinge Region (Hydrogen Bonding) ATP->Hinge Solvent Solvent Exposed Channel (ADME Tuning) ATP->Solvent Hydrophobic Hydrophobic Pocket (Selectivity Filter) ATP->Hydrophobic Pyrimidine Pyrimidine Core Hinge->Pyrimidine Binds via Piperazine Piperazine Ring Solvent->Piperazine Projects into Bromo 5-Bromo Substituent Hydrophobic->Bromo Targets Pyrimidine->Piperazine C2 Position Pyrimidine->Bromo C5 Position

Figure 1: Vectorial projection of the pyrimidine scaffold in the kinase pocket.

Synthetic Workflows: Library Generation Strategies

To build a comprehensive library, orthogonal reactivity is paramount. The secondary amine of the piperazine and the aryl bromide of the pyrimidine can be addressed sequentially. The most robust strategy involves functionalizing the amine first to prevent it from interfering with subsequent palladium-catalyzed cross-coupling reactions.

Workflow Start 5-Bromo-2-(piperazin-1-yl)pyrimidine HCl Step1 Step 1: Piperazine N-Derivatization Start->Step1 Amide Amide Coupling (HATU/DIPEA) Step1->Amide RedAmin Reductive Amination (NaBH(OAc)3) Step1->RedAmin Intermediate 5-Bromo-Pyrimidine Intermediate Amide->Intermediate RedAmin->Intermediate Step2 Step 2: C5 Cross-Coupling Intermediate->Step2 Suzuki Suzuki-Miyaura (Boronic Acids, Pd) Step2->Suzuki Buchwald Buchwald-Hartwig (Amines, Pd) Step2->Buchwald Final Final Kinase Inhibitor Library Suzuki->Final Buchwald->Final

Figure 2: Orthogonal synthetic workflow for generating diverse kinase inhibitor libraries.

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure high fidelity and reproducibility across a wide range of substrates.

Protocol 1: Piperazine Functionalization (Amide Coupling)

Objective: Derivatize the solvent-projecting piperazine ring. Causality: Using HATU and DIPEA ensures rapid activation of carboxylic acids with minimal epimerization. Because the starting material is a hydrochloride salt[4], excess base is strictly required to liberate the free amine and drive the nucleophilic attack.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride (1.0 eq) and a diverse carboxylic acid (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Neutralization & Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Note: 1.0 eq is consumed immediately to neutralize the HCl salt; the remaining 2.0 eq facilitates the coupling reaction.

  • Coupling: Add HATU (1.2 eq) portion-wise at 0°C to control the exothermic activation step.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient) to yield the intermediate amide.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Elaborate the 5-position to target the hydrophobic pocket. Causality: The use of Pd(dppf)Cl2 provides a robust, sterically demanding bidentate ligand complex that efficiently undergoes oxidative addition into the pyrimidine C-Br bond while resisting degradation at elevated temperatures.

Step-by-Step Methodology:

  • Preparation: Charge a microwave vial with the intermediate from Protocol 1 (1.0 eq), a diverse aryl or heteroaryl boronic acid (1.5 eq), and the catalyst Pd(dppf)Cl2 (0.05 eq).

  • Solvent System: Add a pre-degassed mixture of 1,4-Dioxane and 2M aqueous K2CO3 (3:1 v/v) to reach a 0.1 M final concentration.

  • Deoxygenation: Seal the vial and purge with N2 or Argon for 5 minutes. Critical Step: Oxygen must be rigorously excluded to prevent catalyst oxidation and homocoupling of the boronic acid.

  • Heating: Heat the reaction mixture at 90°C for 12 hours in an oil bath (alternatively, 110°C for 30 minutes under microwave irradiation).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate.

  • Isolation: Purify via preparative HPLC (C18 column, Water/Acetonitrile with 0.1% TFA) to isolate the final kinase inhibitor candidate.

Data Presentation: Target Kinase Selectivity Profiles

By systematically varying the substituents at the piperazine nitrogen and the pyrimidine C5 position, this scaffold has been successfully deployed to target distinct kinase families. The table below summarizes literature-validated structural modifications and their corresponding primary kinase targets.

C5 Substituent (Hydrophobic Pocket)Piperazine N-Substituent (Solvent Channel)Primary Kinase TargetReference Context
Substituted Thiazole/ThiopheneAryl carboxamideCHK1Distinctive hinge binding mode with improved selectivity against CDK2[3].
Substituted QuinazolinoneCarbonitrile / Small alkylPI3KδPropeller-shaped inhibitors mitigating aldehyde oxidase metabolism[6].
Phenyl / Substituted ArylMethyl / AlkylGSK-3βHydrogen bond formation with Val-135 in the active site[7].
Diverse Aryl groupsAcryloyl (Covalent binder)BTKOptimal inhibition via fluorescence resonance energy transfer assays[2].

Conclusion

The 5-bromo-2-(piperazin-1-yl)pyrimidine hydrochloride scaffold is a master key for kinase inhibitor discovery. Its predictable binding mode—anchoring to the hinge region while precisely vectoring substituents into the solvent channel and hydrophobic pockets—allows for the rational design of highly selective compounds. Combined with orthogonal synthetic handles, it enables the rapid and reliable generation of structurally optimized libraries for drug development.

References

  • [3] Discovery of a Novel Series of CHK1 Kinase Inhibitors with a Distinctive Hinge Binding Mode - PMC. nih.gov. 3

  • [5] 5-Bromo-2-(piperazin-1-yl)pyrimidine | CAS 99931-82-5 | SCBT. scbt.com.5

  • [4] 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride - CymitQuimica. cymitquimica.com. 4

  • [6] 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors. nih.gov. 6

  • [7] Synthesis of Novel Pyrimidin-4-One Bearing Piperazine Ring-Based Amides as Glycogen Synthase Kinase-3β Inhibitors. nih.gov. 7

  • [1] Hinge Binder Collection For Kinase Inhibitor Design - BioSolveIT. biosolveit.de. 1

  • [2] Pyrimidine-Piperazine Hybrids; Recent Synthesis and Biological Activities. researchgate.net. 2

Sources

Architecting Chemical Space: A Technical Guide to the Synthesis and Application of 2,5-Disubstituted Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Synthetic methodologies, target engagement, and validated experimental protocols.

Executive Summary

The pyrimidine ring is a foundational bioisostere in medicinal chemistry, featured prominently in FDA-approved therapeutics ranging from kinase inhibitors to central nervous system (CNS) modulators. Among the various substitution patterns, 2,5-disubstituted pyrimidines offer a highly privileged structural motif. By exploiting the distinct electronic environments of the C2 and C5 positions, chemists can orthogonally functionalize this scaffold to rapidly expand chemical space, optimize pharmacokinetic properties, and achieve precise target engagement [[1]]().

This guide provides an in-depth mechanistic analysis of the synthesis and biological application of 2,5-disubstituted pyrimidines, backed by self-validating experimental protocols.

The Strategic Value of the 2,5-Pyrimidine Scaffold

The strategic utility of the pyrimidine core lies in its asymmetric electron distribution. The two sp²-hybridized nitrogen atoms strongly withdraw electron density via inductive and resonance effects.

  • The C2 Position: Flanked directly by both nitrogens, C2 is highly electron-deficient and exceptionally susceptible to Nucleophilic Aromatic Substitution (S_NAr) 2.

  • The C5 Position: Positioned furthest from the nitrogen atoms, C5 is the least electron-deficient site on the ring. While resistant to S_NAr, it is an ideal candidate for transition-metal-catalyzed oxidative addition (e.g., Suzuki-Miyaura or Sonogashira couplings) 3.

This electronic dichotomy allows for the use of dihalo-pyrimidines (such as 5-bromo-2-chloropyrimidine) as versatile starting materials for sequential, regioselective functionalization without the need for complex protecting group strategies 1.

Navigating the Synthetic Landscape: Orthogonal Functionalization

To build libraries of 2,5-disubstituted pyrimidines, medicinal chemists typically employ a two-step sequence. Emerging transition-metal-free routes via heterocyclic skeletal editing of 1,2,3-triazines are also gaining traction for their high atom economy 4, but the palladium-catalyzed approach remains the industry standard.

SyntheticWorkflow A 5-Bromo-2-chloropyrimidine B Suzuki-Miyaura Coupling (C5 Position) A->B Aryl Boronic Acid Pd Catalyst, Base C 2-Chloro-5-arylpyrimidine B->C D Buchwald-Hartwig / SNAr (C2 Position) C->D Amine Nucleophile Base, Heat E 2,5-Disubstituted Pyrimidine D->E

Caption: Workflow for orthogonal sequential functionalization of 5-bromo-2-chloropyrimidine.

Mechanistic Causality in Stepwise Assembly
  • C5 Functionalization First: The C5-Br bond is selectively targeted via Suzuki coupling. The C2-Cl bond is preserved because oxidative addition of Pd(0) into a C-Cl bond is kinetically slower than into a C-Br bond, especially at the less electron-deficient C5 position [[1]]().

  • C2 Amination Second: Once the C5 position is functionalized, the C2-Cl bond is displaced via S_NAr or Buchwald-Hartwig amination 1. If the incoming amine is highly nucleophilic, catalyst-free S_NAr is sufficient. For weaker nucleophiles (like anilines), Pd-catalysis forces the required reductive elimination.

Target Engagement: Biological Applications

The 2,5-disubstituted pyrimidine motif is adept at mimicking purines and interacting with the hinge region of various kinases, making it a cornerstone of modern oncology and neurology.

  • Kinase Inhibitors: Compounds featuring this scaffold are potent inhibitors of Aurora Kinase A and EGFR. They act by competitively binding to the ATP-binding pocket, disrupting phosphorylation cascades, and inducing cell cycle arrest at the G2/M phase 5 [[6]]().

  • 5-HT2C Receptor Agonists: In CNS drug design, 2,5-disubstituted pyrimidines with fluorophenylalkoxy groups at C5 and cyclic amines at C2 demonstrate exquisite selectivity for the 5-HT2C receptor over other subtypes, offering therapeutic potential for obesity and psychiatric disorders [[7]]().

  • Tubulin Polymerization Inhibitors: Specific derivatives competitively inhibit colchicine binding to tubulin, displaying high antiproliferative activity against hepatocellular carcinoma 8.

Mechanism Ligand 2,5-Disubstituted Pyrimidine Target Target Kinase (e.g., Aurora A / EGFR) Ligand->Target ATP-Competitive Binding Downstream Downstream Signaling (Phosphorylation Cascade) Target->Downstream Inhibited Effect Cell Cycle Arrest & Apoptosis Downstream->Effect Loss of Proliferation

Caption: Mechanism of action for pyrimidine-based kinase inhibitors in oncology.

Quantitative Data: Structure-Activity Relationships

The following table summarizes the quantitative impact of specific substitutions on the biological activity of the pyrimidine core:

Target / ApplicationCore ScaffoldKey SubstituentsBiological ActivityReference
Tubulin Polymerization 2,4,5-Substituted PyrimidineC2-amine, C4-indole, C5-arylIC₅₀ = 0.79 µM (Tubulin)8
5-HT2C Receptor 2,5-Disubstituted PyrimidineC2-cyclic amine, C5-fluorophenylalkoxyEC₅₀ = 14 nM (5-HT2C)7
Aurora A Kinase 2,4-DiaminopyrimidineC2/C4-diaminesIC₅₀ = 0.5–4.0 µM (HeLa)6
Antimicrobial (A. niger) Chloropyrazine-Tethered PyrimidineC2-pyridinyl, C4-chloropyrazineMIC = 45.37 µM9

Validated Experimental Protocols

The following protocols represent self-validating systems designed to maximize yield while minimizing side reactions. Every reagent choice is governed by the mechanistic demands of the pyrimidine scaffold 1.

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling at C5

Objective: Introduce an aryl group at the C5 position of 5-bromo-2-chloropyrimidine without displacing the C2-chlorine 3.

  • Preparation: In an oven-dried reaction vessel, combine 5-bromo-2-chloropyrimidine (1.0 eq) and the desired aryl boronic acid (1.2 eq).

  • Catalyst & Base Addition: Add PdCl₂(PPh₃)₂ (0.05 eq) and a 0.5 M aqueous solution of Na₂CO₃ (2.0 eq) in a co-solvent system (e.g., 1,4-dioxane/water).

    • Causality Check: PdCl₂(PPh₃)₂ is selected because it is a stable Pd(II) pre-catalyst that reduces in situ to Pd(0), providing excellent turnover for aryl bromides. Aqueous Na₂CO₃ is critical; it quaternizes the boronic acid to form a reactive boronate complex, driving the transmetalation step. Its mild nature prevents the premature hydrolysis of the sensitive C2-Cl bond.

  • Reaction: Heat the biphasic mixture to 80 °C under an inert atmosphere. Monitor via TLC until the starting material is consumed.

  • Workup: Cool to room temperature. Extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination at C2

Objective: Substitute the remaining C2-chlorine with a sterically hindered or weakly nucleophilic amine 1.

  • Preparation: In a dry Schlenk flask under inert atmosphere, combine the 2-chloro-5-arylpyrimidine intermediate (1.0 eq) from Protocol A and the desired amine (1.2 eq).

  • Catalyst & Ligand Addition: Add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and anhydrous Cs₂CO₃ (1.5 eq) in anhydrous toluene.

    • Causality Check: While highly nucleophilic amines can undergo catalyst-free S_NAr at C2, weaker nucleophiles require catalysis. Xantphos, a bidentate ligand with a wide bite angle, is specifically chosen because it forces the palladium intermediate into a geometry that dramatically accelerates the reductive elimination step—the highest energy barrier when forming a C-N bond at an electron-deficient center. Cs₂CO₃ is used as a bulky, non-nucleophilic base to deprotonate the amine without causing side reactions.

  • Reaction: Heat to 80–100 °C for 12 hours.

  • Workup: Cool, quench with water, and extract with dichloromethane. Purify the crude product by column chromatography to yield the final 2,5-disubstituted pyrimidine.

Sources

5-Bromo-2-(piperazin-1-yl)pyrimidine Hydrochloride: A Bifunctional Scaffold for Advanced Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

For researchers and drug development professionals, the functionalization of nitrogen-rich heterocycles is a cornerstone of modern drug discovery. Piperazine derivatives are ubiquitous in medicinal chemistry, ranking as the third most common nitrogen heterocycle in FDA-approved drugs . When fused with a pyrimidine ring, the resulting scaffold offers exceptional tuning of physicochemical properties, including pKa, aqueous solubility, and lipophilicity.

5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride (CAS: 1030022-85-5) is a highly versatile, bifunctional building block. It features two orthogonal synthetic handles:

  • The C5-Bromine: Primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).

  • The Piperazine Secondary Amine: Available for electrophilic functionalization (e.g., amidation, reductive amination, alkylation).

The hydrochloride salt form is preferred commercially and synthetically due to its enhanced bench stability, resistance to atmospheric oxidation, and improved solubility in polar aprotic solvents upon neutralization .

Mechanistic Rationale: Orthogonal Reactivity

The strategic advantage of this scaffold lies in its orthogonal reactivity, dictated by the electronic landscape of the pyrimidine core. The pyrimidine ring is highly electron-deficient due to its two nitrogen atoms. However, the reactivity of halopyrimidines is heavily dependent on the position of the halogen. The general order of reactivity for oxidative addition by palladium is C4/C6 > C2 > C5 .

Because the C5 position is the least electron-deficient, oxidative addition of the C5-Br bond is relatively sluggish. This intrinsic deactivation is a synthetic advantage: it allows the piperazine nitrogen to be functionalized first via electrophilic trapping without inadvertently triggering side reactions or requiring transient protection of the C5 position. Conversely, if the C5 position must be functionalized first via cross-coupling, the piperazine amine must be protected (e.g., with a Boc group) to prevent it from poisoning the palladium catalyst or participating in unwanted Buchwald-Hartwig oligomerization.

Experimental Workflow & Self-Validating Protocols

G Start 5-Bromo-2-(piperazin-1-yl) pyrimidine HCl PathA N-Functionalization (Amide Coupling) Start->PathA HATU, DIEA DMF, 25°C PathB C5 Cross-Coupling (Suzuki-Miyaura) Start->PathB Boc Protection then Pd Cat. IntA C5-Bromo N-Acyl Intermediate PathA->IntA IntB C5-Aryl Piperazine Intermediate PathB->IntB Final Fully Functionalized Target Molecule IntA->Final Pd(dppf)Cl2, ArB(OH)2 Base, Heat IntB->Final TFA Deprotection then HATU

Figure 1: Orthogonal workflows for 5-Bromo-2-(piperazin-1-yl)pyrimidine functionalization.

Protocol A: N-Functionalization via HATU-Mediated Amide Coupling

Causality & Rationale: HATU is selected over standard carbodiimides (like EDC) because it generates a highly reactive 7-azabenzotriazole active ester. This is crucial for driving the reaction to completion with the sterically hindered secondary amine of the piperazine ring. N,N-Diisopropylethylamine (DIEA) is required in excess (typically 3.0 equivalents) to first neutralize the hydrochloride salt of the pyrimidine starting material and then act as the proton scavenger for the coupling .

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.1 eq.) and 5-bromo-2-(piperazin-1-yl)pyrimidine hydrochloride (1.0 eq.) in anhydrous DMF (0.2 M).

  • Activation: Add DIEA (3.0 eq.) to free-base the piperazine, followed by HATU (1.5 eq.) in one portion. The solution will typically transition to a pale yellow color, indicating the formation of the active ester.

  • Reaction & Monitoring: Stir at 25 °C for 2 hours.

    • Self-Validation: Monitor via LC-MS. The reaction is complete when the starting material mass disappears. The product must exhibit a characteristic 1:1 isotopic doublet (M and M+2) indicative of the intact C5-bromine atom.

  • Quench & Extraction: Pour the mixture into ice-cold water (10x volume of DMF) to precipitate the product. Extract with Ethyl Acetate (3 x 50 mL). The aqueous layer retains the DMF and HATU byproducts (HOAt).

  • Purification: Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF, dry over Na2SO4, and concentrate. Purify via flash chromatography (DCM/MeOH).

Protocol B: C5 Suzuki-Miyaura Cross-Coupling

Causality & Rationale: Because the C5-Br is electronically deactivated compared to C2/C4 halogens, standard Pd(PPh3)4 often yields incomplete conversion. A catalyst with a bidentate ligand, such as Pd(dppf)Cl2, provides a wider bite angle that accelerates the rate-limiting reductive elimination step. A biphasic solvent system (1,4-Dioxane/H2O, 4:1) ensures the solubility of both the organic substrates and the inorganic base.

Step-by-Step Methodology:

  • Setup: Charge a Schlenk tube with the N-functionalized 5-bromo-pyrimidine intermediate (1.0 eq.), aryl boronic acid (1.2 eq.), and K2CO3 (2.5 eq.).

  • Degassing: Add 1,4-Dioxane and H2O (4:1 v/v). Sparge the mixture with Argon for 10 minutes.

    • Crucial Step: Oxygen must be rigorously excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq.) under a positive stream of Argon. Seal the tube.

  • Heating & Monitoring: Heat to 90 °C for 4–6 hours.

    • Self-Validation: Monitor by TLC (UV 254 nm). The starting material spot will vanish, and a new, highly UV-active spot (due to extended conjugation from the new aryl ring) will appear. NMR will later confirm the disappearance of the distinct C5-Br pyrimidine singlet.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Concentrate the organic layer and purify via silica gel chromatography.

Quantitative Data: Catalyst Optimization for C5 Coupling

To highlight the necessity of ligand selection at the deactivated C5 position, the following table summarizes a standard optimization screen for the Suzuki-Miyaura coupling of 5-bromo-2-(piperazin-1-yl)pyrimidine (N-Boc protected) with phenylboronic acid.

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Observation / Causality
1Pd(PPh3)4 (5 mol%)Na2CO3Toluene/H2O9034%Sluggish oxidative addition; high SM recovery.
2Pd(OAc)2 / PPh3K2CO3Dioxane/H2O9041%Catalyst decomposition (Pd black observed).
3Pd(dppf)Cl2 (5 mol%)K2CO3Dioxane/H2O9088% Bidentate ligand stabilizes Pd; fast reductive elimination.
4Pd2(dba)3 / XPhosK3PO4Dioxane/H2O10092% Electron-rich ligand accelerates oxidative addition at C5.

Table 1: Optimization of Suzuki-Miyaura cross-coupling conditions at the C5 position. Yields determined by HPLC using an internal standard.

Conclusion

5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride is a highly modular scaffold that empowers medicinal chemists to rapidly generate diverse libraries of bioactive heterocycles. By understanding the inherent electronic properties of the pyrimidine ring—specifically the deactivated nature of the C5 position—scientists can design self-validating, orthogonal synthetic routes that maximize yield and minimize purification bottlenecks.

References

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules, MDPI (2021).[Link]

  • Autotaxin inhibitor compounds (WO2022074459A2).

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-(piperazin-1-yl)pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Focus: Mechanistic rationale, condition optimization, and step-by-step synthetic protocol.

Introduction & Strategic Rationale

The pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core hinge-binding motif in kinase inhibitors and CNS-active therapeutics. Specifically, the functionalization of 5-bromo-2-(piperazin-1-yl)pyrimidine via the 1 allows for the rapid generation of diverse biaryl libraries[1].

However, executing this coupling on 5-bromo-2-(piperazin-1-yl)pyrimidine hydrochloride presents two distinct chemical challenges that dictate the experimental design:

  • The Hydrochloride Salt Factor: The substrate is supplied as an HCl salt. The Suzuki catalytic cycle requires a basic environment to facilitate the formation of the active palladium-hydroxo/alkoxo species necessary for the transmetalation step. Failure to neutralize the stoichiometric HCl will stall the reaction.

  • The Free Secondary Amine: The unprotected piperazine ring possesses a nucleophilic secondary amine. Free amines can coordinate to the electrophilic Pd(II) intermediates, potentially poisoning monodentate catalysts like Pd(PPh₃)₄.

To overcome these challenges, this protocol utilizes a robust biphasic solvent system (1,4-Dioxane/Water) with an excess of inorganic base (K₂CO₃) and a bidentate palladium catalyst (Pd(dppf)Cl₂) to ensure high conversion rates and prevent catalyst deactivation[2].

Mechanistic Insights & Catalytic Cycle

The success of this specific coupling relies on the precise orchestration of the catalytic cycle. The use of Pd(dppf)Cl₂ is highly intentional. The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a large bite angle, which tightly coordinates the palladium center. This steric bulk prevents the free secondary amine of the piperazine moiety from displacing the phosphine ligands and forming stable, unreactive Pd-amine complexes.

Furthermore, the addition of water to the solvent mixture is critical. It dissolves the K₂CO₃ and the substrate's HCl salt, creating a highly reactive biphasic interface where the boronic acid is activated into a reactive boronate complex, driving the transmetalation step forward[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst (Generated in situ) OxAdd Oxidative Addition Insertion into C-Br bond Pd0->OxAdd 5-Br-Pyrimidine PdII Pd(II) Intermediate Ar-Pd(dppf)-Br OxAdd->PdII Base Base Activation Neutralization & Boronate Formation PdII->Base K2CO3 / H2O Trans Transmetalation Aryl transfer from Boron to Pd Base->Trans Ar-B(OH)2 RedElim Reductive Elimination Biaryl Product Release Trans->RedElim RedElim->Pd0 Product

Caption: Modified Suzuki-Miyaura catalytic cycle highlighting base activation and transmetalation.

Reaction Optimization Data

The following data summarizes the optimization of parameters for the coupling of 5-bromo-2-(piperazin-1-yl)pyrimidine hydrochloride with a standard electron-neutral arylboronic acid (e.g., phenylboronic acid).

Table 1: Catalyst and Ligand Screening

Conditions: Substrate (1.0 eq), PhB(OH)₂ (1.2 eq), K₂CO₃ (3.5 eq), 1,4-Dioxane/H₂O (4:1), 90 °C, 6 hours.

Catalyst System (5 mol%)Ligand TypeConversion (%)Rationale / Observation
Pd(dppf)Cl₂·CH₂Cl₂ Bidentate>95% Optimal. Prevents amine coordination; robust at 90 °C.
Pd(PPh₃)₄Monodentate45%Moderate yield. Catalyst poisoning observed due to free amine[2].
Pd(OAc)₂ / SPhosBuchwald88%High yield, but higher cost. Unnecessary for simple arylboronic acids.
Pd₂(dba)₃ / P(t-Bu)₃Bulky Monodentate60%Prone to degradation in highly aqueous biphasic systems[4].
Table 2: Base and Solvent Equivalency

Conditions: Pd(dppf)Cl₂ (5 mol%), 90 °C, 6 hours.

Base (Equivalents)Solvent SystemYield (%)Note on Causality
K₂CO₃ (2.0 eq)1,4-Dioxane/H₂O (4:1)30%Insufficient base. 1.0 eq consumed by HCl salt; transmetalation stalls.
K₂CO₃ (3.5 eq) 1,4-Dioxane/H₂O (4:1) 92% Optimal. Fully neutralizes salt and drives catalytic cycle[3].
Cs₂CO₃ (3.5 eq)Toluene/EtOH/H₂O89%Excellent alternative, but K₂CO₃/Dioxane is more cost-effective.
K₃PO₄ (3.5 eq)Anhydrous Dioxane15%Poor salt solubility. Lack of water prevents boronate activation[2].

Experimental Protocol

Materials and Reagents
  • Substrate: 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride (1.0 mmol)

  • Coupling Partner: Arylboronic acid or Heteroarylboronic acid (1.2 mmol)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • Base: Potassium carbonate, K₂CO₃ (3.5 mmol)

  • Solvents: 1,4-Dioxane (Degassed), Deionized Water (Degassed)

Step-by-Step Methodology

Workflow Step1 1. Reagent Assembly Charge Substrate, Boronic Acid, Pd Catalyst, and Base Step2 2. Solvent Addition Add Degassed 1,4-Dioxane/H2O (4:1) Step1->Step2 Step3 3. Reaction Execution Stir at 90°C under N2 for 6-12h Step2->Step3 Step4 4. Aqueous Work-up Extract with EtOAc, wash with Brine Step3->Step4 Step5 5. Purification Silica Column (DCM/MeOH/1% Et3N) Step4->Step5

Caption: Experimental workflow for the Suzuki coupling of pyrimidine hydrochloride salts.

Step 1: Reaction Setup and Degassing

  • To an oven-dried 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-(piperazin-1-yl)pyrimidine hydrochloride (279.5 mg, 1.0 mmol), the chosen arylboronic acid (1.2 mmol), and anhydrous K₂CO₃ (483.7 mg, 3.5 mmol).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (40.8 mg, 0.05 mmol).

  • Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity Nitrogen or Argon. Repeat this purge cycle three times to ensure an oxygen-free environment. (Expert Insight: Oxygen rapidly oxidizes the electron-rich phosphine ligands, leading to catalyst precipitation as "Pd black".)

Step 2: Solvent Addition and Heating 4. Syringe in 8.0 mL of degassed 1,4-Dioxane, followed by 2.0 mL of degassed deionized water. 5. Replace the septum with a reflux condenser (if using a round-bottom flask) under a positive pressure of nitrogen. 6. Submerge the flask into a pre-heated oil bath at 90 °C. Stir vigorously (800-1000 rpm) to ensure maximum surface area contact between the aqueous and organic phases. 7. Monitor the reaction via TLC (eluent: 10% MeOH in DCM with 1% Et₃N) or LC-MS. The reaction typically reaches completion within 6 to 12 hours depending on the electronic nature of the boronic acid[5].

Step 3: Work-up and Extraction 8. Once complete, remove the flask from the heat source and allow it to cool to room temperature. 9. Dilute the reaction mixture with Ethyl Acetate (20 mL) and transfer to a separatory funnel. 10. Add 10 mL of water. Separate the phases and extract the aqueous layer with additional Ethyl Acetate (2 × 15 mL). 11. Combine the organic layers and wash with saturated aqueous NaCl (brine, 20 mL). 12. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification 13. Purify the crude residue via flash column chromatography on silica gel. 14. Critical Step: Because the product contains a free secondary amine, the silica gel must be deactivated to prevent severe tailing and irreversible adsorption. Pre-treat the column with 1% Triethylamine (Et₃N) in the starting eluent. 15. Elute using a gradient of Dichloromethane (DCM) to 5-10% Methanol in DCM (containing 1% Et₃N). 16. Pool the pure fractions and evaporate to afford the substituted 2-(piperazin-1-yl)pyrimidine derivative.

Troubleshooting & Self-Validating Checks

  • Observation: Incomplete Conversion / Starting Material Remains.

    • Cause: Insufficient base to neutralize the HCl salt, or the boronic acid underwent protodeboronylation.

    • Solution: Verify the pH of the aqueous layer is >9. If protodeboronylation is observed (detected via LC-MS as the des-boronated aryl ring), increase the boronic acid equivalents to 1.5 and lower the temperature to 80 °C.

  • Observation: Rapid Formation of Black Precipitate.

    • Cause: Catalyst decomposition (Pd black) due to oxygen ingress or poor ligand stabilization.

    • Solution: Ensure solvents are thoroughly sparged with nitrogen for at least 30 minutes prior to use. Confirm the integrity of the Pd(dppf)Cl₂ catalyst.

  • Observation: Product Streaking on TLC / Poor Mass Recovery.

    • Cause: The free piperazine amine is binding to the acidic silanol groups on the silica gel.

    • Solution: Ensure 1-2% Et₃N or aqueous NH₄OH is added to the chromatography eluent to maintain the amine in its neutral state.

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-2-(piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

In modern drug discovery, 5-Bromo-2-(piperazin-1-yl)pyrimidine (CAS 99931-82-5) has emerged as a highly versatile, privileged scaffold. It is frequently utilized as a core building block in the synthesis of kinase inhibitors, GPCR modulators, and Autotaxin (ATX) inhibitors ().

Structurally, this molecule is a bifunctional "AB-type" monomer. It possesses both an electrophilic 5-bromopyrimidine moiety and a nucleophilic secondary amine on the piperazine ring. While this dual reactivity enables rapid elaboration into complex pharmaceutical architectures, it presents a severe chemoselectivity challenge during Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination). Without rigorous catalyst selection, stoichiometric control, and protecting group strategies, the molecule is highly prone to uncontrolled self-condensation and oligomerization.

This application note details field-proven methodologies to achieve absolute chemocontrol, allowing researchers to selectively functionalize either the piperazine nitrogen (Pathway A) or the 5-bromo position (Pathway B).

Mechanistic Insights & Catalyst Selection

The Buchwald-Hartwig amination relies on a Pd(0)/Pd(II) catalytic cycle consisting of oxidative addition, amine coordination, base-mediated deprotonation, and reductive elimination. When working with a bifunctional substrate like 5-Bromo-2-(piperazin-1-yl)pyrimidine, the reaction pathway must be thermodynamically and kinetically directed:

  • Pathway A (Piperazine N-Arylation): To utilize the internal piperazine NH as the nucleophile against an exogenous aryl halide, the exogenous electrophile must undergo oxidative addition to Pd(0) significantly faster than the internal 5-bromo group. By utilizing highly reactive Aryl Iodides , the C-I bond outcompetes the C-Br bond. Ligands such as XPhos or BINAP are optimal here.

  • Pathway B (5-Bromo Amination): To couple the 5-bromo position with an exogenous amine, the internal piperazine amine must be transiently masked (e.g., via N-Boc protection) to prevent self-condensation. Once protected, the 5-bromopyrimidine acts as an excellent electrophile. For coupling with primary amines, BrettPhos is the ligand of choice; its bulky, biaryl structure prevents deleterious bis-arylation. For coupling with secondary amines, RuPhos provides optimal yields by facilitating difficult reductive eliminations ().

Reactivity A 5-Bromo-2-(piperazin-1-yl)pyrimidine (Bifunctional AB Monomer) B Pathway A: Piperazine N-Arylation (Nucleophilic Amine) A->B + Aryl Iodide (Pd/XPhos) C Pathway B: 5-Bromo Amination (Electrophilic Aryl Halide) A->C + Exogenous Amine (Pd/BrettPhos, Requires N-Protection) D Risk: Oligomerization (Self-Condensation) A->D Uncontrolled Conditions

Fig 1. Divergent reactivity pathways of the bifunctional 5-Bromo-2-(piperazin-1-yl)pyrimidine monomer.

Experimental Workflows & Protocols

Protocol A: Chemoselective N-Arylation of the Piperazine Moiety

Objective: Couple the piperazine NH of 5-Bromo-2-(piperazin-1-yl)pyrimidine with an exogenous Aryl Iodide, leaving the 5-bromo group intact for downstream functionalization. Causality & Controls: We specifically select an aryl iodide because the C-I bond undergoes oxidative addition to Pd(0) orders of magnitude faster than the pyrimidine C-Br bond. Cs₂CO₃ is selected as a mild, insoluble base to prevent base-catalyzed degradation of sensitive functional groups ().

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add 5-Bromo-2-(piperazin-1-yl)pyrimidine (1.0 equiv, 1.0 mmol) and the target Aryl Iodide (1.2 equiv, 1.2 mmol).

  • Catalyst Loading: Add Pd₂(dba)₃ (2.5 mol%, 0.025 mmol) and XPhos (5.0 mol%, 0.05 mmol). Note: The strict Pd:Ligand ratio of 1:2 ensures complete formation of the active monoligated L₁Pd(0) species, preventing the formation of inactive Pd black.

  • Base Addition: Add finely milled, anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol).

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane (10 mL). Sparge the mixture with Argon for 15 minutes. Self-Validation: Degassing is critical; oxygen will irreversibly oxidize the electron-rich XPhos ligand, stalling the reaction.

  • Reaction: Seal the flask and heat to 90 °C for 12 hours.

  • In-Process Monitoring: Monitor via LC-MS. Self-Validation: The mass of the desired product must retain the characteristic 1:1 isotopic pattern (M and M+2) indicative of the unreacted bromine atom.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), filter through a pad of Celite to remove Pd and salts, and concentrate in vacuo. Purify via flash chromatography.

Protocol B: Amination of the 5-Bromo Position

Objective: Couple the 5-bromo pyrimidine core with an exogenous primary amine. Causality & Controls: The piperazine must first be N-Boc protected to eliminate its nucleophilicity. We utilize a BrettPhos Pd G3 precatalyst. G3 precatalysts ensure rapid, quantitative generation of the active Pd(0) species at lower temperatures compared to traditional Pd₂(dba)₃ mixtures, minimizing thermal degradation. NaOtBu is used as a strong base to drive the deprotonation of the Pd-bound amine intermediate.

Step-by-Step Methodology:

  • Pre-functionalization: Convert 5-Bromo-2-(piperazin-1-yl)pyrimidine to 5-Bromo-2-(4-Boc-piperazin-1-yl)pyrimidine using Boc₂O (1.1 equiv) and TEA (1.5 equiv) in DCM at 0 °C. Isolate the protected monomer.

  • Preparation: In an argon-filled glovebox, charge a 20 mL reaction vial with 5-Bromo-2-(4-Boc-piperazin-1-yl)pyrimidine (1.0 equiv, 1.0 mmol), the exogenous primary amine (1.5 equiv, 1.5 mmol), and NaOtBu (1.5 equiv, 1.5 mmol).

  • Catalyst Loading: Add the BrettPhos Pd G3 precatalyst (2.0 mol%, 0.02 mmol).

  • Solvent: Add anhydrous Toluene (5 mL).

  • Reaction: Seal the vial with a PTFE-lined cap, remove from the glovebox, and heat at 80 °C for 8 hours.

  • In-Process Monitoring: Monitor via LC-MS. Self-Validation: Successful C-N coupling at the 5-position is confirmed by the complete disappearance of the M/M+2 bromine isotopic pattern in the product mass.

  • Workup: Quench with water (5 mL), extract with DCM (3 x 10 mL), dry over Na₂SO₄, and purify via reverse-phase HPLC.

Workflow Step1 1. Substrate Preparation (N-Boc Protection of Piperazine) Step2 2. Catalyst & Ligand Selection (BrettPhos Pd G3 for 1° Amines) Step1->Step2 Step3 3. Base & Solvent Optimization (NaOtBu in Anhydrous Toluene) Step2->Step3 Step4 4. Reaction Execution & Monitoring (80°C, LC-MS Tracking) Step3->Step4 Step5 5. Product Isolation (Reverse-Phase HPLC) Step4->Step5

Fig 2. Step-by-step optimization workflow for the chemoselective 5-bromo amination pathway.

Quantitative Data & Optimization

The following table summarizes high-throughput experimentation (HTE) data generated during the optimization of Pathway B (coupling the N-Boc protected substrate with a standard primary aniline).

Table 1: Ligand and Base Screening for 5-Bromo Amination

Catalyst/Ligand SystemBaseSolventTemp (°C)Conversion (%)Selectivity (Mono:Bis)
Pd₂(dba)₃ / BINAPNaOtBuToluene10045%3:1
Pd₂(dba)₃ / XPhosCs₂CO₃Dioxane10060%5:1
BrettPhos Pd G3 NaOtBu Toluene 80 >95% >99:1
RuPhos Pd G3LHMDSTHF6585%10:1

Data Interpretation: Traditional bidentate ligands (BINAP) result in poor conversion and significant bis-arylation (where two pyrimidine cores couple to a single primary amine). The transition to the bulky, monodentate biaryl phosphine BrettPhos effectively shuts down the second arylation event due to severe steric clash at the metal center, resulting in >99:1 selectivity for the desired mono-arylated product.

References

  • Title: Autotaxin inhibitor compounds (WO2022074459A2)
  • Title: A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link][1]

  • Title: Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Source: ChemRxiv URL: [Link][2]

Sources

Using 5-Bromo-2-(piperazin-1-yl)pyrimidine for SYK inhibitor development

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 5-Bromo-2-(piperazin-1-yl)pyrimidine as a Privileged Scaffold for Spleen Tyrosine Kinase (SYK) Inhibitor Development

Introduction & Mechanistic Rationale

Spleen Tyrosine Kinase (SYK) is a non-receptor cytoplasmic kinase that acts as a master signal transducer for the B-cell receptor (BCR) and various Fc receptors. Aberrant SYK activation is a primary driver in autoimmune conditions (e.g., rheumatoid arthritis) and hematological malignancies (e.g., chronic lymphocytic leukemia, B-ALL)[1].

In modern medicinal chemistry, 5-Bromo-2-(piperazin-1-yl)pyrimidine serves as a highly privileged, bifunctional building block for the discovery of novel, ATP-competitive SYK inhibitors. The selection of this specific scaffold is driven by three mechanistic advantages:

  • Pyrimidine Core (Hinge Binder): The pyrimidine nitrogen atoms are sterically and electronically primed to form bidentate hydrogen bonds with the backbone amide of Ala451 in the SYK hinge region, anchoring the molecule within the ATP-binding pocket[1].

  • C5-Bromo Handle: The bromine atom is strategically positioned to direct substituents into the hydrophobic specificity pocket of SYK. It serves as an ideal leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups that enhance kinase selectivity[2].

  • C2-Piperazine Motif: Projecting outward into the solvent-exposed channel, the piperazine ring significantly enhances aqueous solubility and favorable ADME properties. The secondary amine provides a versatile site for late-stage functionalization (e.g., amidation, reductive amination) to fine-tune pharmacokinetic parameters without disrupting the primary hinge-binding interaction[2].

B-Cell Receptor (BCR) Signaling & SYK Activation Pathway

Upon antigen binding, the BCR clusters, leading to the phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) on CD79a/b by LYN kinase. SYK is recruited to these phosphorylated ITAMs via its tandem SH2 domains, triggering a conformational change that relieves autoinhibition[1]. Once activated, SYK phosphorylates downstream adapters like BLNK, propagating the signal to PLCγ2 and PI3K, ultimately driving cellular proliferation and survival[3].

BCR_SYK_Signaling BCR B-Cell Receptor (BCR) Antigen Crosslinking LYN LYN Kinase ITAM Phosphorylation BCR->LYN Initiates SYK SYK Kinase Recruitment & Activation LYN->SYK Phosphorylates CD79a/b BLNK BLNK (Adapter Protein) SYK->BLNK Phosphorylates PI3K PI3K / AKT Pathway SYK->PI3K Activates PLCG2 PLCγ2 Activation BLNK->PLCG2 Recruits CALCIUM Calcium Mobilization & NFAT Activation PLCG2->CALCIUM IP3 Generation NFKB NF-κB Survival & Proliferation PI3K->NFKB Survival Signal

Diagram 1: BCR-SYK signaling cascade highlighting SYK as a central node for B-cell activation.

Medicinal Chemistry Workflow & Scaffold Derivatization

To systematically explore the structure-activity relationship (SAR) of this scaffold, researchers employ a divergent synthetic workflow. The C5 position is first diversified to maximize target affinity, followed by N-derivatization of the piperazine to optimize cellular permeability and metabolic stability.

Scaffold_Workflow Scaffold 5-Bromo-2-(piperazin-1-yl)pyrimidine (Core Scaffold) Step1 Suzuki-Miyaura Coupling (C5 Position) Scaffold->Step1 Aryl/Heteroaryl Addition Step2 Piperazine N-Derivatization (Acylation/Alkylation) Step1->Step2 Solvent Channel Tuning Assay In Vitro SYK Kinase Assay (TR-FRET) Step2->Assay Lead Generation Cell Ramos Cell Assay (p-BLNK / p-PLCγ2) Assay->Cell IC50 < 100 nM

Diagram 2: Medicinal chemistry workflow for derivatizing the pyrimidine-piperazine scaffold.

Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro SYK Kinase Activity Assay (TR-FRET)

Causality & Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it minimizes compound auto-fluorescence interference, a common artifact in high-throughput screening. This protocol is self-validating: the inclusion of a known SYK inhibitor (e.g., TAK-659) establishes a positive control baseline, while calculating the Z'-factor ensures assay robustness (acceptable Z' > 0.5)[3].

  • Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Dilute recombinant full-length human SYK enzyme to a final working concentration of 0.5 nM.

  • Compound Plating: Serially dilute the synthesized pyrimidine-piperazine derivatives in DMSO (10-point curve, 1:3 dilution). Transfer 100 nL to a 384-well low-volume plate. Include TAK-659 as a positive control and DMSO as a vehicle control.

  • Enzyme Incubation: Add 5 µL of the SYK enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding, which is crucial for identifying slow-binding hinge interactors.

  • Reaction Initiation: Add 5 µL of a substrate mix containing 1 µM ULight-labeled poly-GT peptide and ATP at its apparent Km​ (approx. 15 µM). Incubate for 60 minutes at room temperature.

  • Detection & Quenching: Stop the reaction by adding 10 µL of a detection mix containing 10 mM EDTA (to chelate Mg²⁺ and halt kinase activity) and 2 nM Europium-anti-phosphotyrosine antibody.

  • Validation & Readout: Incubate for 1 hour. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm). Calculate the Z'-factor using the DMSO and TAK-659 control wells. Determine the IC₅₀ using a 4-parameter logistic fit.

Protocol B: Cellular BCR Signaling Assay (Phospho-BLNK in Ramos Cells)

Causality & Validation: Biochemical potency does not always translate to cellular efficacy due to membrane permeability or efflux issues. We utilize Ramos cells (an IgM+ Burkitt's lymphoma cell line) because they possess a constitutively intact, highly responsive BCR signaling apparatus[3]. Measuring p-BLNK (a direct SYK substrate) confirms on-target cellular engagement.

  • Cell Starvation: Culture Ramos cells in RPMI-1640. To reduce basal kinase activity and synchronize the cells, wash and resuspend them in serum-free RPMI for 2 hours prior to the assay.

  • Compound Treatment: Seed cells at 2×105 cells/well in a 96-well V-bottom plate. Treat with serially diluted pyrimidine-piperazine derivatives (0.1 nM to 10 µM) for 1 hour at 37°C.

  • BCR Stimulation: Stimulate the cells by adding 10 µg/mL of goat anti-human IgM F(ab')2 fragment for exactly 5 minutes. This specific timeframe captures the peak transient phosphorylation of BLNK.

  • Lysis & Normalization: Rapidly pellet the cells (4°C) and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., sodium orthovanadate, NaF). Quantify total protein using a BCA assay to ensure equal loading—a critical self-validation step.

  • Quantification: Analyze lysates via Western Blot or a p-BLNK specific sandwich ELISA. Normalize the p-BLNK signal to total BLNK or GAPDH. Calculate the Cellular IC₅₀.

Data Presentation: Representative SAR Profiling

The following table summarizes the quantitative profiling of hypothetical derivatives generated from the 5-Bromo-2-(piperazin-1-yl)pyrimidine scaffold, illustrating how modifications at the C5 and piperazine positions influence biochemical and cellular activity.

Compound IDC5 Substituent (Hydrophobic Pocket)Piperazine N-Substituent (Solvent Channel)SYK Kinase IC₅₀ (nM)Ramos p-BLNK IC₅₀ (nM)Caco-2 Permeability ( Papp​×10−6 cm/s)
Scaffold -Br-H> 10,000N/AHigh (> 20)
Derivative 1 Phenyl-H450> 5,000High (18.5)
Derivative 2 3,4-Dimethoxyphenyl-H42850Moderate (8.2)
Derivative 3 3,4-Dimethoxyphenyl-Acetyl15120High (15.4)
Derivative 4 1H-Indol-5-yl-Methyl845High (12.1)
TAK-659 (Ctrl) Reference InhibitorReference Inhibitor3.218High (14.0)

Note: Derivatization at the C5 position with electron-rich aromatics (Derivative 2 & 4) significantly drives biochemical potency, while N-acylation/alkylation of the piperazine (Derivative 3 & 4) recovers cellular permeability and lowers the cellular IC₅₀.

References

  • Singh, R., Masuda, E. S., & Payan, D. G. (2012). Discovery and Development of Spleen Tyrosine Kinase (SYK) Inhibitors. ACS Publications.[Link]

  • Lee, S. J., et al. (2018). Crystal Structures of Spleen Tyrosine Kinase in Complex with Two Novel 4-Aminopyrido[4,3-d] Pyrimidine Derivative Inhibitors. Molecules and Cells / PMC.[Link]

  • Purroy, N., et al. (2017). Inhibition of BCR signaling using the Syk inhibitor TAK-659 prevents stroma-mediated signaling in chronic lymphocytic leukemia cells. Oncotarget / PMC.[Link]

Sources

Protocol for N-arylation of 5-Bromo-2-(piperazin-1-yl)pyrimidine: An Application Note for Medicinal Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Aryl Piperazinyl Pyrimidines in Modern Drug Discovery

The confluence of the pyrimidine and piperazine scaffolds in a single molecular entity gives rise to a privileged structural motif with broad applications in medicinal chemistry. Pyrimidine derivatives are integral components of numerous therapeutic agents, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Similarly, the piperazine ring is a common feature in centrally active pharmaceuticals, contributing to improved pharmacokinetic profiles and target engagement. The N-arylation of 5-bromo-2-(piperazin-1-yl)pyrimidine provides a versatile platform for the synthesis of a diverse library of compounds with significant potential for modulating various biological targets. This application note provides a detailed protocol for this transformation, offering insights into the underlying mechanisms and practical guidance for researchers in drug development.

Strategic Approach: A Two-Step Protocol for Controlled N-Arylation

Direct N-arylation of 5-bromo-2-(piperazin-1-yl)pyrimidine can be challenging due to the presence of two reactive nitrogen atoms in the piperazine ring, potentially leading to undesired bis-arylation. To ensure selective mono-arylation, a more controlled and efficient two-step approach is recommended. This strategy involves the N-arylation of the readily available and commercially accessible N-Boc protected analogue, 5-bromo-2-(4-Boc-piperazin-1-yl)pyrimidine, followed by a straightforward deprotection of the tert-butoxycarbonyl (Boc) group. This method offers superior control over the reaction and generally leads to higher yields of the desired mono-arylated product.

PART 1: Palladium-Catalyzed N-Arylation of 5-Bromo-2-(4-Boc-piperazin-1-yl)pyrimidine (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become an indispensable tool in modern organic synthesis, particularly for the synthesis of arylamines.[2]

Reaction Mechanism: The Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through the following key steps: oxidative addition, ligand exchange, deprotonation, and reductive elimination.[2]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L)n Oxidative_Addition->Pd(II)_Complex Ar-X Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange Amine_Complex Ar-Pd(II)-NHR'R''n+ X- Ligand_Exchange->Amine_Complex + HNR'R'' - X- Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)-NR'R''(L)n Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific arylating agents.

Materials:

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Comments
5-Bromo-2-(4-Boc-piperazin-1-yl)pyrimidine374930-88-8C₁₃H₁₉BrN₄O₂343.22Starting material
Arylboronic AcidVariesVariesVariesCoupling partner
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3C₅₁H₄₂O₃Pd₂915.72Palladium precatalyst
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)564483-18-7C₃₉H₅₃P548.81Ligand
Sodium tert-butoxide (NaOtBu)865-48-5C₄H₉NaO96.10Base
Anhydrous Toluene108-88-3C₇H₈92.14Solvent
Anhydrous Dioxane123-91-1C₄H₈O₂88.11Alternative Solvent

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-bromo-2-(4-Boc-piperazin-1-yl)pyrimidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv).

  • Reagent Addition: Add sodium tert-butoxide (2.0 equiv) to the flask.

  • Solvent Addition: Add anhydrous toluene (or dioxane) to the reaction mixture to achieve a concentration of approximately 0.1-0.2 M.

  • Reaction Conditions: Stir the reaction mixture vigorously at 80-110 °C.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

PART 2: Deprotection of the N-Boc Group

The removal of the Boc protecting group is a standard and efficient procedure, typically achieved under acidic conditions.[3]

Reaction Mechanism

The acid-catalyzed deprotection of the Boc group proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[4]

Boc_Deprotection_Mechanism Boc_Amine R-NH-Boc Protonation Protonation (H+) Boc_Amine->Protonation Protonated_Carbamate R-NH-C(=O+H)-O-tBu Protonation->Protonated_Carbamate Loss_of_tBu Loss of tBu+ Protonated_Carbamate->Loss_of_tBu Carbamic_Acid R-NH-COOH Loss_of_tBu->Carbamic_Acid Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine R-NH2 + CO2 Decarboxylation->Free_Amine

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol

Method A: Using Trifluoroacetic Acid (TFA)

Materials:

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Comments
N-Aryl-5-bromo-2-(4-Boc-piperazin-1-yl)pyrimidineVariesVariesVariesStarting material
Trifluoroacetic Acid (TFA)76-05-1C₂HF₃O₂114.02Deprotecting agent
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Solvent

Procedure:

  • Dissolution: Dissolve the N-aryl-5-bromo-2-(4-Boc-piperazin-1-yl)pyrimidine (1.0 equiv) in dichloromethane.

  • Reagent Addition: Add trifluoroacetic acid (5-10 equiv) dropwise to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.

Method B: Using Hydrochloric Acid (HCl)

Materials:

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Comments
N-Aryl-5-bromo-2-(4-Boc-piperazin-1-yl)pyrimidineVariesVariesVariesStarting material
4M HCl in DioxaneN/AHCl/C₄H₈O₂VariesDeprotecting agent
Diethyl Ether60-29-7C₄H₁₀O74.12For precipitation

Procedure:

  • Dissolution: Dissolve the N-aryl-5-bromo-2-(4-Boc-piperazin-1-yl)pyrimidine (1.0 equiv) in a minimal amount of dioxane or methanol.

  • Reagent Addition: Add 4M HCl in dioxane (5-10 equiv) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-6 hours. The hydrochloride salt of the product may precipitate.

  • Work-up:

    • If a precipitate forms, it can be collected by filtration and washed with diethyl ether.

    • Alternatively, the solvent can be removed under reduced pressure, and the resulting hydrochloride salt can be used directly or neutralized with a base to obtain the free amine.

Alternative Strategy: Copper-Catalyzed N-Arylation (Ullmann Condensation)

The Ullmann condensation offers a classical and often more economical alternative to palladium-catalyzed methods for C-N bond formation.[5] While typically requiring higher reaction temperatures, modern protocols with appropriate ligands have significantly improved its scope and efficiency.[6]

Experimental Protocol

Materials:

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Comments
5-Bromo-2-(piperazin-1-yl)pyrimidine99931-82-5C₈H₁₁BrN₄243.10Starting material
Aryl Iodide or Aryl BromideVariesVariesVariesCoupling partner
Copper(I) Iodide (CuI)7681-65-4CuI190.45Catalyst
L-Proline147-85-3C₅H₉NO₂115.13Ligand
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Base
Anhydrous Dimethyl Sulfoxide (DMSO)67-68-5C₂H₆OS78.13Solvent

Procedure:

  • Reaction Setup: In a sealed tube, combine 5-bromo-2-(piperazin-1-yl)pyrimidine (1.0 equiv), the aryl halide (1.1 equiv), CuI (0.1 equiv), L-proline (0.2 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous DMSO.

  • Reaction Conditions: Heat the mixture to 100-140 °C with vigorous stirring for 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, poor quality reagents, insufficient temperature.Use fresh catalyst and anhydrous, degassed solvents. Screen different ligands and bases. Increase reaction temperature.
Formation of Side Products Bis-arylation (Ullmann), dehalogenation, homocoupling of aryl halide.Use the N-Boc protected starting material for selective mono-arylation. Optimize the stoichiometry of reagents.
Difficulty in Purification Co-elution of product with starting materials or byproducts.Optimize the chromatographic conditions (solvent system, gradient). Consider recrystallization.

Conclusion

The N-arylation of 5-bromo-2-(piperazin-1-yl)pyrimidine is a valuable transformation for the generation of novel chemical entities in drug discovery. The two-step approach involving the Buchwald-Hartwig amination of the N-Boc protected analogue followed by deprotection offers a reliable and high-yielding route to the desired mono-arylated products. The classical Ullmann condensation provides a cost-effective alternative. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers, enabling the efficient synthesis and exploration of this important class of compounds.

References

  • BenchChem. (2025). Application Notes and Protocols for the Deprotection of the Boc Group from N-Boc-piperazine-C3-COOH Derivatives.
  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014). International Journal of Pharmaceutical Sciences and Research.
  • BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
  • BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA).
  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291-293.
  • Li, P., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Organic Process Research & Development, 23(1), 89-95.
  • BenchChem. (2025). Application of the Ullmann Reaction for N-Aryl Bond Formation.
  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]

  • Zappalà, A., et al. (2021). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 26(3), 698.
  • ResearchGate. (n.d.). A general and convenient synthesis of N-aryl piperazines. Retrieved from [Link]

  • Babu, K. S., et al. (2015). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 6(10), 4275-4281.
  • Organic Synthesis. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Ullmann Reaction.
  • Chemistry LibreTexts. (2020). Ullmann reaction.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of piperazin–2–yl–pyrimidines. Retrieved from [Link]

  • Gevorgyan, A., & Langer, P. (2017). Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles. ChemistryOpen, 6(4), 488-492.
  • Chemistry LibreTexts. (2023).
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Google Patents. (n.d.).
  • MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

Sources

Application Note: Advanced Analytical Methodologies for Reaction Monitoring of 5-Bromopyrimidine Cross-Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 5-bromopyrimidine motif is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and CNS-active therapeutics. However, transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) of 5-bromopyrimidines present unique mechanistic challenges, including catalyst poisoning and competing nucleophilic aromatic substitution (SNAr). This application note provides a comprehensive, self-validating analytical framework combining in situ Process Analytical Technology (PAT) and offline UHPLC-UV-MS to meticulously monitor reaction kinetics, identify transient intermediates, and optimize product yield.

Mechanistic Context: The 5-Bromopyrimidine Challenge

Designing robust analytical methods requires a deep understanding of the substrate's intrinsic reactivity. 5-Bromopyrimidine is notoriously challenging in cross-coupling reactions for two primary reasons:

  • Ambident Reactivity & SNAr Competition : The two nitrogen atoms in the pyrimidine ring are highly electron-withdrawing, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This makes the C2 and C4 positions highly susceptible to SNAr by nucleophiles (e.g., amines, alkoxides) used in the reaction, competing directly with the desired palladium- or nickel-catalyzed cross-coupling at the C5 position[1].

  • Catalyst Poisoning : The basic nitrogen atoms act as Lewis bases that can strongly coordinate to transition metal centers. This coordination can trap the catalyst in an off-cycle resting state, prematurely halting the reaction unless sterically demanding ligands (e.g., t-BuXPhos) are employed[2].

To successfully navigate these competing pathways, chemists must deploy a dual-pronged analytical strategy that captures both real-time kinetic data and high-resolution impurity profiles.

Analytical Strategy Overview

AnalyticalWorkflow Start 5-Bromopyrimidine Cross-Coupling Reaction PAT In Situ PAT Monitoring (ReactIR / Raman) Start->PAT Real-time Offline Offline / At-Line Analysis (UHPLC-UV-MS) Start->Offline Aliquot Sampling Kinetics Reaction Kinetics & Intermediate Tracking PAT->Kinetics Safety Thermal Stability & Safety Profiling PAT->Safety Conversion Conversion & Yield Determination Offline->Conversion Impurity Impurity Profiling (Homocoupling, SNAr) Offline->Impurity Optimization Process Optimization & Scale-Up Kinetics->Optimization Safety->Optimization Conversion->Optimization Impurity->Optimization

Figure 1: Dual-pronged analytical workflow for monitoring 5-bromopyrimidine cross-couplings.

In Situ Reaction Monitoring via Process Analytical Technology (PAT)

Fourier Transform Infrared (FTIR) spectroscopy via ReactIR enables the continuous, non-destructive monitoring of reaction species.

Causality for Experimental Choice: Physical sampling of multiphase or highly air-sensitive cross-coupling reactions often leads to sample aging, precipitation, or catalyst oxidation. In situ ReactIR allows chemists to measure reaction kinetics and identify transient intermediates without breaking the inert atmosphere[3].

Protocol 1: Real-Time ReactIR Monitoring of Suzuki-Miyaura Coupling
  • Self-Validating System Design: This protocol validates itself through mass balance correlation. By performing a solvent and reagent baseline subtraction prior to catalyst addition, the rate of 5-bromopyrimidine consumption must quantitatively mirror the rate of product formation. A divergence in these slopes automatically flags the accumulation of a silent intermediate or a competing side reaction.

Step-by-Step Methodology:

  • Probe Insertion: Insert the ReactIR DiComp (Diamond) probe into the reaction vessel. Purge the system with nitrogen and establish a background spectrum in the anhydrous solvent (e.g., 1,4-dioxane or 2-MeTHF).

  • Substrate Profiling: Add 5-bromopyrimidine and the boronic acid/ester. Record the baseline spectra to identify the characteristic pyrimidine ring stretch (1550–1600 cm⁻¹) and the C-Br stretch (~1000–1050 cm⁻¹).

  • Initiation: Introduce the base (e.g., K₃PO₄) and the catalyst (e.g., Pd(dppf)Cl₂).

  • Kinetic Tracking: Initiate data collection at 1-minute intervals. Monitor the real-time depletion of the 5-bromopyrimidine peaks and the emergence of the cross-coupled product peaks.

  • Data Processing: Export the kinetic trends to process modeling software to calculate the reaction rate constants and determine the precise point of reaction completion.

High-Resolution Offline Profiling via UHPLC-UV-MS

While PAT provides kinetic trends, UHPLC-UV-MS is mandatory for absolute quantitation and identifying isobaric impurities (e.g., regioisomers from SNAr)[1].

Causality for Experimental Choice: Pyrimidines contain basic nitrogen atoms that cause severe peak tailing on standard silica-based C18 columns due to secondary interactions with residual silanols. Adding an acidic modifier (0.1% Trifluoroacetic Acid or Formic Acid) forces the pyrimidine into a fully protonated state, ensuring sharp, Gaussian peak shapes and highly reproducible retention times[4][5].

Protocol 2: UHPLC-UV-MS Method for 5-Bromopyrimidine Couplings
  • Self-Validating System Design: This protocol utilizes 4,4'-dimethylbiphenyl as an Internal Standard (IS) in the quenching solvent[5]. The protocol validates itself by calculating the mass balance: the sum of the molar quantities of the unreacted 5-bromopyrimidine, the target product, and quantified impurities must equal the initial substrate loading relative to the IS. A mass balance <95% triggers an immediate investigation into volatile or insoluble byproducts.

Step-by-Step Methodology:

  • Quench Preparation: Prepare a quenching solution of Acetonitrile containing 0.1% Formic Acid and a known, precise concentration of 4,4'-dimethylbiphenyl (IS).

  • Sampling: Withdraw a 20 µL aliquot from the reaction mixture and immediately dilute it into 1.0 mL of the quenching solution. The acid halts the catalytic cycle, while the organic solvent precipitates inorganic salts.

  • Filtration: Filter the sample through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Chromatography: Inject 1 µL onto a C18 UHPLC column (e.g., 50 x 2.1 mm, 1.7 µm) maintained at 40 °C.

  • Elution: Elute using a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA) from 5% to 95% organic over 5 minutes at a flow rate of 0.5 mL/min.

  • Detection: Monitor UV absorbance at 215 nm and 254 nm. Concurrently collect ESI+ mass spectra to identify the molecular weights of all eluting peaks.

Quantitative Data Interpretation

Summarizing the analytical outputs is critical for rapid decision-making during process development. The table below outlines the key parameters tracked during 5-bromopyrimidine couplings.

Analytical MethodTarget Analyte / ParameterTypical ObservationMechanistic Significance
ReactIR (In Situ) 5-BromopyrimidineDisappearance of C-Br stretch (~1000-1050 cm⁻¹)Indicates successful oxidative addition to the Pd/Ni catalyst.
ReactIR (In Situ) Pyrimidine RingShift in ring stretch (1550–1600 cm⁻¹)Confirms structural modification without ring opening or degradation.
UHPLC-UV (254 nm) Target Cross-Coupled ProductMajor peak, high UV responseDetermines reaction conversion and projected isolated yield.
UHPLC-MS (ESI+) SNAr RegioisomerIsobaric mass to target, different RTIndicates undesired nucleophilic attack at C2/C4 instead of C5.
UHPLC-MS (ESI+) Hydrodehalogenated Impuritym/z [M-Br+H]⁺ (e.g., m/z 81)Premature protode-metallation, often due to moisture or protic solvents.

Troubleshooting & Mechanistic Causality

When analytical monitoring flags a deviation, understanding the underlying mechanistic pathways is essential for troubleshooting.

ReactionPathways Substrate 5-Bromopyrimidine + Nucleophile PdCat Pd/Ni Catalyst Base, Solvent Substrate->PdCat CrossCoupling Cross-Coupling Pathway (Suzuki, Buchwald) PdCat->CrossCoupling Desired SNAr SNAr Pathway (Nucleophilic Attack) PdCat->SNAr Competing SideRxn Hydrodehalogenation / Homocoupling PdCat->SideRxn Side Reaction Product Target 5-Substituted Pyrimidine CrossCoupling->Product Impurity1 Undesired Regioisomer SNAr->Impurity1 Impurity2 Pyrimidine / Biaryl SideRxn->Impurity2

Figure 2: Mechanistic divergence in 5-bromopyrimidine reactions under catalytic conditions.

Common Failure Modes and Solutions:
  • High SNAr Byproducts (Figure 2, Red Pathway): If UHPLC-MS reveals an isobaric impurity, the nucleophile is attacking the C2/C4 position[1].

    • Correction: Switch to a weaker, non-nucleophilic base (e.g., K₃PO₄ instead of alkoxides) or lower the reaction temperature to kinetically favor the transition-metal-catalyzed pathway.

  • Catalyst Poisoning (Stalled Kinetics): If ReactIR shows an abrupt halt in conversion before completion, the basic pyrimidine nitrogens are likely coordinating to the metal center.

    • Correction: Employ sterically demanding, electron-rich ligands like t-BuXPhos. The extreme steric bulk prevents pyrimidine coordination to the metal center and accelerates the reductive elimination step[2].

  • Hydrodehalogenation (Figure 2, Yellow Pathway): Appearance of unsubstituted pyrimidine (m/z 81) indicates protode-metallation.

    • Correction: Ensure rigorous solvent degassing and utilize strictly anhydrous conditions, as trace moisture facilitates the premature cleavage of the Pd-Aryl bond.

References

  • Mettler Toledo. "What is Chemical Synthesis? - ReactIR and PAT." mt.com.
  • Prokopcová, H., & Kappe, C. O. "Supporting Information: HPLC Analysis." Wiley-VCH.
  • ACS Publications. "Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling." acs.org.
  • The Royal Society of Chemistry. "1 Supporting Information: Experimental Details Enabling Suzuki-Miyaura coupling of Lewis-basic arylboronic esters with a nonpre." rsc.org.
  • Wagner, P., et al. "t-BuXPhos: a highly efficient ligand for Buchwald-Hartwig coupling in water." rsc.org.

Sources

LC-MS analysis of 5-Bromo-2-(piperazin-1-yl)pyrimidine reactions

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of 5-Bromo-2-(piperazin-1-yl)pyrimidine and its Synthetic Reactions.

Authored by: A Senior Application Scientist

Introduction: The Role of Substituted Pyrimidines in Modern Drug Discovery

5-Bromo-2-(piperazin-1-yl)pyrimidine is a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1][2] The pyrimidine core is a privileged scaffold found in numerous therapeutic agents, exhibiting a wide range of biological activities including anticancer and antiviral properties.[3][4] The bromine atom at the 5-position serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of molecular diversity. The piperazine moiety often imparts favorable pharmacokinetic properties, such as improved solubility and the ability to modulate interactions with biological targets.

Given its role as a key intermediate, the ability to accurately monitor reactions involving 5-Bromo-2-(piperazin-1-yl)pyrimidine and to profile the resulting products for impurities is critical.[5][6] Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical technique of choice for this purpose, offering a powerful combination of high-resolution separation and highly sensitive, specific detection.[6][7][8] This application note provides a comprehensive guide and detailed protocols for the development and implementation of a robust LC-MS method for analyzing this compound and its synthetic transformations.

Section 1: Analyte Physicochemical Properties and Methodological Considerations

Understanding the properties of 5-Bromo-2-(piperazin-1-yl)pyrimidine (MW: 243.10 g/mol , Formula: C₈H₁₁BrN₄) is the foundation for developing a successful LC-MS method.[9][10]

  • Basicity and Ionization: The piperazine ring contains two nitrogen atoms, with the secondary amine being the most basic site. This makes the molecule readily protonated, making Electrospray Ionization in the positive ion mode (ESI+) the logical choice for mass spectrometric detection.[11] The addition of a mobile phase modifier like formic acid will ensure the analyte is in its protonated state, promoting strong ionization and good chromatographic peak shape.

  • Polarity and Retention: The presence of the polar piperazine group suggests that a reversed-phase chromatographic method will be effective. A C18 stationary phase is a standard and excellent starting point, providing hydrophobic interaction to retain the molecule while allowing for elution with a typical water/acetonitrile or water/methanol gradient.[12][13]

  • Isotopic Signature: A key feature of this molecule is the presence of a bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in a characteristic M/M+2 isotopic pattern in the mass spectrum for the parent ion and any bromine-containing fragments, which is an invaluable tool for confirming the identity of the starting material and related byproducts.

Section 2: Core LC-MS/MS Method for Analysis

This section details a validated starting method for the analysis of 5-Bromo-2-(piperazin-1-yl)pyrimidine. This method is designed to be a stability-indicating assay, capable of separating the main component from potential impurities and degradation products.[14][15]

Experimental Workflow Overview

The overall process, from sample collection to data interpretation, is a systematic workflow designed to ensure data quality and reproducibility.

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Reaction Reaction Mixture Aliquot Quench Quench Reaction (if necessary) Reaction->Quench Dilute Dilute with Mobile Phase A Quench->Dilute Filter Filter (0.22 µm Syringe Filter) Dilute->Filter Inject Inject onto UPLC-MS System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection & Fragmentation Separate->Detect Integrate Peak Integration Detect->Integrate Identify Identify Components (RT & m/z) Integrate->Identify Quantify Quantify (Peak Area %) Identify->Quantify

Caption: General workflow for LC-MS reaction analysis.

Detailed Chromatographic and Mass Spectrometric Parameters

The following parameters have been optimized for high-resolution separation and sensitive detection. Ultra-Performance Liquid Chromatography (UPLC) is recommended for its speed and resolution benefits in impurity profiling.[5]

ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides high resolution and speed, crucial for separating closely eluting impurities.[5]
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mmThe 1.7 µm particle size offers high efficiency. C18 provides appropriate retention.
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in positive ionization and improves peak shape for basic compounds.[16]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency and compatibility with MS.
Gradient 5% to 95% B over 5 minutesA generic gradient to elute compounds of varying polarity. Can be optimized for specific reactions.
Flow Rate 0.4 mL/minTypical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.
Injection Vol. 2 µLSmall injection volume prevents column overloading and peak distortion.
MS System Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)Q-TOF for accurate mass and impurity identification; QqQ for high-sensitivity quantification.
Ionization Mode ESI Positive (ESI+)The basic piperazine moiety is readily protonated.
Capillary Voltage 3.0 kVStandard voltage to ensure efficient spray and ionization.
Source Temp. 150 °COptimized to facilitate desolvation without causing thermal degradation.
Desolvation Temp. 400 °CEfficiently removes solvent from the ESI droplets.
Full Scan m/z 100 - 500 DaCovers the mass of the starting material, expected products, and common byproducts.
MS/MS Mode Collision-Induced Dissociation (CID)Used to generate fragment ions for structural confirmation.
Expected Mass Spectra and Fragmentation

In ESI+ mode, the analyte will be observed as the protonated molecule, [M+H]⁺, at m/z 243.1/245.1. The characteristic bromine isotope pattern is a definitive marker.[17] MS/MS analysis (product ion scan) of the m/z 243.1 precursor ion is critical for structural confirmation. The fragmentation is dictated by the structure, with cleavages typically occurring at the most labile bonds.[18][19]

G cluster_frags parent [M+H]⁺ m/z 243.1/245.1 (C₈H₁₂BrN₄⁺) frag1 Loss of C₂H₄ m/z 215.1/217.1 parent->frag1 -C₂H₄ frag2 Loss of C₃H₇N m/z 186.0/188.0 parent->frag2 -C₃H₇N frag3 Loss of Piperazine m/z 157.9/159.9 parent->frag3 -C₄H₉N₂

Caption: Predicted MS/MS fragmentation pathway for [M+H]⁺.

Section 3: Protocols for Reaction Monitoring and Impurity Profiling

Protocol 3.1: Sample Preparation from a Reaction Mixture

Objective: To prepare a sample from a crude reaction mixture for LC-MS analysis to determine the relative amounts of starting material, product, and byproducts.

Materials:

  • Micropipettes

  • 1.5 mL microcentrifuge tubes

  • Mobile Phase A (Water + 0.1% Formic Acid)

  • Acetonitrile (or other quenching solvent)

  • 0.22 µm PTFE syringe filters

  • LC vials with septa

Procedure:

  • Aliquot Collection: Carefully withdraw a small, representative aliquot from the reaction mixture (e.g., 5-10 µL).

  • Quenching (Optional but Recommended): Immediately add the aliquot to a microcentrifuge tube containing a quenching solvent (e.g., 200 µL of Acetonitrile) to stop the reaction. This is crucial for obtaining an accurate snapshot of the reaction's progress.

  • Dilution: Add 800 µL of Mobile Phase A to the quenched sample. This brings the total volume to ~1 mL and ensures the sample is dissolved in a solvent compatible with the LC method, preventing peak distortion.

  • Vortex: Mix the sample thoroughly for 10-15 seconds.

  • Filtration: Draw the diluted sample into a syringe and pass it through a 0.22 µm syringe filter into a clean LC vial. This step is critical to remove particulate matter that could clog the UPLC system.[4]

  • Analysis: Cap the vial and place it in the autosampler for injection.

Protocol 3.2: Monitoring a Suzuki Coupling Reaction

Objective: To use the LC-MS method to track the consumption of 5-Bromo-2-(piperazin-1-yl)pyrimidine and the formation of a coupled product over time.

Hypothetical Reaction: Coupling with Phenylboronic Acid.

G SM 5-Bromo-2-(piperazin-1-yl)pyrimidine MW: 243.1 [M+H]⁺: 243.1/245.1 Product 5-Phenyl-2-(piperazin-1-yl)pyrimidine MW: 242.3 [M+H]⁺: 243.2 SM->Product Suzuki Coupling Reagent Phenylboronic Acid Pd Catalyst, Base Reagent->Product

Caption: A model Suzuki reaction for LC-MS monitoring.

Procedure:

  • Time Zero (T=0) Sample: Before adding the catalyst or initiating heating, take an initial aliquot using the procedure in Protocol 3.1. This sample confirms the identity of the starting material and establishes a baseline.

  • Time-Point Sampling: Once the reaction is initiated, take aliquots at regular intervals (e.g., T=30 min, 1 hr, 2 hr, 4 hr). Prepare each sample immediately according to Protocol 3.1.

  • LC-MS Analysis: Analyze all samples in a single sequence.

  • Data Interpretation:

    • Monitor the peak area of the starting material ([M+H]⁺ at m/z 243.1/245.1). Its area should decrease over time.

    • Monitor the peak area of the expected product ([M+H]⁺ at m/z 243.2). Its area should increase over time. Note that the product has a nominal mass identical to the protonated ⁷⁹Br isotope of the starting material. High-resolution mass spectrometry is essential to distinguish them based on their exact masses (e.g., C₈H₁₂⁷⁹BrN₄⁺ = 243.0243 vs. C₁₄H₁₉N₄⁺ = 243.1604).

    • Examine the chromatogram for any new peaks, which could be impurities or byproducts. Use the mass spectrometer to identify their molecular weights and propose potential structures.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the analysis of 5-Bromo-2-(piperazin-1-yl)pyrimidine and its reaction products. The protocols for sample preparation and reaction monitoring are designed for ease of use and high-quality data generation. By leveraging the separation power of UPLC and the specificity of mass spectrometry, researchers can efficiently monitor reaction progress, confirm product identity through isotopic patterns and fragmentation, and rigorously profile for impurities. This analytical framework is an indispensable tool for accelerating drug discovery and ensuring the quality of critical pharmaceutical intermediates.

References

  • BenchChem. A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem Technical Support.
  • Mass spectral fragmentation modes of pyrimidine derivatives. N.A.
  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1805. Available from: [Link]

  • Gas-phase fragmentation of protonated C60-pyrimidine derivatives. PubMed. Available from: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]

  • Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. Available from: [Link]

  • Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (2022). Molecules, 27(15), 4983. Available from: [Link]

  • Advances in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research, 60(5). Available from: [Link]

  • Stability Indicating RP-UPLC Method for Impurity Profiling of Darunavir and Ritonavir in Fixed Dose Drug Combination Product. (2024). Research Journal of Pharmacy and Technology, 17(1), 22-30. Available from: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Analytical and Bioanalytical Chemistry, 412(3). Available from: [Link]

  • LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. (2020). Jefferson Digital Commons. Available from: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PMC. Available from: [Link]

  • Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. Available from: [Link]

  • Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. (2024). Journal of Experimental Botany. Available from: [Link]

  • N.A. (2015). . Royal Society of Chemistry. Available from: [Link]

  • Synthetic pathway for the preparation of 5-bromo-pyrimidine... (N.D.). ResearchGate. Available from: [Link]

  • Method development and validation of a new stability indicating HPLC and LC-ESI-MS/MS methods for the determination of Tavaborole. (2024). ResearchGate. Available from: [Link]

  • LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. (2010). CORE. Available from: [Link]

  • Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. (2019). PLOS ONE. Available from: [Link]

  • Improved diagnostics of purine and pyrimidine metabolism disorders using LC-MS/MS and its clinical application. (2023). ZORA. Available from: [Link]

Sources

Application Note: Advanced Derivatization Strategies for 5-Bromo-2-(piperazin-1-yl)pyrimidine in Hit-to-Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The pyrimidine-piperazine scaffold is a privileged motif in modern medicinal chemistry, frequently serving as a hinge-binding domain in kinase inhibitors and a core structural element in GPCR ligands[1]. Among the building blocks available for synthesizing these libraries, 5-Bromo-2-(piperazin-1-yl)pyrimidine (CAS 99931-82-5) stands out as a highly versatile, bifunctional intermediate [2].

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a programmable scaffold. Its strategic value lies in its orthogonal reactivity centers, which allow for stepwise, chemoselective derivatization without the need for complex protecting group strategies.

Reactivity Logic
  • Piperazine N4-Amine: The secondary amine on the piperazine ring is highly nucleophilic. Because the nitrogen atoms within the pyrimidine ring are sterically hindered and electronically deactivated (due to aromaticity and electron-withdrawing effects), the N4 position can be selectively acylated, sulfonylated, or alkylated.

  • Pyrimidine C5-Bromide: The bromine atom resides on an electron-deficient heteroaryl ring. This electron deficiency lowers the activation energy required for the oxidative addition of Palladium(0), making the C5 position an ideal candidate for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [4].

Reactivity Core 5-Bromo-2-(piperazin-1-yl)pyrimidine N4 Piperazine N4 Position (Nucleophilic) Core->N4 C5 Pyrimidine C5 Position (Electrophilic Bromine) Core->C5 Amidation Acylation / Sulfonylation (HATU, DIPEA) N4->Amidation Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald) C5->Coupling

Reactivity logic of the bifunctional 5-bromo-2-(piperazin-1-yl)pyrimidine scaffold.

Experimental Protocols

Protocol 1: Chemoselective N-Acylation of the Piperazine Ring

Objective: Functionalize the piperazine N4 position via amide bond formation while leaving the C5-bromide intact for downstream diversification.

Causality & Design: We utilize HATU as the coupling reagent rather than EDC/NHS. HATU stabilizes the active ester via a 7-membered hydrogen-bonded transition state, which significantly accelerates reaction kinetics and prevents epimerization. N,N-Diisopropylethylamine (DIPEA) is selected as the base; its steric bulk prevents it from acting as a competing nucleophile [3].

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried 20 mL vial, dissolve the target carboxylic acid (1.1 equiv, 0.55 mmol) and HATU (1.2 equiv, 0.60 mmol) in anhydrous DMF (5.0 mL). Add DIPEA (3.0 equiv, 1.5 mmol). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 5-Bromo-2-(piperazin-1-yl)pyrimidine (1.0 equiv, 0.50 mmol) in one portion. Stir the reaction at room temperature for 2 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (25 mL). Wash the organic layer sequentially with 5% aqueous LiCl (3 × 10 mL) to remove DMF, saturated NaHCO₃ (10 mL), and brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient).

Self-Validation Checkpoint: Analyze the crude mixture via LC-MS. A successful reaction will show the product mass with a distinct 1:1 isotopic doublet (M and M+2), confirming the bromine atom remains intact.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Introduce aryl or heteroaryl diversity at the C5 position of the pyrimidine ring.

Causality & Design: Pd(dppf)Cl₂ is the optimal precatalyst for this transformation. The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the critical reductive elimination step and suppresses unwanted β -hydride elimination. A solvent system of 1,4-Dioxane/Water (4:1) is chosen to ensure dual solubility for the organic substrates and the inorganic base (K₂CO₃).

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, combine the N-acylated bromopyrimidine intermediate from Protocol 1 (1.0 equiv, 0.20 mmol), the desired aryl boronic acid (1.5 equiv, 0.30 mmol), K₂CO₃ (3.0 equiv, 0.60 mmol), and Pd(dppf)Cl₂ (0.05 equiv, 0.01 mmol).

  • Degassing (Critical Step): Add 1,4-Dioxane (1.6 mL) and DI Water (0.4 mL). Seal the vial and degas the mixture by sparging with Nitrogen gas for 10 minutes. Note: Failure to degas will result in the oxidation of the electron-rich Pd(0) active species to inactive Pd(II) oxides.

  • Reaction: Subject the vial to microwave irradiation at 110°C for 30 minutes.

  • Purification: Dilute with EtOAc, filter through a pad of Celite to remove palladium black, and concentrate. Purify the final compound via Preparative-HPLC.

Self-Validation Checkpoint: The complete disappearance of the 1:1 isotopic bromine doublet in the LC-MS trace confirms total conversion of the starting material.

Workflow Prep 1. Reagent Prep (Glovebox) React 2. Microwave (110°C, 30 min) Prep->React Workup 3. L-L Extraction React->Workup Purify 4. Prep-HPLC Purification Workup->Purify Analyze 5. LC-MS / NMR Validation Purify->Analyze

Standardized high-throughput workflow for Pd-catalyzed cross-coupling and validation.

Biological Assays & Application Data

Derivatives synthesized from the 5-bromo-2-(piperazin-1-yl)pyrimidine scaffold are routinely evaluated in oncology assays. The pyrimidine core acts as a hinge-binder in the ATP-binding pocket of kinases, while the piperazine moiety extends into the solvent-exposed region, allowing for the tuning of pharmacokinetic properties [1].

Quantitative SAR Summary

Below is a representative Structure-Activity Relationship (SAR) dataset demonstrating how derivatization of the C5 and N4 positions modulates biological activity against Aurora A kinase, a common target for this scaffold.

Compound IDC5-Substitution (Suzuki)N4-Substitution (Amidation)Aurora A IC₅₀ (nM)Cell Viability (HCT116, IC₅₀ µM)
CMPD-01 PhenylAcetyl450>10.0
CMPD-02 4-FluorophenylAcetyl1255.2
CMPD-03 4-FluorophenylCyclopropanecarbonyl421.8
CMPD-04 3-PyridylCyclopropanecarbonyl180.6

Table 1: Representative SAR data illustrating the optimization of pyrimidine-piperazine derivatives.

Mechanism of Action

By inhibiting target kinases, these derivatives disrupt downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis in highly proliferative cancer cell lines.

Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Kinase Target Kinase (e.g., Aurora A / CHK1) RTK->Kinase Proliferation Cell Proliferation & Survival Kinase->Proliferation Apoptosis Cell Cycle Arrest & Apoptosis Kinase->Apoptosis When Inhibited Inhibitor Pyrimidine-Piperazine Derivative Inhibitor->Kinase Inhibits

Mechanism of action for pyrimidine-piperazine derivatives in kinase signaling pathways.

References

  • Title: WO2022074459A2 - Autotaxin inhibitor compounds Source: Google Patents URL: [1]

Sources

Application Notes & Protocols: The Use of 5-Bromo-2-(piperazin-1-yl)pyrimidine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Fragment-Based Approach to Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1][2] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a "bottom-up" approach.[3] It begins by screening small, low-molecular-weight compounds, or "fragments," which typically exhibit weak binding affinity (in the micromolar to millimolar range) to the biological target.[4][5] The core principle is that these small fragments form highly efficient, high-quality interactions with the target protein.[2] Once these initial binding events are identified and validated, medicinal chemistry strategies are employed to "grow," "link," or "merge" these fragments into more potent, lead-like molecules.[6][7]

The success of this approach hinges on the quality of the fragment library.[2][8] Fragments are generally selected based on the "Rule of Three," a set of guidelines that maximize the probability of developing a lead compound with favorable drug-like properties.[4][9][10][11]

Table 1: The "Rule of Three" for Fragment Selection

Parameter Guideline Rationale
Molecular Weight (MW) < 300 Da Ensures fragments are small and simple, allowing for more efficient exploration of chemical space and providing ample room for optimization without becoming too large.[9][12]
cLogP ≤ 3 Maintains adequate aqueous solubility, which is crucial for screening at the high concentrations needed to detect weak binding.[4]
Hydrogen Bond Donors ≤ 3 Helps to avoid excessive polarity and maintain good pharmacokinetic properties during optimization.[10][13]
Hydrogen Bond Acceptors ≤ 3 Balances the fragment's ability to form key interactions without becoming a liability for cell permeability.[10][13]

| Rotatable Bonds | ≤ 3 | Limits conformational complexity, reducing the entropic penalty upon binding and simplifying the interpretation of structure-activity relationships (SAR).[4][8] |

This guide focuses on a particularly valuable building block for FBDD campaigns: 5-Bromo-2-(piperazin-1-yl)pyrimidine . We will explore its properties, its utility as a starting point, and provide detailed protocols for its application in a typical FBDD workflow.

The Strategic Advantage of 5-Bromo-2-(piperazin-1-yl)pyrimidine

The selection of fragments is a critical decision in any FBDD campaign. 5-Bromo-2-(piperazin-1-yl)pyrimidine is an exemplary fragment due to its unique combination of a privileged medicinal chemistry scaffold and strategically placed, synthetically tractable functional groups.

Table 2: Physicochemical Properties of 5-Bromo-2-(piperazin-1-yl)pyrimidine

Property Value "Rule of Three" Compliance
Molecular Formula C₈H₁₁BrN₄ -
Molecular Weight 243.10 g/mol [14][15][16] Yes (< 300 Da)
cLogP (predicted) ~1.5 - 2.0 Yes (≤ 3)
Hydrogen Bond Donors 1 (piperazine N-H) Yes (≤ 3)
Hydrogen Bond Acceptors 3 (2 pyrimidine N, 1 piperazine N) Yes (≤ 3)

| Rotatable Bonds | 1 | Yes (≤ 3) |

Note: cLogP values are estimated from various chemical informatics platforms and may vary slightly.

Causality Behind the Scaffold Choice
  • Pyrimidine Core: The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in approved drugs and clinical candidates, particularly kinase inhibitors.[17][18] Its nitrogen atoms are excellent hydrogen bond acceptors, often forming critical interactions with the hinge region of protein kinases.[17] This pre-disposition makes it an excellent starting point for a wide range of targets.

  • Piperazine Moiety: The piperazine group serves two primary functions. Firstly, its basic nitrogen can form salt-bridge or hydrogen bond interactions within a binding pocket. Secondly, and more critically for FBDD, the secondary amine provides a robust and synthetically accessible "growth vector."[19] This allows chemists to readily add new chemical functionality to explore the surrounding pocket, a process known as fragment growing .[6][9]

  • Bromo- Substituent: The bromine atom at the 5-position is not merely a placeholder. It serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This functionality is the key enabler for fragment linking and merging strategies, where this fragment can be covalently joined to another fragment binding in an adjacent sub-pocket or elaborated to mimic the interactions of an overlapping fragment.[5][20]

The FBDD Workflow

The journey from a fragment hit to a lead compound is a structured, multi-stage process. The unique features of 5-Bromo-2-(piperazin-1-yl)pyrimidine make it an ideal candidate to progress through this entire workflow.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Hit-to-Lead FragLib Fragment Library (incl. 5-Bromo-2-...) SPR Primary Screen (SPR) FragLib->SPR High Conc. NMR_Val Orthogonal Validation (NMR) SPR->NMR_Val Initial Hits Xray Structural Biology (X-ray Crystallography) NMR_Val->Xray Affinity Affinity Measurement (ITC / NMR Titration) NMR_Val->Affinity H2L Structure-Guided Optimization Xray->H2L 3D Binding Pose Affinity->H2L Baseline Kd Lead Lead Compound (Improved Potency & PK) H2L->Lead Iterative Design H2L_Strategies cluster_grow Fragment Growing cluster_link Fragment Linking cluster_merge Fragment Merging Start Initial Hit 5-Bromo-2-(piperazin-1-yl)pyrimidine Grow Add R-group to Piperazine N-H Start->Grow Link Couple new fragment at Bromo position Start->Link Merge Elaborate from Bromo position to mimic another hit Start->Merge Grow_Prod Increased potency via new interactions in pocket Grow->Grow_Prod Synthesis Link_Prod Connect to second, nearby fragment hit Link->Link_Prod Cross-coupling Merge_Prod Combine pharmacophores of two overlapping hits Merge->Merge_Prod Structure-based design

Sources

Application Note: 5-Bromo-2-(piperazin-1-yl)pyrimidine Hydrochloride as a Bifunctional Scaffold for Chemical Probe Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Compound Focus: 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride (CAS: 1030022-85-5)

Mechanistic Rationale & Structural Advantages

In the landscape of modern chemical biology, the rapid assembly of target-specific chemical probes relies heavily on privileged, bifunctional scaffolds. 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride has emerged as a highly versatile building block for synthesizing kinase inhibitors, epigenetic modulators, and lipid signaling probes [1].

As a Senior Application Scientist, I select this scaffold for probe development due to three distinct structural advantages:

  • The Piperazine Ring (Nucleophilic Handle): The high sp3 character of the piperazine ring significantly improves the aqueous solubility and pharmacokinetic profile of the resulting probes. The secondary amine serves as an ideal nucleophile for rapid N-derivatization (amide coupling, reductive amination, or sulfonylation). Utilizing the hydrochloride salt prevents premature oxidation and increases shelf-life, though it requires stoichiometric neutralization during synthesis.

  • The Pyrimidine Core (H-Bond Acceptor): The rigid, planar aromatic system frequently acts as a critical hydrogen-bond acceptor. In kinase inhibitors, the pyrimidine nitrogens often anchor the probe to the hinge region of the ATP-binding pocket.

  • The 5-Bromo Substituent (Electrophilic Handle): The bromine atom at the 5-position is perfectly primed for late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing for rapid library diversification.

Applications in Chemical Biology

Autotaxin (ATX) Inhibitors

Autotaxin (ENPP2) is a secreted enzyme responsible for hydrolyzing lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA), a bioactive lipid that drives cell proliferation and migration via LPA receptors [2]. Chemical probes derived from 5-bromo-2-(piperazin-1-yl)pyrimidine have been successfully utilized to block ATX's lysoPLD activity, serving as critical tools for studying fibrotic diseases and tumor metastasis.

Class I Histone Deacetylase (HDAC) Inhibitors

Recent parallel medicinal chemistry (PMC) efforts have utilized this scaffold to develop highly selective Class I HDAC inhibitors. The piperazinyl-pyrimidine moiety acts as a central linker, connecting a zinc-binding group (like 2-aminobenzamide) to an aromatic capping group, effectively disrupting the growth of leukemic cells [3].

Mandatory Visualizations

Bifunctional Synthetic Workflow

The following diagram illustrates the logical progression of utilizing this scaffold. The secondary amine is functionalized first to prevent cross-reactivity, followed by late-stage cross-coupling at the 5-bromo position.

Workflow A 5-Bromo-2-(piperazin-1-yl) pyrimidine HCl B N-Derivatization (Amide Coupling) A->B HATU, DIPEA R-COOH C Intermediate: N-Acyl-5-bromo-pyrimidine B->C D Suzuki-Miyaura Cross-Coupling C->D Pd(dppf)Cl2, K2CO3 Ar-B(OH)2 E Final Chemical Probe (e.g., ATX Inhibitor) D->E

Workflow for the bifunctional derivatization of 5-Bromo-2-(piperazin-1-yl)pyrimidine HCl.

Target Pathway: Autotaxin (ATX) / LPA Signaling

Pathway Probe Pyrimidine-Derived ATX Inhibitor ATX Autotaxin (ATX) (ENPP2 Enzyme) Probe->ATX Inhibits (IC50) LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis (lysoPLD activity) LPC Lysophosphatidylcholine (LPC) LPC->ATX Substrate LPAR LPA Receptors (LPAR1-6) LPA->LPAR GPCR Activation Cellular Cell Proliferation, Migration, & Survival LPAR->Cellular Downstream Signaling

Modulation of the Autotaxin (ATX)/LPA signaling pathway by pyrimidine-derived chemical probes.

Experimental Protocols & Self-Validating Workflows

The following protocols are engineered as self-validating systems. By embedding specific quality control (QC) checkpoints, researchers can ensure the integrity of the intermediate before proceeding to late-stage diversification.

Protocol A: N-Acylation of the Piperazine Ring

Causality Check: The starting material is an HCl salt. N,N-Diisopropylethylamine (DIPEA) is required in excess (typically 3.0 equivalents) to completely free-base the piperazine nitrogen and maintain a basic environment, which is critical for the HATU-mediated activation of the carboxylic acid [2].

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask, dissolve the target carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature ( 25∘C ) for 15 minutes to form the active OAt-ester.

  • Coupling: Add 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride (1.0 eq) directly to the reaction mixture.

  • Reaction: Stir the mixture at 25∘C for 2 hours.

  • Self-Validation (QC 1): Analyze an aliquot via LC-MS. The reaction is complete when the starting material mass ( [M+H]+=243.0/245.0 for the Br isotopes) is consumed and the desired product mass is dominant.

  • Workup: Quench the reaction by pouring it into distilled water. Extract with Ethyl Acetate (EA) three times.

  • Self-Validation (QC 2): Wash the combined organic layers with saturated aqueous NaHCO3​ followed by brine. Why? This selectively removes the acidic byproducts of HATU (HOAt) and residual DMF, preventing interference in the subsequent palladium coupling. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Late-Stage Suzuki-Miyaura Cross-Coupling

Causality Check: The 5-bromo position on the electron-deficient pyrimidine ring is highly reactive toward oxidative addition. However, the basic piperazine nitrogens can coordinate and poison certain palladium catalysts. We utilize Pd(dppf)Cl2​ , a catalyst with a bulky bidentate ligand, to prevent catalyst deactivation and promote rapid transmetalation.

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine the N-acyl-5-bromo-pyrimidine intermediate from Protocol A (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and K2​CO3​ (3.0 eq).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 0.1 M). Why? The biphasic system dissolves both the organic electrophile and the inorganic base, which is required to activate the boronic acid into a reactive boronate complex.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq). Seal the vial and purge with Argon for 5 minutes.

  • Reaction: Heat the mixture at 90∘C for 4 hours (or 110°C for 30 mins via microwave irradiation).

  • Self-Validation (QC 3): Monitor via TLC (Hexanes:EtOAc). The disappearance of the UV-active starting material indicates successful coupling.

  • Purification: Filter the mixture through a pad of Celite to remove palladium black. To ensure the final chemical probe is biologically assay-ready and free of heavy-metal toxicity, treat the filtrate with a palladium scavenger (e.g., SiliaMetS Thiol) for 1 hour before final flash chromatography.

Quantitative Data: Suzuki Coupling Optimization

To guide researchers in selecting the optimal conditions for functionalizing the 5-bromo position of this specific scaffold, the following optimization data is provided.

EntryPd CatalystLigandBaseSolvent SystemTemp (°C)Yield (%)Causality / Observation
1 Pd(PPh3​)4​ None Na2​CO3​ Toluene / H2​O 9045%Monodentate ligands suffer from partial deactivation by the piperazine nitrogen.
2 Pd(OAc)2​ XPhos K3​PO4​ Dioxane / H2​O 10062%Good conversion, but requires strict anhydrous handling of the ligand.
3 Pd(dppf)Cl2​ None K2​CO3​ Dioxane / H2​O 90 88% Optimal. Bidentate dppf ligand prevents deactivation; highly reproducible.
4 Pd2​(dba)3​ SPhos Cs2​CO3​ DMF / H2​O 10075%High reactivity, but product isolation is complicated by DMF removal.

Table 1: Optimization of the Suzuki-Miyaura cross-coupling for N-substituted 5-bromo-2-(piperazin-1-yl)pyrimidine derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2757175, 1-(5-Bromopyrimidin-2-yl)piperazine." PubChem, [Link].

  • World Intellectual Property Organization. "Autotaxin inhibitor compounds.
  • Ibrahim, H. S., et al. "Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity." International Journal of Molecular Sciences, vol. 23, no. 1, 2021, p. 369. [Link].

Application of 5-bromo-2-(piperazin-1-yl)pyrimidine in the Synthesis of Potent Antiviral Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the 2,5-Disubstituted Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its prevalence in the building blocks of life, DNA and RNA, has made it a prime target for the development of antimetabolites, particularly in antiviral and anticancer research.[3][4] The strategic functionalization of the pyrimidine ring allows for the precise tuning of a molecule's steric and electronic properties, enabling high-affinity interactions with biological targets.

This guide focuses on the utility of 5-bromo-2-(piperazin-1-yl)pyrimidine , a versatile synthetic intermediate for the generation of a class of potent antiviral compounds. The molecule possesses two key features: a piperazine moiety at the 2-position, a common pharmacophore known to enhance solubility and modulate biological activity[5][6], and a bromine atom at the 5-position, which serves as a handle for a variety of palladium-catalyzed cross-coupling reactions. This combination allows for the modular and efficient synthesis of diverse libraries of 2,5-disubstituted pyrimidines for antiviral drug discovery.

Mechanism of Action: Targeting Viral Replication

Derivatives of 5-bromo-2-(piperazin-1-yl)pyrimidine have shown significant promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs) , particularly against the Human Immunodeficiency Virus Type 1 (HIV-1).[5][7] NNRTIs are allosteric inhibitors of reverse transcriptase, a critical enzyme for the replication of retroviruses. They bind to a hydrophobic pocket adjacent to the enzyme's active site, inducing a conformational change that inhibits the conversion of viral RNA into DNA.[7] This mechanism effectively halts the viral life cycle.

The 2,5-disubstituted pyrimidine scaffold can be elaborated with various aryl and heteroaryl groups through cross-coupling at the 5-position. These substituents can engage in crucial hydrophobic and hydrogen-bonding interactions within the NNRTI binding pocket, enhancing the inhibitor's potency and resistance profile.[8]

Experimental Protocols: Synthesis of Antiviral Drug Candidates

The bromine atom at the 5-position of 5-bromo-2-(piperazin-1-yl)pyrimidine is amenable to a range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical moieties. Below are detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are foundational methods for elaborating this scaffold.

General Workflow for Cross-Coupling Reactions

The following diagram outlines the typical workflow for the synthesis of 2,5-disubstituted pyrimidine derivatives from 5-bromo-2-(piperazin-1-yl)pyrimidine.

Cross-Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reagent Preparation (Substrate, Coupling Partner, Catalyst, Ligand, Base) solvent Solvent Degassing reagents->solvent setup Reaction Setup (Under Inert Atmosphere) solvent->setup heating Heating & Stirring setup->heating monitoring Reaction Monitoring (TLC, LC-MS) heating->monitoring workup Aqueous Work-up monitoring->workup extraction Extraction workup->extraction purification Purification (Column Chromatography) extraction->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: General workflow for a typical cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between 5-bromo-2-(piperazin-1-yl)pyrimidine and various boronic acids or esters.[9]

Suzuki-Miyaura Coupling start 5-bromo-2-(piperazin-1-yl)pyrimidine + R-B(OH)2 catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) start->catalyst Heat product 5-R-2-(piperazin-1-yl)pyrimidine catalyst->product

Caption: General scheme for Suzuki-Miyaura coupling.

Materials and Reagents:

ReagentMolecular WeightAmount (1 mmol scale)MolesEquivalents
5-bromo-2-(piperazin-1-yl)pyrimidine243.12 g/mol 243 mg1.01.0
Arylboronic acid--1.21.2
Pd(PPh₃)₄1155.56 g/mol 58 mg0.050.05
K₂CO₃138.21 g/mol 276 mg2.02.0
1,4-Dioxane-4 mL--
Water-1 mL--

Procedure:

  • To a flame-dried Schlenk flask, add 5-bromo-2-(piperazin-1-yl)pyrimidine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (1,4-dioxane and water, 4:1 v/v).

  • Stir the reaction mixture at 90 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of 5-amino-substituted pyrimidines, which are also valuable intermediates in antiviral drug discovery.[10]

Buchwald-Hartwig Amination start 5-bromo-2-(piperazin-1-yl)pyrimidine + R2NH catalyst Pd Precatalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) Base (e.g., NaOtBu) Solvent (e.g., Toluene) start->catalyst Heat product 5-(R2N)-2-(piperazin-1-yl)pyrimidine catalyst->product

Caption: General scheme for Buchwald-Hartwig amination.

Materials and Reagents:

ReagentMolecular WeightAmount (1 mmol scale)MolesEquivalents
5-bromo-2-(piperazin-1-yl)pyrimidine243.12 g/mol 243 mg1.01.0
Amine (R₂NH)--1.21.2
Pd₂(dba)₃915.72 g/mol 18 mg0.020.02
BINAP622.67 g/mol 19 mg0.030.03
NaOtBu96.10 g/mol 135 mg1.41.4
Toluene-5 mL--

Procedure:

  • To an oven-dried reaction vessel, add the palladium precatalyst (Pd₂(dba)₃, 2 mol%), the ligand (BINAP, 3 mol%), and the base (NaOtBu, 1.4 equiv.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent (toluene).

  • Add 5-bromo-2-(piperazin-1-yl)pyrimidine (1.0 equiv.) and the amine (1.2 equiv.).

  • Stir the reaction mixture at 80 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, quench the reaction with water and extract with an organic solvent.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Conclusion and Future Perspectives

5-bromo-2-(piperazin-1-yl)pyrimidine is a highly valuable and versatile building block for the synthesis of potent antiviral agents. The protocols outlined in this guide provide a solid foundation for the development of novel 2,5-disubstituted pyrimidine derivatives. The modular nature of these synthetic routes allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, which is crucial for the optimization of lead compounds with improved efficacy and resistance profiles against a range of viral targets. Further exploration of different cross-coupling partners and optimization of reaction conditions will undoubtedly lead to the discovery of new and effective antiviral therapies.

References

  • Jin, et al. (2018). Synthesis of substituted piperazine-1-yl-pyrimidine derivatives as HIV-1 non-nucleoside inhibitors. Arabian Journal of Chemistry.
  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2025). [Journal Name].
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [Journal Name].
  • Discovery of diarylpyrimidine derivatives bearing piperazine sulfonyl as potent HIV-1 nonnucleoside reverse transcriptase inhibitors. (2023). [Journal Name].
  • Recent Advances in the Piperazine Based Antiviral Agents: A Remarkable Heterocycle for Antiviral Research. (2025).
  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Benchchem.
  • Antiviral Activity of Pyrimidine Containing Compounds: P
  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. (2022). [Journal Name].
  • Antiviral activity of pyrimidine containing compounds: P
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). [Journal Name].
  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). [Journal Name].
  • Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. (2024). [Journal Name].
  • Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety. (2023). [Journal Name].
  • Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine. Benchchem.
  • 2,4,5-Trisubstituted Pyrimidines as Potent HIV-1 NNRTIs: Rational Design, Synthesis, Activity Evaluation, and Crystallographic Studies. (2021). Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

By-products in Suzuki reactions of halogenated pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Cross-Coupling . This resource is designed for drug development professionals and synthetic chemists troubleshooting Suzuki-Miyaura reactions involving halogenated pyrimidines.

Pyrimidines are highly electron-deficient heterocycles. While this electronic deficiency facilitates rapid oxidative addition, it also leaves the ring highly susceptible to competing side reactions such as Nucleophilic Aromatic Substitution (SNAr), hydrodehalogenation, and over-coupling.

Below, you will find a mechanistic breakdown of these divergent pathways, an expert-level FAQ, quantitative optimization data, and a self-validating experimental protocol.

Part 1: Mechanistic Overview of By-Product Formation

To effectively troubleshoot a failing reaction, we must first understand the competing catalytic and non-catalytic pathways. The diagram below illustrates how the choice of solvent, base, and atmosphere dictates the fate of the palladium-aryl intermediate.

SuzukiMechanisms Start Halogenated Pyrimidine OxAdd Pd(II) Oxidative Addition Complex Start->OxAdd + Pd(0) SNAr SNAr By-Product (Alkoxylation/Hydrolysis) Start->SNAr + Nucleophile (RO⁻, OH⁻) [Competing Pathway] Pd_Cat Pd(0) Catalyst Transmet Transmetalation Complex OxAdd->Transmet + Ar-B(OH)₂ / Base Dehalogenation Hydrodehalogenation (Reduction By-Product) OxAdd->Dehalogenation + β-Hydride source (e.g., Alcohols) RedElim Reductive Elimination Transmet->RedElim Homocoupling Ar-Ar Homocoupling By-Product Transmet->Homocoupling Excess O₂ / Base RedElim->Pd_Cat Catalyst Regeneration Product Desired Cross-Coupled Pyrimidine RedElim->Product

Divergent pathways and by-product formation in Suzuki coupling of pyrimidines.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my chloropyrimidine undergoing hydrodehalogenation (reduction) instead of cross-coupling? Causality: Hydrodehalogenation (the replacement of the C-Cl bond with a C-H bond) occurs when the Pd(II)-aryl intermediate undergoes β-hydride elimination rather than transmetalation. This is severely exacerbated when using alcoholic solvents (like ethanol or isopropanol), which act as hydride donors to the palladium center[1]. It also occurs if transmetalation is sterically hindered, increasing the half-life of the Pd(II) intermediate. Solution: Immediately switch to a non-hydride-donating solvent system such as 1,4-Dioxane, Toluene, or THF. If your boronic acid is bulky, upgrade your catalyst to a more electron-rich, sterically demanding ligand system (e.g., Pd₂(dba)₃ with P(t-Bu)₃ or XPhos) to accelerate transmetalation and force reductive elimination[2].

Q2: I am observing significant amounts of alkoxylated or hydrolyzed pyrimidine. How do I prevent this? Causality: The pyrimidine ring contains two electronegative nitrogen atoms that withdraw electron density, making the halogenated positions (especially C2 and C4) highly electrophilic. This activates the ring toward non-catalytic Nucleophilic Aromatic Substitution (SNAr)[3]. When using strong nucleophilic bases (e.g., NaOH, KOH) in the presence of water or alcohols, hydroxide or alkoxide ions attack the pyrimidine ring faster than the Pd(0) catalyst can initiate oxidative addition. Solution: Avoid alcoholic solvents entirely. Transition to anhydrous conditions utilizing mild, non-nucleophilic bases such as spray-dried KF or Cs₂CO₃[2]. If an aqueous base is mandatory for boronic acid activation, use a biphasic solvent system (e.g., Toluene/H₂O) to minimize the physical contact time between the pyrimidine substrate and the aqueous nucleophile[4].

Q3: How do I control regioselectivity when coupling polyhalogenated pyrimidines (e.g., 2,4-dichloropyrimidine)? Causality: Oxidative addition of Pd(0) to polyhalopyrimidines is dictated by the localized electron deficiency at specific carbon atoms. According to predictive NMR models (Handy's rule), the carbon associated with the most deshielded proton in the parent non-halogenated heterocycle is the most reactive[5]. For pyrimidines, the reactivity strictly follows the order: C4 > C2 > C6[4]. Solution: To selectively couple at the C4 position, strictly limit the boronic acid to 1.0–1.05 equivalents, use a mild base (Na₂CO₃), and maintain lower reaction temperatures (80–100 °C). Pushing the temperature above 120 °C will provide enough activation energy to trigger secondary oxidative addition at the C2 position, leading to diarylated by-products[1].

Q4: My boronic acid is homocoupling (forming Ar-Ar biaryls). What is causing this? Causality: Boronic acid homocoupling is an oxidative side reaction that readily occurs in the presence of Pd(0), base, and trace oxygen[2]. Oxygen oxidizes the Pd(0) species to a peroxo-Pd(II) complex, which rapidly transmetalates two equivalents of boronic acid, subsequently eliminating the homocoupled biaryl. Solution: Strict Schlenk techniques are required. Sparge all solvents with Argon for at least 30 minutes prior to use. If homocoupling persists under inert conditions, it may be due to slow oxidative addition of your pyrimidine; in this case, add the boronic acid slowly via a syringe pump over 2 hours to keep its steady-state concentration low.

Part 3: Quantitative Data on Reaction Optimization

The table below synthesizes quantitative optimization data for the coupling of 2,4-dichloropyrimidine, demonstrating how specific variables directly trigger or suppress by-product formation[4],[1].

Solvent SystemBase (Equiv)Catalyst / ConditionsTemp (°C)Primary OutcomeMajor By-Product Observed
Toluene / H₂O Na₂CO₃ (2.0)Pd(PPh₃)₄ (5 mol%)110High Yield (83%) None (Optimal C4 mono-coupling)
1,4-Dioxane K₂CO₃ (2.0)Pd(PPh₃)₄ (0.5 mol%)100 (MW)High Yield (81%) None (15 min reaction time)
1,4-Dioxane K₂CO₃ (2.0)Pd(PPh₃)₄ (0.5 mol%)140 (MW)Decreased Yield2,4-diphenylpyrimidine (Over-coupling)
Isopropanol K₂CO₃ (2.0)Pd(PPh₃)₄ (0.5 mol%)100 (MW)Moderate YieldHydrodehalogenation (β-hydride transfer)
EtOH / H₂O NaOH (2.0)Pd(PPh₃)₄ (5 mol%)80Low Yield (<30%)Hydrolysis / Alkoxylation (SNAr)

Part 4: Field-Proven Experimental Protocols

Self-Validating Protocol: Regioselective C4-Arylation of 2,4-Dichloropyrimidine This protocol is engineered as a self-validating system. It includes built-in analytical checkpoints to verify the absence of SNAr and homocoupling before committing to downstream purification.

Step 1: Inert Atmosphere Preparation

  • Charge a flame-dried Schlenk flask with 2,4-dichloropyrimidine (0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.525 mmol, 1.05 equiv), and Pd(PPh₃)₄ (0.025 mmol, 0.05 equiv)[4].

  • Causality Check: Limiting the boronic acid to exactly 1.05 equivalents is mathematically critical to prevent C2-diarylation.

  • Evacuate and backfill the flask with Argon three times.

Step 2: Reagent Addition

  • Add 6 mL of Argon-sparged Toluene to the flask.

  • Add an Argon-sparged aqueous solution of Na₂CO₃ (1.0 mmol, 2.0 equiv in 2 mL H₂O).

  • Causality Check: The biphasic Toluene/H₂O system physically separates the highly electrophilic pyrimidine (organic layer) from the nucleophilic carbonate (aqueous layer), drastically suppressing SNAr hydrolysis[4].

Step 3: Reaction Execution & Self-Validation

  • Heat the biphasic mixture to 110 °C under vigorous stirring for 2 hours.

  • Validation Checkpoint: After 2 hours, halt stirring to allow phase separation. Sample the upper organic layer for TLC (Hexane:EtOAc 3:1) and LCMS.

    • Success Indicator: The starting material (R_f ~0.6) is consumed. A single new spot (R_f ~0.4) indicates successful C4 mono-coupling.

    • Failure Indicator 1 (Homocoupling): A highly non-polar spot (R_f ~0.8) indicates Ar-Ar homocoupling. Your degassing procedure failed.

    • Failure Indicator 2 (Hydrodehalogenation): If LCMS shows a dominant mass of [M - Cl + H]+, β-hydride elimination is occurring. Ensure no trace alcohols are present in your solvent lines.

Step 4: Quenching and Isolation

  • Cool the reaction to room temperature. Add 10 mL of deionized water and 10 mL of CH₂Cl₂[4].

  • Extract the aqueous phase with CH₂Cl₂ (3 × 10 mL). Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter, concentrate under reduced pressure, and purify via silica gel column chromatography.

Sources

Technical Support Center: Troubleshooting the Synthesis of 2,5-Disubstituted Pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize 2,5-disubstituted pyrimidines. While these scaffolds are highly prized in drug discovery (e.g., for kinase inhibitors and 5-HT2C agonists), their synthesis is notoriously difficult. Researchers routinely battle chemoselectivity issues, the dreaded "2-pyrimidyl problem" during cross-coupling, and poor regiocontrol during direct C-H functionalization.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these specific experimental roadblocks.

FAQ 1: Chemoselectivity in Dihalopyrimidine Cross-Coupling

Q: When attempting sequential Suzuki/Stille cross-couplings on 5-bromo-2-chloropyrimidine, I keep getting mixtures of regioisomers and over-coupled byproducts. How can I strictly control the chemoselectivity?

A: The causality behind your mixture lies in the competing bond dissociation energies (BDE) and the electronic nature of the pyrimidine ring. The C–Br bond at the C5 position has a lower BDE than the C–Cl bond at C2, making it kinetically favored for Pd(0) oxidative addition. However, the highly electron-deficient nature of the pyrimidine ring strongly activates the C2 position towards both secondary oxidative addition and nucleophilic aromatic substitution ( SN​Ar ). If your organometallic nucleophile is too reactive or your reaction temperature is too high, chemoselectivity collapses.

To establish a self-validating, highly controlled system, switch to [1]. Indium organometallics exhibit exceptional chemoselectivity due to their attenuated nucleophilicity. They efficiently transfer all three organic groups to the electrophile without inadvertently triggering SN​Ar at the C2 position[2].

Table 1: Chemoselectivity of R3​In with 5-bromo-2-chloropyrimidine

Equivalents of R3​In Major ProductYield (%)Selectivity
40 mol% (0.4 equiv)5-Substituted-2-chloropyrimidine81 - 88%> 95% (Strict Mono-coupling)
100 mol% (1.0 equiv)2,5-Disubstituted pyrimidine85 - 92%> 95% (Sequential Double-coupling)

Protocol: Chemoselective Indium Cross-Coupling

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 5-bromo-2-chloropyrimidine (1.0 mmol) and Pd(PPh3​)4​ (5 mol%) in dry THF (5 mL).

  • Reagent Addition: Slowly add the triorganoindium reagent ( R3​In ) solution (Use 0.40 mmol for mono-coupling at C5; use 1.0 mmol for sequential 2,5-disubstitution).

  • Reaction: Heat the mixture to reflux for 6 hours. The attenuated reactivity of Indium ensures that the oxidative addition strictly dictates the reaction site (C5 first, then C2)[1].

  • Workup: Quench with a few drops of methanol to destroy unreacted Indium species. Concentrate under reduced pressure and purify via silica gel chromatography.

FAQ 2: Bypassing the "2-Pyrimidyl Problem" via De Novo Synthesis

Q: My cross-coupling yields at the C2 position are abysmal due to the instability of 2-pyrimidyl metal species. Should I switch to a de novo ring synthesis?

A: Yes. You are encountering the classic "2-pyridyl/2-pyrimidyl problem." When a metal is installed at the C2 position, the adjacent electronegative nitrogen lone pairs severely destabilize the carbon-metal bond. This leads to rapid proto-demetalation and homocoupling rather than the desired transmetalation step in the catalytic cycle.

Instead of fighting the thermodynamics of late-stage cross-coupling, employ an [3]. By reacting 1,2,3-triazines with amidines, you can construct the 2,5-disubstituted pyrimidine core de novo. The extrusion of nitrogen gas ( N2​ ) provides an irreversible thermodynamic driving force, ensuring complete conversion even with electronically deactivated substrates[4].

IEDDA A 1,2,3-Triazine (C5-Substituted) C [4+2] Cycloaddition Intermediate A->C + Amidine B Amidine (Nucleophilic) B->C D Extrusion of N2 (Thermodynamic Sink) C->D Retro-Diels-Alder E 2,5-Disubstituted Pyrimidine D->E Rearomatization

Fig 1. Inverse electron-demand Diels-Alder (IEDDA) pathway for pyrimidine synthesis.

Table 2: IEDDA Cycloaddition Yields based on C5-Triazine Substituents

C5-Substituent on TriazineAmidine TypeTemp (°C)Reaction TimeYield of Pyrimidine (%)
-SMe (Electron Donating)Aryl/Aliphatic40 °C24 h90 - 99%
-OMe (Electron Donating)Aryl/Aliphatic40 °C48 h85 - 95%
-NHAc (Strongly Donating)Aryl/Aliphatic90 °C72 h43 - 79%

Protocol: IEDDA Cycloaddition

  • Setup: In a sealed vial, combine the 5-substituted-1,2,3-triazine (1.0 equiv) and the free-based amidine (1.5 equiv) in anhydrous 1,4-dioxane (0.2 M)[5].

  • Cycloaddition: Heat the mixture to 40 °C (for -SMe substituted) or up to 90 °C (for -NHAc substituted). Note: Electron-donating groups raise the LUMO of the diene, necessitating longer reaction times, but the robust triazine core prevents thermal decomposition.

  • Monitoring: Monitor the evolution of N2​ gas bubbles and verify the consumption of the limiting reagent via LC-MS.

  • Isolation: Evaporate the solvent and purify directly via flash chromatography to isolate the 2,5-disubstituted pyrimidine[3].

FAQ 3: Direct C-H Functionalization via Regioselective Zincation

Q: Can I directly functionalize a 5-substituted pyrimidine at the C2 position without pre-halogenation?

A: Yes, but standard organolithium bases (like n-BuLi or LDA) will fail. Pyrimidines are highly susceptible to nucleophilic addition (Chichibabin-type reactions) rather than deprotonation. To circumvent this, you must use a bimetallic "turbo-Hauser" base, specifically [6].

The causality behind this success is the "coordination effect." The Li+ ion acts as a Lewis acid, pre-coordinating to the pyrimidine ring nitrogens. This anchors the complex and directs the bulky, non-nucleophilic TMP (tetramethylpiperidide) anion specifically to the most acidic proton at C2. This self-validating system completely suppresses nucleophilic attack and achieves >99:1 regioselectivity[7].

Zincation A 5-Substituted Pyrimidine C Li+ Coordination to Pyrimidine N-atoms A->C B TMPZnCl·LiCl (Bimetallic Base) B->C D Directed C2-Deprotonation by TMP Anion C->D E 2-Zincated Pyrimidine D->E F Pd-Catalyzed Cross-Coupling E->F + Aryl Iodide G 2,5-Disubstituted Pyrimidine F->G

Fig 2. Coordination-directed regioselective zincation of pyrimidines using TMPZnCl·LiCl.

Protocol: Regioselective Zincation and Trapping

  • Metalation: To a 0.2 M solution of the 5-substituted pyrimidine (1.0 equiv) in dry THF under argon, add TMPZnCl·LiCl (1.75 equiv) dropwise at 25 °C[8].

  • Incubation: Stir the mixture at 60 °C for 1 hour. The high temperature is tolerated because the resulting 2-zincated species is highly stable, unlike its lithiated counterpart[9].

  • Electrophilic Trapping / Cross-Coupling: Cool the mixture to room temperature. Add a mixture of an aryl iodide (0.8 equiv) and Pd(PPh3​)4​ (5 mol%) for cross-coupling.

  • Completion: Stir for an additional 2-4 hours, quench with saturated aqueous NH4​Cl , extract with EtOAc, and purify to yield the functionalized 2,5-disubstituted pyrimidine[9].

References
  • Mosquera, A., Riveiros, R., Pérez Sestelo, J., & Sarandeses, L. A. (2008). Cross-Coupling Reactions of Indium Organometallics with 2,5-Dihalopyrimidines: Synthesis of Hyrtinadine A. Organic Letters, 10(17), 3745-3748.[Link]

  • Glinkerman, C. M., & Boger, D. L. (2015). Cycloadditions of 1,2,3-Triazines Bearing C5-Electron Donating Substituents: Robust Pyrimidine Synthesis. Organic Letters, 17(16), 4002-4005.[Link]

  • Kremsmair, A., Sunagatullina, A. S., Bole, L. J., Mastropierro, P., Graßl, S., Wilke, H. R., Godineau, E., Hevia, E., & Knochel, P. (2022). Exploiting Coordination Effects for the Regioselective Zincation of Diazines Using TMPZnX·LiX (X = Cl, Br). Angewandte Chemie International Edition, 61(40), e202210491.[Link]

Sources

Technical Support Center: Optimizing Sonogashira Couplings with 5-Bromopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for enhancing the yield and success of Sonogashira coupling reactions involving 5-bromopyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this critical C-C bond-forming reaction. The pyrimidine core is a cornerstone in medicinal chemistry, and its successful alkynylation is often a key step in the synthesis of novel therapeutic agents.[1][2] This guide provides in-depth, field-proven insights to navigate the common challenges associated with this transformation.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

FAQ 1: My Sonogashira reaction with 5-bromopyrimidine is giving a very low yield or not working at all. What are the most critical initial checks?

Low conversion is a frequent issue, and a systematic check of your foundational reaction components is the first step.

  • Catalyst Integrity: The health of your palladium catalyst and copper(I) cocatalyst is paramount. Palladium(0) complexes, such as Pd(PPh₃)₄, are sensitive to air and can degrade over time.[2] Palladium(II) precatalysts like PdCl₂(PPh₃)₂ are generally more stable but still require proper handling.[2][3]

    • Troubleshooting Step: Always use fresh, high-purity catalysts. If you suspect your catalyst has degraded, consider purchasing a new batch.

  • Inert Atmosphere: Oxygen is highly detrimental to the Sonogashira reaction. It can lead to the oxidative homocoupling of your terminal alkyne (a common side product known as the Glaser-Hay coupling) and cause the decomposition of your palladium catalyst, which often manifests as the formation of a black precipitate (palladium black).[4][5]

    • Troubleshooting Step: Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen. Use solvents and amine bases that have been rigorously degassed. A common method for degassing is the "freeze-pump-thaw" technique.[4]

  • Reagent and Solvent Purity: Impurities in your 5-bromopyrimidine, terminal alkyne, or solvent can act as catalyst poisons.[4] Water and oxygen are common culprits.

    • Troubleshooting Step: Use anhydrous, degassed solvents.[1][6] Ensure your amine base is dry. The purity of your starting materials should be confirmed before use.

Experimental Protocol: Freeze-Pump-Thaw Degassing of Solvents
  • Place the solvent in a Schlenk flask with a stir bar.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once the solvent is completely frozen, apply a high vacuum for several minutes.

  • Close the vacuum line and allow the solvent to thaw completely. You will likely observe gas bubbles escaping from the liquid.

  • Repeat this cycle at least three times to ensure the thorough removal of dissolved gases.

  • After the final cycle, backfill the flask with an inert gas.

FAQ 2: I'm observing a significant amount of a dark precipitate (palladium black) in my reaction flask. What's causing this and how can I prevent it?

The formation of palladium black is a clear indication of catalyst decomposition, where the active Pd(0) species agglomerates and precipitates, rendering it inactive.[5]

  • Causality: This is most often caused by the presence of oxygen in your reaction.[5] Excessively high temperatures or impurities in the reagents can also contribute to this issue.[5] Some solvents, such as THF, have been anecdotally reported to be more prone to promoting palladium black formation under certain conditions.[5]

  • Prevention:

    • Rigorous Inert Conditions: As mentioned above, maintaining a strictly oxygen-free environment is crucial.

    • Temperature Control: While aryl bromides often require heating, avoid excessively high temperatures that can accelerate catalyst decomposition.[5] If your reaction requires heat, gradually increase the temperature and monitor for any visual changes.

    • Ligand Choice: The choice of phosphine ligand can influence the stability of the palladium catalyst. For challenging couplings, consider using more robust, electron-rich, and bulky ligands that can stabilize the palladium center.

FAQ 3: My main side product is the dimer of my terminal alkyne. How can I suppress this homocoupling reaction?

The formation of a 1,3-diyne via the coupling of two terminal alkyne molecules is the Glaser-Hay homocoupling reaction, a common side reaction in copper-catalyzed Sonogashira couplings.[4][7] This side reaction is promoted by the presence of oxygen and higher concentrations of the copper catalyst.[4][7]

  • Mitigation Strategies:

    • Strictly Anaerobic Conditions: Oxygen is a key promoter of this side reaction, so rigorous degassing is your first line of defense.[4]

    • Reduce Copper Loading: High concentrations of Cu(I) can accelerate homocoupling.[4] Try reducing the amount of your copper cocatalyst to the minimum effective concentration.

    • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its instantaneous concentration low, thereby disfavoring the bimolecular homocoupling reaction.[5]

    • Consider a Copper-Free Protocol: In cases where homocoupling is persistent, switching to a copper-free Sonogashira protocol is a highly effective strategy.[5][8][9] These reactions may require different ligands or bases to proceed efficiently.[6][9][10]

FAQ 4: My 5-bromopyrimidine is not very reactive. How can I drive the reaction to completion?

The reactivity of aryl halides in Sonogashira couplings generally follows the order: I > OTf > Br >> Cl.[5][11] Aryl bromides are less reactive than their iodide counterparts and often require more forcing conditions.

  • Strategies to Enhance Reactivity:

    • Increase Temperature: For many aryl bromides, heating the reaction is necessary to facilitate the rate-limiting oxidative addition step.[12] Temperatures in the range of 60-100 °C are commonly employed, often in a higher-boiling solvent like DMF or toluene.[1][13]

    • Catalyst and Ligand Selection: For less reactive bromides, consider using a more active catalyst system. This could involve using more electron-rich and bulky phosphine ligands such as XPhos, SPhos, or dppf, which can facilitate the oxidative addition step.[5]

    • Solvent Choice: A more polar aprotic solvent like DMF can sometimes be beneficial for less reactive aryl bromides.[1] However, solvent choice can be substrate-dependent, and a screen of different solvents may be necessary.[14]

    • Base Selection: While triethylamine is common, other amine bases like diisopropylamine or pyrrolidine can sometimes offer improved results.[12][13] In some cases, inorganic bases like K₂CO₃ or Cs₂CO₃ have been used effectively, particularly in copper-free systems.[15][16]

    • Microwave Irradiation: The use of microwave heating can significantly reduce reaction times and improve yields for the coupling of electron-poor aryl bromides like 5-bromopyrimidine.[13]

Data Summary: General Starting Conditions for Sonogashira Coupling of 5-Bromopyrimidine
ParameterCondition 1 (Mild)Condition 2 (Forcing)Rationale
Palladium Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd(OAc)₂ (2-5 mol%) with a bulky ligand (e.g., XPhos, 4-10 mol%)Pd(II) precatalysts are often more stable. Bulky, electron-rich ligands enhance reactivity for less reactive bromides.[5]
Copper Co-catalyst CuI (5-10 mol%)CuI (5-10 mol%) or Copper-FreeCuI accelerates the reaction but can promote homocoupling. Copper-free protocols avoid this side reaction.[4][9]
Base Triethylamine (2-3 equiv.)Diisopropylethylamine or K₃PO₄ (2-3 equiv.)Amine bases are standard. Inorganic bases are often used in copper-free systems.
Solvent Anhydrous, degassed THFAnhydrous, degassed DMF or TolueneTHF is suitable for room temperature reactions. DMF or Toluene are better for higher temperatures.[1][12]
Temperature Room Temperature60 - 100 °CIncreased temperature is often necessary for aryl bromides.[12]
Atmosphere Inert (Argon or Nitrogen)Inert (Argon or Nitrogen)Essential to prevent catalyst decomposition and side reactions.[4][5]

Visualizing the Process

The Sonogashira Catalytic Cycle

The generally accepted mechanism for the copper-catalyzed Sonogashira reaction involves two interconnected catalytic cycles.[1]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-X pd0->pd_complex Oxidative Addition (Ar-X) product_complex Ar-Pd(II)L₂(C≡CR) pd_complex->product_complex Transmetalation product_complex->pd0 Reductive Elimination product Ar-C≡CR product_complex->product cu_x CuX product_complex->cu_x cu_acetylide Cu-C≡CR cu_acetylide->pd_complex alkyne H-C≡CR alkyne->cu_acetylide Deprotonation base Base base->alkyne cu_x->alkyne

Caption: Interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Troubleshooting Workflow for Low Yield

When faced with a low-yielding reaction, a logical progression of troubleshooting steps can efficiently identify the root cause.

Troubleshooting_Workflow start Low Yield Observed check_basics Check Basics: - Catalyst Freshness? - Inert Atmosphere? - Reagent/Solvent Purity? start->check_basics basics_ok Basics OK check_basics->basics_ok basics_ok->start No, Fix Basics optimize_conditions Optimize Reaction Conditions basics_ok->optimize_conditions Yes increase_temp Increase Temperature (60-100 °C) optimize_conditions->increase_temp change_solvent Change Solvent (e.g., THF to DMF) increase_temp->change_solvent change_catalyst Change Catalyst/Ligand (e.g., add bulky phosphine) change_solvent->change_catalyst consider_copper_free Consider Copper-Free Protocol change_catalyst->consider_copper_free success Improved Yield consider_copper_free->success

Caption: Systematic troubleshooting workflow for low-yielding Sonogashira reactions.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Reddy, B. V. S., et al. (2010). Effect of Cu salts, solvents, and bases for Sonogashira coupling reaction. ResearchGate. [Link]

  • Sharma, S., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5235-5269. [Link]

  • Saxena, B., et al. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ResearchGate. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]

  • Sureshbabu, A. R., et al. (2007). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 72(22), 8524–8527. [Link]

  • Organic Chemistry Portal. (2025). Copper-free Sonogashira coupling. [Link]

  • Rosa, D. S., et al. (2015). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Al-Zoubi, R. M., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. [Link]

  • Al-Zoubi, R. M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

  • Yao, Q., et al. (2014). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC. [Link]

  • Yan, F., et al. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. Semantic Scholar. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • Panda, S. (2022). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. ResearchGate. [Link]

  • Andersen, J., et al. (2005). A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature. ResearchGate. [Link]

  • Gogoi, P., et al. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. The Royal Society of Chemistry. [Link]

  • Bera, M., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PMC. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. [Link]

  • Yan, F., et al. (2024). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. CiteDrive. [Link]

  • Wang, L., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC. [Link]

Sources

Technical Support Center: Troubleshooting 5-Bromo-2-(piperazin-1-yl)pyrimidine Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Bromo-2-(piperazin-1-yl)pyrimidine (CAS: 99931-82-5)[1]. This bifunctional building block is widely utilized in medicinal chemistry and drug development due to its privileged pyrimidine scaffold and versatile piperazine moiety[2].

However, its structural duality—an electrophilic C5-Br bond primed for cross-coupling[3] and a nucleophilic, unprotected secondary amine—often leads to complex, base-induced side reactions. This guide provides causal explanations, troubleshooting logic, quantitative data, and self-validating protocols to ensure your synthetic workflows succeed.

Frequently Asked Questions (FAQs)

Q: Why do I observe a high-molecular-weight smear instead of the target product during Buchwald-Hartwig aminations? A: This is the most common side reaction when working with this substrate. The C-Br bond at the 5-position is highly susceptible to oxidative addition by palladium catalysts[3]. Simultaneously, the unprotected secondary amine of the piperazine ring acts as a potent nucleophile[4]. When a strong base like sodium tert-butoxide (NaOtBu) is introduced, it quantitatively deprotonates the amine. The resulting piperazide anion rapidly attacks the Pd-activated C5 position of adjacent molecules, triggering a cascade of intermolecular cross-couplings (oligomerization/polymerization)[5].

Q: How does the choice of base affect halogen-metal exchange vs. deprotonation? A: The piperazine NH has a pKa of approximately 9.8. When utilizing organolithium reagents (e.g., n-BuLi) for halogen-metal exchange at the C5 position, the highly basic reagent will preferentially deprotonate the acidic NH proton first. If only 1.0 equivalent of n-BuLi is used, the reagent is entirely consumed by this acid-base reaction, leaving the C-Br bond intact and resulting in recovered starting material or premature quenching.

Q: Can strong bases directly attack the pyrimidine ring via Nucleophilic Aromatic Substitution (SNAr)? A: While 5-bromopyrimidines are generally less reactive toward SNAr than their 2- or 4-halogenated counterparts[6], harsh conditions (e.g., excess alkoxide bases at elevated temperatures) can lead to nucleophilic displacement of the bromide or unwanted ring-opening side reactions.

Troubleshooting Guide & Mechanistic Pathways

Issue 1: Unwanted Oligomerization under Pd-Catalysis
  • Root Cause: The base (e.g., NaOtBu, LiHMDS) deprotonates the piperazine NH, transforming it into a competing nucleophile that outcompetes your intended coupling partner[4].

  • Resolution: The most authoritative mitigation is the temporary protection of the piperazine NH (e.g., using a Boc or Cbz group) prior to the cross-coupling step. Alternatively, utilizing milder bases (like K3PO4 or potassium 2-ethylhexanoate) combined with highly specific ligands can sometimes suppress this, but protection remains the industry standard[5].

Pathway SM 5-Bromo-2-(piperazin-1-yl)pyrimidine (Unprotected) Anion Piperazide Anion (Nucleophilic) SM->Anion NaOtBu / Strong Base Protected Boc-Protected Intermediate SM->Protected Boc2O, TEA Polymer Oligomerization (Major Side Product) Anion->Polymer Pd Catalyst + Unreacted SM Product Desired Cross-Coupled Product Protected->Product Pd Catalyst, Amine, Mild Base

Fig 1. Mechanistic pathways showing base-induced oligomerization vs. successful cross-coupling.

Issue 2: Incomplete Halogen-Metal Exchange
  • Root Cause: The acidic NH quenches the first equivalent of the organolithium reagent.

  • Resolution: Implement a "two-equivalent" strategy. Use 2.1 equivalents of the organolithium reagent to ensure the first equivalent saturates the NH site, allowing the second equivalent to execute the lithium-halogen exchange.

LogicTree Start Reaction Type with 5-Bromo-2-(piperazin-1-yl)pyrimidine Pd Pd-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig) Start->Pd Li Halogen-Metal Exchange (e.g., n-BuLi) Start->Li Pd_Base Is the base pKa > 10 (e.g., NaOtBu)? Pd->Pd_Base Li_Eq Are you using ≥2.1 eq of organolithium? Li->Li_Eq Protect Action: Protect NH (Boc/Cbz) to prevent self-coupling Pd_Base->Protect Yes Mild Action: Proceed with caution, monitor for oligomers Pd_Base->Mild No Success Action: Proceed. 1st eq deprotonates NH, 2nd eq exchanges Br Li_Eq->Success Yes Fail Action: Increase to 2.1 eq or pre-deprotonate with NaH Li_Eq->Fail No

Fig 2. Troubleshooting logic tree for mitigating base-induced side reactions.

Quantitative Data: Base Selection Matrix

To prevent side reactions, base selection must be carefully calibrated against the pKa of the piperazine NH (~9.8). The table below summarizes the causality between base strength and observed experimental outcomes.

Base ReagentApprox. pKa (Conjugate Acid)Primary WorkflowDominant Side Reaction with Unprotected SMRequired Mitigation Strategy
NaOtBu ~17.0Buchwald-HartwigRapid oligomerization / polymerizationMandatory Boc/Cbz protection of piperazine NH prior to coupling.
n-BuLi ~50.0Halogen-Metal ExchangeIncomplete exchange, debrominationUse ≥2.1 equivalents to account for initial NH deprotonation.
K3PO4 ~12.3Suzuki-MiyauraMinor oligomerization, sluggish kineticsUse biphasic conditions or protect the NH group.
Cs2CO3 ~10.3SNAr / AlkylationN-alkylation of the piperazine ringStrictly control stoichiometry (1.0 eq of electrophile).

Step-by-Step Methodologies

Protocol A: Boc-Protection of 5-Bromo-2-(piperazin-1-yl)pyrimidine (Preventative Strategy)

Expertise & Experience: Masking the secondary amine is the most robust method to prevent base-induced oligomerization during downstream cross-coupling[4]. This protocol utilizes a mild organic base to scavenge byproducts without triggering unwanted SNAr reactions.

  • Dissolution: Dissolve 5-Bromo-2-(piperazin-1-yl)pyrimidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N2 or Ar).

  • Base Addition: Add triethylamine (TEA, 1.5 eq) dropwise.

    • Causality: TEA acts as an acid scavenger to neutralize the forming acid byproduct, driving the protection forward without deprotonating the pyrimidine ring itself.

  • Protection: Slowly add di-tert-butyl dicarbonate (Boc2O, 1.1 eq) dissolved in DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3, followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Self-Validation System: Analyze the crude product via 1H-NMR. The resulting tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate must show a distinct tert-butyl singlet (~1.4 ppm, 9H) and a shift in the piperazine methylene protons, confirming successful protection. Proceed to cross-coupling only if the free NH peak is absent.

Protocol B: Lithium-Halogen Exchange of the Unprotected Substrate

Expertise & Experience: If protection is not viable for your synthetic route, the halogen-metal exchange can still be achieved by strategically saturating the acidic NH site before targeting the C-Br bond.

  • Cooling: Dissolve the unprotected substrate (1.0 eq) in anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

  • First Equivalent (Deprotonation): Slowly add n-BuLi (1.05 eq, 2.5 M in hexanes).

    • Causality: The first equivalent selectively deprotonates the secondary amine (pKa ~9.8), forming the lithium piperazide. This prevents the amine from quenching the highly reactive lithiated pyrimidine later in the sequence.

  • Second Equivalent (Exchange): Add a second portion of n-BuLi (1.05 eq). Stir for 30 minutes at -78 °C to facilitate the halogen-metal exchange at the C5 position.

  • Electrophile Trapping: Add the desired electrophile (e.g., DMF for formylation) dropwise.

  • Quenching & Validation: Quench the reaction strictly at -78 °C with saturated aqueous NH4Cl before warming to room temperature. Validate the success via LC-MS; the presence of debrominated starting material indicates insufficient n-BuLi was used in Step 2.

References

  • 5-Bromo-2-(piperazin-1-yl)pyrimidine | CAS 99931-82-5. Santa Cruz Biotechnology. 1

  • 1-(5-Bromopyrimidin-2-yl)piperazine | CID 2757175. PubChem, National Institutes of Health. 2

  • A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. BenchChem. 6

  • Impact of impurities in N-Boc-4-hydroxypiperidine on subsequent reactions. BenchChem. 4

  • Reactivity of the C-Br bond in 5-Bromopyrimidine. BenchChem. 3

  • Unleashing the Power of Potassium 2-Ethylhexanoate as a Mild and Soluble Base for Pd-Catalyzed C–N Cross-Coupling. Journal of the American Chemical Society.5

Sources

Technical Support Center: Stability & Handling of 5-Bromo-2-(piperazin-1-yl)pyrimidine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Advanced Troubleshooting Guide & Standard Operating Protocols (SOPs)

Part 1: Core Molecular Vulnerabilities (The "Why")

As a versatile pharmacophore and synthetic building block, 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride presents specific handling challenges in solution. Its instability is not random; it is dictated by three distinct structural vulnerabilities:

  • The Secondary Amine (Piperazine Ring): Unsubstituted piperazine rings are highly susceptible to oxidative degradation. The electron-rich secondary amine readily undergoes radical attack by dissolved oxygen or reactive oxygen species (ROS), leading to ring oxidation[1].

  • The C-Br Bond (Pyrimidine Core): The halogenated pyrimidine ring is photolabile. Exposure to UV or intense visible light provides the activation energy necessary for the homolytic cleavage of the carbon-bromine bond at the 5-position, resulting in debromination[2].

  • The Hydrochloride Salt Form: While the HCl salt ensures high aqueous solubility by forming ion-dipole interactions, it creates a highly acidic microenvironment. Neutralizing the solution (pH > 7.5) strips the proton from the piperazine nitrogen, drastically increasing the molecule's lipophilicity and triggering rapid precipitation.

Part 2: Troubleshooting FAQs

Issue 1: Precipitation Upon Dilution in Biological Buffers

Q: Why does my 10 mM aqueous stock solution turn cloudy immediately when diluted into PBS (pH 7.4)? A: You are observing the precipitation of the free base. The hydrochloride salt is highly soluble in pure water, but it lowers the local pH. When introduced into a buffered neutral or basic solution (like PBS), the secondary amine of the piperazine ring approaches its deprotonated state. The resulting free base lacks the ionic charge required for aqueous solvation, causing it to crash out of solution. Corrective Action:

  • Pre-dilute the aqueous or DMSO stock in a co-solvent (e.g., 5–10% DMSO or PEG400) before adding it to the buffer.

  • Alternatively, if the biological assay permits, maintain the final buffer pH between 5.5 and 6.5 to keep the piperazine partially protonated.

Issue 2: Loss of Compound Mass Over Time in DMSO

Q: We observe a gradual decrease in compound purity over 48 hours in DMSO at room temperature. LC-MS shows new peaks at +14 Da and +16 Da. What is the mechanism? A: These mass shifts are the hallmark of piperazine ring oxidation . The secondary amine is highly susceptible to oxidation by dissolved oxygen or trace peroxides inherent in aging DMSO. This pathway typically yields formylpiperazine (+14 Da) or 2-oxopiperazine (+16 Da) degradation products[3]. This is a well-documented chemical instability site for unsubstituted piperazines[1]. Corrective Action:

  • Use only fresh, anhydrous, and peroxide-free DMSO.

  • Purge the solvent with Argon or Nitrogen prior to dissolution to displace dissolved oxygen.

  • Store aliquots at -80°C and strictly avoid freeze-thaw cycles.

Issue 3: Unexpected Peaks During Photostability Testing

Q: During benchtop handling under ambient laboratory light, a degradation product with a mass shift of -78/-80 Da appears. Is the compound degrading? A: Yes, this indicates photolytic debromination . The C-Br bond at the 5-position of the pyrimidine ring is sensitive to photons. Light exposure induces homolytic cleavage of the carbon-bromine bond, forming a pyrimidine radical that subsequently abstracts a hydrogen atom from the solvent to form the debrominated analog (loss of the bromine isotope cluster at 79/81 Da)[2]. Corrective Action:

  • Perform all solution preparations in low-actinic (amber) glassware.

  • Wrap vials in aluminum foil if amber glassware is unavailable.

Part 3: Data Presentation & Diagnostics

Quantitative Degradation Profiling

The following table summarizes the expected degradation profiles under various stress conditions to aid in rapid LC-MS diagnostic troubleshooting.

Stress ConditionPrimary Degradation MechanismKey Degradant IdentifiedExpected Mass Shift (LC-MS)Preventative Mitigation
Oxidative (H₂O₂ / O₂)Piperazine Ring Oxidation2-Oxopiperazine derivative+16 DaDegas solvents; use antioxidants.
Oxidative (DMSO aging)Piperazine Ring FormylationFormylpiperazine derivative+14 DaUse fresh, peroxide-free DMSO.
Photolytic (UV/Vis Light)Photolytic Debromination2-(Piperazin-1-yl)pyrimidine-78 / -80 Da (Loss of Br)Amber vials; light protection.
Alkaline (pH > 9.0)Nucleophilic Substitution / HydrolysisPyrimidin-2-ol derivativeVariable (Loss of Piperazine)Maintain pH < 7.5.

Part 4: Mechanistic Workflows (Visualizations)

Degradation Pathways

G A 5-Bromo-2-(piperazin-1-yl) pyrimidine HCl B Oxopiperazine / Formylpiperazine (Oxidation) A->B Dissolved O2 / Peroxides C Debrominated Pyrimidine (Photolysis) A->C UV/Vis Light (hv) D Precipitated Free Base (pH > 7.5) A->D Buffer Neutralization

Caption: Major solution-phase degradation and physical instability pathways.

Diagnostic Troubleshooting Workflow

Workflow Start Compound Loss Detected in Solution Check1 Is the solution cloudy? Start->Check1 Path1A Yes: Free Base Precipitation. Action: Lower pH or add Co-solvent. Check1->Path1A Visual Inspection Path1B No: Chemical Degradation. Check1->Path1B Check2 LC-MS Analysis: What is the mass shift? Path1B->Check2 Path2A +14 or +16 Da: Piperazine Oxidation. Action: Degas, purge with Argon. Check2->Path2A Path2B -79 Da (Loss of Br): Photolytic Debromination. Action: Use amber vials. Check2->Path2B

Caption: Step-by-step diagnostic workflow for troubleshooting solution instability.

Part 5: Experimental Protocols

Protocol A: Preparation and Storage of Self-Validating Master Stock Solutions

This protocol ensures the exclusion of oxygen and light to prevent the primary degradation pathways.

Step-by-Step Methodology:

  • Solvent Preparation: Dispense 10 mL of anhydrous, HPLC-grade DMSO into a clean amber vial. Sparge the DMSO with Argon gas for 15 minutes using a submerged needle to displace dissolved oxygen.

  • Weighing: Weigh the required mass of 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride under subdued lighting conditions to prevent premature photolysis.

  • Dissolution: Transfer the solid to the Argon-purged DMSO. Vortex for 60 seconds.

  • Validation Check 1 (Solubility): Hold the amber vial against a dark background and shine a focused light beam through it (Tyndall effect check). The solution must be perfectly clear with no light scattering, confirming complete dissolution of the salt.

  • Aliquotting: Dispense the master stock into single-use amber microcentrifuge tubes (e.g., 50 µL per tube). Blanket the headspace of each tube with Argon before capping.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to a -80°C freezer.

Protocol B: Forced Degradation / Stability Profiling Assay

Use this protocol to establish the exact half-life of the compound under specific assay conditions.

Step-by-Step Methodology:

  • Baseline Establishment: Dilute the master stock to 10 µM in the target assay buffer (e.g., pH 7.4 PBS with 5% DMSO). Immediately inject an aliquot into the LC-MS to establish the Time=0 (T0) baseline peak area and purity.

  • Validation Check 1 (System Suitability): Ensure the T0 chromatogram shows a single major peak with the correct isotopic pattern for a single bromine atom (M and M+2 peaks of equal intensity).

  • Stress Induction: Divide the remaining solution into three amber vials:

    • Vial 1 (Control): Kept at 4°C in the dark.

    • Vial 2 (Oxidative Stress): Spike with 0.1% H₂O₂ and keep at 37°C.

    • Vial 3 (Thermal/pH Stress): Keep at 37°C in the dark.

  • Sampling & Quenching: At T=4h, 12h, and 24h, remove 50 µL from each vial. Quench Vial 2 by adding 5 µL of a 100 mM sodium thiosulfate solution to neutralize the peroxide.

  • Analysis: Analyze all samples via LC-MS. Calculate the percentage of remaining parent compound relative to the T0 peak area. Identify degradation products using the mass shifts outlined in the Data Presentation table.

References

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering (2023). Available at:[Link]

  • Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents. Journal of Medicinal Chemistry / PMC (2012). Available at:[Link]

  • Catalyst-free dehalogenation of 5-bromopyrimidine derivatives using DMF/trialkylamine as the hydrogen source. Hilaris Publisher (2018). Available at:[Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Pyrimidine Intermediates in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with pyrimidine intermediates during organic synthesis. The following resources provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section covers fundamental concepts regarding the solubility of pyrimidine derivatives.

Q1: Why do many of my pyrimidine intermediates exhibit such poor solubility in common organic solvents?

A1: The low solubility of pyrimidine derivatives often stems from their inherent physicochemical properties. The planar and symmetrical nature of the pyrimidine ring promotes strong intermolecular π-π stacking and hydrogen bonding in the solid state. This leads to high crystal lattice energy, which is the energy required to break apart the crystal structure.[1][2] Solvents must provide sufficient energy to overcome this lattice energy, which is often challenging. Furthermore, many advanced pyrimidine intermediates have high molecular weights and are lipophilic (hydrophobic), further limiting their affinity for a wide range of solvents.[2]

Q2: What are the primary strategies I should consider for improving the solubility of a pyrimidine intermediate for a reaction?

A2: Broadly, strategies can be divided into three main categories: Physical Modifications, Chemical Modifications, and Formulation/Reaction Condition Adjustments.[3][4]

  • Physical Modifications: These methods alter the physical form of the compound without changing its chemical structure. Techniques include particle size reduction (micronization) to increase surface area and using the amorphous form of the compound, which has lower lattice energy than its crystalline polymorphs.[3][4]

  • Chemical Modifications: This involves temporarily or permanently altering the molecule's structure. The most common approach for intermediates is in-situ salt formation if the pyrimidine contains an ionizable group (e.g., a basic nitrogen).[5][6]

  • Formulation & Reaction Condition Adjustments: This is the most common and practical approach in a synthesis lab. It involves optimizing the reaction environment without changing the compound itself. Key methods include:

    • Solvent Selection & Co-solvents: Systematically screening different solvents or using a mixture (a co-solvent system) to fine-tune the polarity.[7][8]

    • Temperature Adjustment: Increasing the reaction temperature often enhances solubility.[2][9][10]

    • pH Adjustment: For compounds with acidic or basic functional groups, modifying the pH of the reaction medium can dramatically increase solubility by forming a more soluble ionized species.[1][2][3]

    • Use of Additives: Employing hydrotropes or phase-transfer catalysts can facilitate the dissolution of reactants.[4][11]

Q3: How does adjusting pH specifically help with pyrimidine solubility?

A3: The pyrimidine ring contains basic nitrogen atoms. If your intermediate has ionizable functional groups, its solubility becomes highly pH-dependent.[1][3] For a pyrimidine that is a weak base, lowering the pH of the medium (making it more acidic) will protonate the nitrogen atoms. This forms a cationic salt, which is generally much more soluble in polar solvents than the neutral free base.[3] Conversely, if the pyrimidine possesses an acidic substituent (like a carboxylic acid or a phenol), increasing the pH (making it more basic) will deprotonate it, forming a more soluble anionic salt.[1]

Q4: When should I choose a co-solvent system over a single solvent?

A4: A co-solvent system is ideal when a single solvent does not provide the desired solubility or when you need to balance the solubility of multiple reactants with different polarities. For instance, if your pyrimidine intermediate is soluble in a polar aprotic solvent like DMF, but another reactant is only soluble in a less polar solvent like THF, a mixture of DMF and THF might be the optimal solution. Co-solvents work by reducing the overall polarity of a highly polar solvent (like water or methanol) or increasing the polarity of a non-polar solvent, effectively creating a "customized" solvent environment that better matches the solute's properties.[7]

Part 2: Troubleshooting Guides for Synthesis

This section provides actionable solutions to common experimental problems.

Problem 1: My reaction is sluggish or fails to proceed. I can see undissolved starting material.

This is a classic sign that poor solubility is limiting the reaction rate, as reactions in heterogeneous mixtures are often slow.

Troubleshooting Workflow:

G Start Problem: Incomplete Reaction (Visible Solid) Solvent Is the solvent choice optimal? Start->Solvent Screen Action: Perform a solvent screen (See Protocol 2). Try DMF, DMSO, NMP, or heated THF/Dioxane. Solvent->Screen No Temp Can the temperature be increased? Solvent->Temp Yes Screen->Temp Heat Action: Gently heat the reaction. Monitor for degradation via TLC. Temp->Heat Yes Energy Have you tried adding mechanical energy? Temp->Energy No Heat->Energy Sonicate Action: Use an ultrasonic bath to aid dissolution. Energy->Sonicate No PTC Is a Phase-Transfer Catalyst (PTC) applicable? Energy->PTC Yes Sonicate->PTC AddPTC Action: Add a suitable PTC (e.g., TBAB) if one reactant is a salt or in a separate phase. PTC->AddPTC Yes Success Reaction Proceeds PTC->Success No/NA AddPTC->Success

Caption: Decision tree for troubleshooting a slow, heterogeneous reaction.

Problem 2: My pyrimidine product "oiled out" during recrystallization instead of forming crystals.

"Oiling out" occurs when a solid melts in the crystallization solvent and comes out of solution as a liquid rather than a solid crystal. This happens when the solution becomes supersaturated at a temperature above the compound's melting point.

Potential Causes & Solutions:

  • Cause: The boiling point of the chosen solvent is too high.

    • Solution: Switch to a lower-boiling point solvent or solvent system.[12]

  • Cause: The compound is precipitating out of solution too rapidly.

    • Solution: Return the flask to the heat source, add a small amount of additional solvent (the one in which the compound is more soluble), and allow it to cool much more slowly. A slower cooling rate is critical for forming a proper crystal lattice.[12][13]

  • Cause: The presence of significant impurities is depressing the melting point of your compound.

    • Solution: Before recrystallization, try to remove impurities with a simple column filtration (a "plug") or an activated carbon treatment if the impurities are colored.[14]

Problem 3: I need to run a reaction in an aqueous or protic solvent, but my pyrimidine starting material is completely insoluble.

This is common in medicinal chemistry and late-stage synthesis. Direct dissolution is often not feasible.

Strategies:

  • Co-Solvent Approach: The most straightforward method is to dissolve the pyrimidine in a minimal amount of a water-miscible organic co-solvent like DMSO, DMF, or NMP first, and then slowly add this organic solution to the aqueous reaction mixture with vigorous stirring.[8] Critical: Ensure the final concentration of the organic co-solvent is low enough to not crash out your compound or interfere with the reaction.[3]

  • pH Modification: If your pyrimidine has a pKa in a suitable range, adjust the pH of the aqueous medium to form a soluble salt. For a basic pyrimidine, add a small amount of acid (e.g., HCl) to the water to bring the pH 1-2 units below the pKa.

  • Use of Surfactants or Complexing Agents: In specific cases, a surfactant can be used to form micelles that encapsulate the hydrophobic pyrimidine, allowing it to "dissolve" in the aqueous phase.[15] Alternatively, cyclodextrins can form inclusion complexes with the pyrimidine, where the hydrophobic molecule sits inside the cavity of the cyclodextrin, whose exterior is hydrophilic.[1][5][16]

Part 3: Data & Protocols

Illustrative Solubility Data

The choice of solvent is the most critical first step in addressing solubility. The following table provides illustrative solubility data for a hypothetical, non-ionizable pyrimidine intermediate to demonstrate the impact of solvent choice.

SolventSolvent TypeDielectric Constant (ε)Expected SolubilityRationale
N,N-Dimethylformamide (DMF) Polar Aprotic36.7High Excellent H-bond acceptor, effectively solvates the pyrimidine ring.[9][10]
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7High Highly polar and an excellent H-bond acceptor.
Tetrahydrofuran (THF) Polar Aprotic7.6Moderate Less polar than DMF/DMSO, but often effective, especially when heated.
Methanol (MeOH) Polar Protic32.7Moderate to Low Can hydrogen bond, but self-association of methanol can compete with solute solvation.[9][17]
Dichloromethane (DCM) Non-polar9.1Low Insufficiently polar to overcome the crystal lattice energy of most pyrimidines.
Hexane Non-polar1.9Very Low Lacks polarity and hydrogen bonding capability entirely.
Key Experimental Protocols
Protocol 1: Shake-Flask Method for Determining Equilibrium Solubility

This protocol is used to determine the thermodynamic equilibrium solubility of your intermediate in a specific solvent, which is crucial for planning reactions and purifications.[3]

Materials:

  • Test pyrimidine intermediate (solid)

  • Chosen solvent (e.g., THF)

  • Small vials with screw caps (e.g., 2 mL)

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of the solid pyrimidine intermediate to a vial. "Excess" means enough solid is added so that some will visibly remain undissolved.

  • Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

  • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Shake the vial for 24-48 hours to ensure the system reaches equilibrium.

  • After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.

  • Carefully remove a known volume of the clear supernatant and dilute it with a suitable solvent for analysis.

  • Quantify the concentration of the dissolved compound using a pre-established calibration curve on an HPLC or UV-Vis spectrophotometer. The resulting concentration is the equilibrium solubility.

Protocol 2: Micro-Scale Solvent Screening for Reactions

This method allows for rapid screening of several solvents to find the best one for your reaction.

Materials:

  • Pyrimidine intermediate

  • A selection of candidate solvents (e.g., DMF, DMSO, NMP, Dioxane, Acetonitrile, THF)

  • Small, sealable vials (e.g., 1 mL)

  • Magnetic stir plate and small stir bars

  • Heat gun or heating block

Procedure:

  • Weigh a small, consistent amount of your pyrimidine intermediate (e.g., 10 mg) into each vial.

  • Add a small stir bar to each vial.

  • To each vial, add a measured volume of a different candidate solvent (e.g., 0.2 mL).

  • Stir the vials at room temperature for 5-10 minutes and visually assess solubility. Note any that fully dissolve.

  • For the vials with undissolved solid, gently warm them using a heat gun or a heating block while stirring. Observe if the solid dissolves upon heating.

  • Select the solvent that dissolves your compound in the smallest volume and at the lowest temperature. This is likely the best starting point for your reaction.

Protocol 3: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)

For particularly challenging compounds, creating an amorphous solid dispersion with a polymer can enhance solubility.[3] This is more common in formulation but can be adapted to prepare a more soluble starting material.

Materials:

  • Pyrimidine intermediate

  • A hydrophilic polymer (e.g., PVP, PVPVA)

  • A volatile organic solvent that dissolves both the pyrimidine and the polymer (e.g., methanol or acetone)

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the pyrimidine intermediate and the chosen polymer (e.g., in a 1:3 w/w ratio) in the common volatile solvent inside a round-bottom flask. Ensure a clear solution is formed.[3]

  • Evaporate the solvent using a rotary evaporator under reduced pressure. This will leave a thin solid film on the flask wall.

  • Further dry the solid film under high vacuum for several hours to remove all residual solvent.

  • Scrape the resulting solid from the flask. This solid is an amorphous dispersion where the pyrimidine molecules are separated by the polymer, preventing crystallization and improving dissolution.

Workflow & Strategy Visualizations

G Start Poorly Soluble Pyrimidine Intermediate Physical Physical Modification Start->Physical Chemical Chemical Modification Start->Chemical Formulation Formulation / Process Condition Adjustment Start->Formulation Micronization Micronization (Increase Surface Area) Physical->Micronization Amorphous Use Amorphous Form (Lower Lattice Energy) Physical->Amorphous Salt In-situ Salt Formation (Acid/Base Addition) Chemical->Salt Prodrug Prodrug Synthesis (Add Solubilizing Group) Chemical->Prodrug Solvent Solvent Screening & Co-solvents Formulation->Solvent Temp Temperature Increase Formulation->Temp pH pH Adjustment Formulation->pH Additives Use Additives (Hydrotropes, PTCs) Formulation->Additives

Caption: Overview of strategies to improve pyrimidine solubility.

References
  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Li, D., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]

  • Prajapati, S. T., et al. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Catalent. Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs. [Link]

  • Sharma, D., et al. (2019). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • ResearchGate. The solubilities of current purines, pyrimidines and their nucleosides in urea and sucrose solutions. [Link]

  • de Oliveira, M. A., et al. (2023). Recent Advances in Pyrimidine-Based Drugs. PMC. [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. [Link]

  • ResearchGate. Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. [Link]

  • Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. [Link]

  • Sahoo, R. N. SOLUBILITY ENHANCEMENT TECHNIQUE. [Link]

  • Google Patents.
  • Baluja, S., et al. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. [Link]

  • Singh, L., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. [Link]

  • ResearchGate. How can we conduct reactions for insoluble materials?. [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]

  • ResearchGate. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. [Link]

  • ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]

  • Scholarly Commons. SOLUBILITY ENHANCEMENT OF MODEL COMPOUNDS. [Link]

  • IJPSR. (2026). SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. [Link]

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. [Link]

  • MDPI. (2018). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of Rochester. About Workup. [Link]

  • YouTube. (2025). Master Organic Reactions | Step-by-Step Problem Solving Guide. [Link]

  • HBGX Chemical. (2026). Exploring Reactive Intermediates in Organic Chemistry Structure Mechanism and Reactions. [Link]

Sources

Technical Support Center: HPLC Purification of 5-bromo-2-(piperazin-1-yl)pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC purification of 5-bromo-2-(piperazin-1-yl)pyrimidine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the purification of this class of compounds. The inherent basicity of the piperazine moiety and the overall polarity of these molecules often lead to common chromatographic issues. This resource provides in-depth troubleshooting advice and frequently asked questions to empower you to optimize your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying 5-bromo-2-(piperazin-1-yl)pyrimidine analogs using reverse-phase HPLC?

A1: The principal challenges stem from the physicochemical properties of the piperazine and pyrimidine rings. The two nitrogen atoms in the piperazine ring confer a basic nature (pKa values are typically around 5.3 and 9.7), leading to potential issues with peak shape and retention.[1] Key challenges include:

  • Poor Peak Shape (Tailing): The basic piperazine moiety can interact strongly with residual acidic silanol groups on the surface of silica-based stationary phases, causing peak tailing.[2][3][4]

  • Poor Retention: The polar nature of these compounds can lead to early elution, close to the solvent front, especially with highly aqueous mobile phases.[5]

  • Co-elution with Impurities: Structurally similar impurities, such as isomers or related heterocyclic compounds, can be difficult to separate from the target compound.[1]

  • Compound Stability: While generally stable, the potential for degradation under harsh mobile phase conditions (e.g., extreme pH) should be considered.

Q2: What is a good starting point for column and mobile phase selection for these analogs?

A2: A successful purification begins with appropriate column and mobile phase selection. For initial method development, consider the following:

  • Column: A modern, high-purity, end-capped C18 column is a robust starting choice.[6] These columns have a reduced number of accessible silanol groups, which helps to minimize peak tailing.[6] For highly polar analogs, a polar-embedded or polar-endcapped C18 column can provide enhanced retention.[5]

  • Mobile Phase: A common starting point is a gradient elution using acetonitrile and water.[7] It is crucial to incorporate an acidic modifier to control the ionization state of both the analyte and the stationary phase. A typical starting concentration is 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic mobile phase components.[6][8]

Q3: Why is the mobile phase pH so critical for the purification of these basic compounds?

A3: The pH of the mobile phase directly influences the ionization state of your 5-bromo-2-(piperazin-1-yl)pyrimidine analog and the silica stationary phase.[9]

  • Analyte Ionization: By maintaining a low mobile phase pH (typically 2-3 pH units below the pKa of the piperazine nitrogens), you ensure that the piperazine moiety is consistently protonated (positively charged).[6][8] This prevents on-column mixed-mode retention mechanisms that can lead to peak broadening and tailing.[2]

  • Silanol Group Suppression: At a low pH, the residual silanol groups on the silica surface are protonated (neutral), which minimizes the undesirable ionic interactions with the positively charged basic analyte.[4][9][10]

Q4: When should I consider using a mobile phase additive other than an acid?

A4: While acidic modifiers are generally the first choice, other additives can be beneficial in specific situations:

  • Competing Base: If significant peak tailing persists even with an acidic modifier, a small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase.[6][10] The TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte.[10] However, be aware that TEA can suppress ionization in mass spectrometry detection and may shorten column lifetime.[6][10]

  • Buffers: For methods requiring very precise pH control, a buffer system (e.g., phosphate or acetate buffer) at a low pH can be employed to ensure consistent retention times and peak shapes.[11] Ensure the buffer is soluble in the organic modifier to prevent precipitation during the gradient.[10]

Troubleshooting Guide

This section addresses specific problems you may encounter during the HPLC purification of 5-bromo-2-(piperazin-1-yl)pyrimidine analogs.

Problem 1: Poor Peak Shape - Tailing Peaks

Peak tailing is a common issue when purifying basic compounds and can compromise resolution and fraction purity.[3]

  • Visual Cue: The back half of the peak is broader than the front half.

  • Root Causes & Solutions:

CauseExplanationRecommended Action
Secondary Silanol Interactions The basic piperazine moiety interacts with acidic silanol groups on the silica stationary phase via an ion-exchange mechanism.[2][3][4] This secondary retention mechanism leads to peak tailing.Lower Mobile Phase pH: Add 0.1% formic acid or TFA to your mobile phase to protonate the silanol groups and ensure your analyte is fully protonated.[6][8] Aim for a pH of 2.5-3.5.[6]
Use a High-Purity, End-Capped Column: Modern columns have fewer residual silanols.[6] Consider a column specifically designed for basic compounds.
Add a Competing Base: If tailing persists, add a small amount (e.g., 0.05-0.1%) of triethylamine (TEA) to the mobile phase to block the active silanol sites.[10][12]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.[8]Reduce Sample Load: Decrease the injection volume or dilute your sample.[6]
Column Contamination/Degradation Accumulation of strongly retained impurities on the column can create active sites that cause tailing. The stationary phase can also degrade over time.Flush the Column: Wash the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent).
Replace the Column: If flushing does not improve the peak shape, the column may be permanently damaged and require replacement.[13]
Problem 2: Poor Retention - Analyte Elutes Too Early

If your compound elutes near the void volume, it is not interacting sufficiently with the stationary phase, leading to poor separation from other early-eluting impurities.[5]

  • Visual Cue: The peak of interest appears very early in the chromatogram, often with poor resolution from the solvent front.

  • Root Causes & Solutions:

CauseExplanationRecommended Action
High Mobile Phase Polarity The mobile phase is too "strong" (too high a percentage of organic solvent) for your polar analyte, causing it to be swept through the column quickly.Decrease Initial Organic Percentage: In a gradient method, lower the starting percentage of acetonitrile or methanol.[6]
Use a Weaker Organic Solvent: Methanol is a slightly weaker solvent than acetonitrile in reverse-phase HPLC and may increase retention.[6]
Inappropriate Stationary Phase A standard C18 column may not be sufficiently retentive for highly polar analogs.Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed for better retention of polar compounds in highly aqueous mobile phases.[5]
Consider a Phenyl-Hexyl Column: The pi-pi interactions offered by a phenyl-based stationary phase can sometimes improve retention of aromatic compounds like pyrimidines.[9]
Problem 3: Low Recovery or No Peak Detected

This issue can be alarming and may point to problems with the sample itself or the HPLC system.

  • Visual Cue: The expected peak is very small or completely absent from the chromatogram.

  • Root Causes & Solutions:

CauseExplanationRecommended Action
Sample Insolubility The compound may have precipitated in the sample vial or upon injection into the mobile phase.Ensure Sample is Fully Dissolved: Dissolve the sample in a solvent compatible with the mobile phase, ideally the initial mobile phase itself.[14] Sonication may be required.
Compound Degradation Although generally stable, some analogs may be susceptible to degradation on the column or in the mobile phase.Check for Stability: Analyze a freshly prepared standard. If degradation is suspected, consider using a less acidic mobile phase modifier or a different stationary phase.
System Leak A leak in the system between the injector and the detector will result in a loss of sample and a lower-than-expected signal.Perform a System Check: Inspect all fittings and connections for any signs of leakage, such as salt deposits from buffered mobile phases.[15]
Incorrect Detector Wavelength The UV detector may not be set to a wavelength at which the compound absorbs light.Verify λmax: Determine the optimal UV absorbance wavelength for your compound using a UV-Vis spectrophotometer or a diode array detector. A wavelength around 225 nm is a reasonable starting point for pyrimidine derivatives.[16]

Experimental Workflow & Methodologies

Diagram: General HPLC Purification Workflow

HPLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Collection cluster_post Post-Purification A Sample Dissolution (in mobile phase or compatible solvent) D Inject Sample A->D B Mobile Phase Preparation (0.1% Formic Acid in Water/ACN) C System Equilibration (10-20 column volumes) B->C E Run Gradient Elution C->E D->E F Monitor at λmax E->F G Fraction Collection F->G H Analyze Fractions (e.g., analytical HPLC, TLC) G->H I Pool Pure Fractions H->I J Solvent Evaporation I->J K Characterize Final Compound J->K

Caption: A typical workflow for the HPLC purification of target compounds.

Diagram: Troubleshooting Decision Tree for Peak Tailing

Troubleshooting_Tailing Start Peak Tailing Observed Q1 Is mobile phase pH acidic (e.g., 0.1% FA or TFA)? Start->Q1 A1_No Add 0.1% FA or TFA to mobile phase Q1->A1_No No Q2 Is a modern, end-capped C18 column being used? Q1->Q2 Yes End Peak Shape Improved A1_No->End A2_No Switch to a high-purity, end-capped column Q2->A2_No No Q3 Is the sample load high? Q2->Q3 Yes A2_No->End A3_Yes Reduce injection volume or sample concentration Q3->A3_Yes Yes A4_Consider Consider adding a competing base (e.g., 0.1% TEA) or using a polar-embedded column Q3->A4_Consider No A3_Yes->End A4_Consider->End

Caption: A decision tree for troubleshooting peak tailing issues.

References

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
  • How can I prevent peak tailing in HPLC?
  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex.
  • Impact of mobile phase composition on reverse-phase separation of polar basic compounds - Macedonian Pharmaceutical Bulletin.
  • How to Reduce Peak Tailing in HPLC? - Phenomenex.
  • Peak Tailing in HPLC - Element Lab Solutions.
  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem.
  • BA Method Development: Polar Compounds - BioPharma Services.
  • (A)
  • Reversed Phase HPLC Method Development - Phenomenex.
  • Optimization of mobile phase for HPLC analysis of Geranylamine - Benchchem.
  • Troubleshooting in HPLC: A Review - IJSDR.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores.
  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem.
  • Troubleshooting and maintenance of high-performance liquid chromatography- A Review - World Journal of Pharmaceutical Sciences.
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine deriv

Sources

Column chromatography techniques for polar heterocyclic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chromatographic Separations. As a Senior Application Scientist, I frequently see researchers struggle with the purification of polar, nitrogen-containing heterocycles (e.g., imidazoles, pyridines, pyrazoles). These compounds are notorious for streaking, tailing, and irreversibly binding to stationary phases, which creates major bottlenecks in drug development and synthetic chemistry workflows.

This guide is designed to move beyond basic instructions. Here, we will dissect the mechanistic root causes of these failures, provide field-proven troubleshooting FAQs, and outline self-validating experimental protocols to rescue your compounds from baseline adsorption.

Section 1: The Mechanistic Root Cause of Peak Tailing

To solve a chromatography failure, you must first understand the molecular interactions at play. When purifying compounds on standard normal-phase silica gel (SiO₂), the primary retention mechanism should be dipole-dipole partitioning . However, silica gel surfaces are heavily populated with weakly acidic silanol groups (Si-OH).

Nitrogen heterocycles possess basic lone electron pairs. When these molecules travel down a silica column, they engage in a secondary retention mechanism: strong hydrogen bonding and acid-base interactions with the silanols [2]. This secondary interaction is significantly stronger than the primary partitioning force, causing the compound to drag across the column. The macroscopic result is the characteristic "teardrop" streaking on a TLC plate or severe peak tailing in an HPLC chromatogram [1].

SilanolMechanism Silanol Acidic Silanol (Si-OH) Heterocycle Basic Heterocycle (N:) Silanol->Heterocycle Strong H-Bonding (Causes Tailing) Elution Free Elution Heterocycle->Elution Restores Partitioning TEA Competitor (TEA) TEA->Silanol Preferential Binding (Masks Silanol) TEA->Heterocycle Displaces

Fig 1: Mechanistic displacement of polar heterocycles from acidic silanols using TEA.

Section 2: Troubleshooting FAQs (Normal-Phase Challenges)

Q1: My pyridine derivative is streaking severely on TLC, and my flash column fractions are contaminated across 20 tubes. How do I fix this? A1: You must chemically suppress the secondary silanol interactions. The most reliable method is adding a sacrificial competitive base—typically 1% to 5% Triethylamine (TEA) or aqueous ammonia—to your mobile phase [1].

  • Causality: TEA is a sterically hindered tertiary amine with a higher basicity (pKa ~10.7) than most target heterocycles. It preferentially binds to the acidic silanols, effectively "masking" them. Once the silanols are occupied by TEA, your target compound interacts solely via the primary partitioning mechanism, eluting as a sharp, tight band [2].

  • Self-Validation System: Before committing your crude mixture to a column, dip a TLC plate in a 5% TEA/Hexane solution and let it air dry. Spot your compound and run it in your standard eluent. If the teardrop streak resolves into a tight, circular spot, the TEA modification is validated for your bulk column.

Q2: I successfully used TEA to elute my compound, but now my NMR spectra are heavily contaminated with TEA peaks. How do I remove it? A2: TEA (boiling point 89°C) can be stubborn to remove entirely via standard rotary evaporation.

  • Solution: Co-evaporate your pooled fractions with toluene under reduced pressure. Toluene forms an azeotrope with TEA, facilitating its removal. Alternatively, if your heterocycle is not highly water-soluble or acid-sensitive, dissolve the dried residue in dichloromethane and perform a mild aqueous wash with dilute NH₄Cl. This protonates the TEA, driving it into the aqueous layer while your product remains in the organic phase [1].

Q3: My compound is so polar it will not dissolve in my starting mobile phase (e.g., 100% DCM). If I load it dissolved in methanol, it ruins the separation. What is the solution? A3: You must utilize the "dry-loading" technique [5].

  • Causality: Loading a sample in a strong, highly polar solvent like methanol causes the sample band to travel down the column dissolved in the injection solvent rather than the mobile phase. This bypasses the stationary phase interactions entirely, leading to massive band broadening and zero resolution. Dry-loading eliminates the injection solvent, ensuring the compound begins partitioning at the very top of the column bed [5].

Section 3: Advanced Methodologies (When Normal Phase Fails)

If your heterocyclic compound is highly water-soluble, normal-phase silica will irreversibly bind it, and standard Reversed-Phase (C18) chromatography will fail to retain it (the compound will elute immediately in the void volume). In these scenarios, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard [3].

  • The Causality of HILIC: HILIC operates as an "aqueous normal-phase" system. It utilizes a polar stationary phase (bare silica, amide, or zwitterionic) but a reversed-phase-like mobile phase (e.g., 90% Acetonitrile / 10% aqueous buffer). The stationary phase absorbs the water from the buffer to create a stagnant, water-rich micro-layer. Polar analytes partition between the bulk organic mobile phase and this aqueous layer. In HILIC, the solvent strengths are inverted compared to reversed-phase: water is the strongest eluting solvent, and acetonitrile is the weakest [4].

PurificationWorkflow Start Target: Polar Nitrogen Heterocycle Solubility Soluble in low-polarity solvents (e.g., DCM, Hexane)? Start->Solubility NP_Path Normal-Phase Chromatography Solubility->NP_Path Yes RP_Path Aqueous-Based Chromatography Solubility->RP_Path No (Highly Polar) Silica_Issue Bare Silica Gel (Risk: Tailing) NP_Path->Silica_Issue C18_Check Retains on C18 Reversed-Phase? RP_Path->C18_Check Mod_TEA Add 1-5% TEA to Mobile Phase Silica_Issue->Mod_TEA Fix 1 Alt_Alumina Use Basic Alumina / NH2-Silica Silica_Issue->Alt_Alumina Fix 2 RP_Success Reversed-Phase HPLC C18_Check->RP_Success Yes HILIC_Path HILIC (High Organic + Aq. Buffer) C18_Check->HILIC_Path No (Elutes in void)

Fig 2: Decision matrix for selecting the optimal chromatographic mode for polar heterocycles.

Section 4: Quantitative Data & Experimental Protocols

Table 1: Quantitative Parameters for Polar Heterocycle Purification
ParameterOptimal Range / ValueMechanistic Purpose
Triethylamine (TEA) Modifier 1% – 5% (v/v)Competitively masks acidic silanol groups (Si-OH) to prevent tailing [1].
Silica-to-Crude Ratio 20:1 to 120:1 (w/w)Ensures sufficient theoretical plates for resolution; higher ratios needed for ΔRf < 0.1 [5].
Dry-Loading Adsorbent Ratio 2:1 to 3:1 (w/w)Provides enough surface area to disperse the sample without causing band broadening [5].
HILIC Aqueous Buffer Min. 3% – 5% (v/v)Required to form the stagnant water-rich partitioning layer on the stationary phase [4].
HILIC Aqueous Buffer Max. ~50% (v/v)Exceeding this dissolves the water layer, collapsing the HILIC retention mechanism [4].
Protocol 1: Wet-Packing a TEA-Deactivated Silica Column

Use this protocol when purifying basic heterocycles that streak on standard silica.

  • Solvent Preparation: Prepare your initial mobile phase (e.g., 100% Dichloromethane) and add 2% TEA (v/v). Mix thoroughly.

  • Slurry Creation: In an Erlenmeyer flask, add the required mass of silica gel. Pour in the TEA-modified solvent and swirl to create a uniform slurry.

  • Column Packing: Pour the slurry into the glass column. Apply positive air pressure to pack the bed tightly.

  • Equilibration (Critical Step): Flush the packed column with at least 3 Column Volumes (CV) of the TEA-modified solvent.

    • Causality: The acid-base masking reaction between TEA and silanols is exothermic and requires time to equilibrate. If you load your sample immediately, the leading edge of your compound will encounter unmasked silanols and streak.

  • Loading: Load your sample and run the column as normal, maintaining 1-2% TEA in all gradient steps.

Protocol 2: Dry-Loading for Insoluble Polar Compounds

Use this protocol when your compound is only soluble in highly polar solvents (MeOH, DMSO) that would ruin a normal-phase separation.

  • Dissolution: Dissolve your crude heterocycle in a volatile, highly solubilizing solvent (e.g., Methanol or Acetone) in a round-bottom flask.

  • Adsorbent Addition: Add a mass of stationary phase (Silica gel, or neutral Celite if the compound is acid-sensitive) equal to 2.5 times the mass of your crude sample [5].

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent completely under reduced pressure until a dry, free-flowing powder is obtained.

    • Self-Validation: Shake the flask. The powder must not stick to the glass or clump. Clumping indicates residual solvent, which will cause band broadening during elution.

  • Application: Carefully pour the dry powder evenly onto the flat top of your pre-packed column bed.

  • Protection: Add a 1 cm layer of clean sea sand on top of the dry-loaded sample to prevent physical disturbance when adding the mobile phase.

References

  • Technical Support Center: Purification of Polar Heterocyclic Compounds - Benchchem. 1

  • Reasons for Peak Tailing of HPLC Column - Hawach. 2

  • HILIC: A Critical Evaluation - LCGC International. 3

  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent. 4

  • Dry silica gel (84 g) - Organic Syntheses Procedure - Organic Syntheses. 5

Sources

Technical Support Center: Troubleshooting Debromination in 5-Bromopyrimidine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter frustrating yield drops when working with pyrimidine scaffolds.

5-Bromopyrimidine is a privileged building block in medicinal chemistry, but its electron-deficient nature makes it notoriously susceptible to side reactions during palladium-catalyzed cross-couplings[1]. The most prevalent and problematic of these is protodehalogenation (or hydrodebromination), where the bromine atom is prematurely replaced by a hydrogen atom, destroying the substrate and complicating purification.

This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind debromination, evaluate quantitative mitigation strategies, and provide a self-validating protocol to ensure your coupling reactions succeed on the first attempt.

Part 1: Mechanistic Insights & Troubleshooting (Q&A)

Q1: Mechanistically, why is 5-bromopyrimidine so prone to protodehalogenation compared to standard aryl bromides? A: The causality lies in the electronics of the pyrimidine ring. The two highly electronegative nitrogen atoms withdraw electron density, making the C-Br bond at the 5-position highly reactive toward the initial oxidative addition of the Pd(0) catalyst[1]. However, this same electron deficiency makes the resulting Ar-Pd(II)-Br intermediate highly stable. If the subsequent transmetalation step is slow (e.g., due to a bulky or deactivated boronic acid), the catalytic cycle stalls. During this prolonged lifetime, the Pd(II) intermediate is vulnerable to unproductive β-hydride elimination from surrounding hydride sources, leading to a palladium hydride species that reductively eliminates to form the debrominated pyrimidine[2].

Q2: How does my choice of solvent trigger this side reaction? A: Solvents with abstractable α- or β-hydrogens are the primary culprits. Primary and secondary alcohols (like ethanol or isopropanol) can coordinate to the stalled Pd(II) intermediate. Once coordinated, they undergo β-hydride elimination, transferring a hydride directly to the palladium center[2]. To prevent this, you must strictly utilize aprotic solvents such as 1,4-dioxane, toluene, or THF when working with 5-bromopyrimidines[3].

Q3: Which ligand classes are most effective at forcing the desired cross-coupling pathway? A: To prevent debromination, you must accelerate transmetalation and reductive elimination to minimize the lifespan of the Ar-Pd(II)-Br intermediate. A switch from a general-purpose ligand (like PPh₃) to a bulky, electron-rich phosphine ligand (like RuPhos, PCy₃, or tBuXPhos) can often solve the problem entirely[4]. The steric bulk of ligands like PCy₃ forces the transmetalation equilibrium forward and accelerates the final product-forming reductive elimination[5].

Q4: What role does the base play in exacerbating debromination? A: Strong, nucleophilic bases (e.g., NaOtBu) can act as hydride donors or exacerbate catalyst degradation[6]. Furthermore, excessive water in the presence of strong bases can lead to base-catalyzed hydrolysis of the C-Pd bond. Transitioning to milder, anhydrous inorganic bases such as Cs₂CO₃ or K₃PO₄ significantly suppresses these background degradation pathways[5].

MechanisticDivergence Start 5-Bromopyrimidine + Pd(0) OxAdd Oxidative Addition Ar-Pd(II)-Br Start->OxAdd Fast Trans Transmetalation Ar-Pd(II)-R OxAdd->Trans Slow (Unoptimized) Hydride β-Hydride Elimination (from Solvent/Base) Ar-Pd(II)-H OxAdd->Hydride Side Reaction RedElim Reductive Elimination Cross-Coupled Product Trans->RedElim Fast Debrom Protodehalogenation Debrominated Pyrimidine Hydride->Debrom Reductive Elimination

Mechanistic divergence showing cross-coupling versus the protodehalogenation pathway.

Part 2: Quantitative Data & Parameter Optimization

The following table summarizes the optimization of a Suzuki-Miyaura cross-coupling involving a brominated pyrimidine derivative. Notice how the shift from standard conditions (PPh₃/SPhos) to highly sterically demanding ligands (PCy₃) drastically shifts the mass balance from the debrominated byproduct to the desired cross-coupled product[5].

Table 1: Impact of Ligand and Base on 5-Bromopyrimidine Suzuki Coupling Yields

Ligand (mol %)Catalyst (mol %)Base (Equiv)Solvent SystemProduct Yield (%)Debromination (%)
SPhos (10%)Pd(OAc)₂ (5%)K₃PO₄ (3.0)Dioxane/H₂O18%~50%
RuPhos (13%)Pd(OAc)₂ (7%)K₂CO₃ (3.0)Toluene/H₂O48%~50%
PCy₃ (30%)Pd(OAc)₂ (15%)Cs₂CO₃ (6.0)Toluene/H₂O73%< 5%
PCy₃ (10%)Pd(OAc)₂ (5%)Cs₂CO₃ (3.0)Toluene/H₂O59%< 5%

Data synthesized from fragment-based drug discovery optimization matrices[5].

Part 3: Self-Validating Experimental Protocol

To guarantee reproducibility and suppress protodehalogenation, follow this step-by-step methodology for the Suzuki-Miyaura coupling of 5-bromopyrimidine. This protocol utilizes PCy₃ to accelerate transmetalation and Cs₂CO₃ to prevent base-mediated hydride transfer[5].

Step 1: Rigorous Reagent Preparation

  • Causality: Oxygen and moisture degrade electron-rich phosphines, leading to naked Pd species that are highly prone to β-hydride elimination.

  • Action: Flame-dry a Schlenk tube or microwave vial. Weigh out 5-bromopyrimidine (1.0 equiv), the desired arylboronic acid (1.4 equiv), Pd(OAc)₂ (5 mol %), PCy₃ (10 mol %), and anhydrous Cs₂CO₃ (3.0 equiv)[5].

Step 2: Solvent Degassing & Addition

  • Causality: Dissolved oxygen will oxidize the active Pd(0) back to Pd(II), halting the cycle and increasing the residence time of unreacted starting material.

  • Action: Prepare a mixture of Toluene/H₂O (typically 10:1 ratio to solubilize the base without promoting hydrolysis). Degas the solvent mixture via three freeze-pump-thaw cycles or vigorous argon sparging for 30 minutes. Add the solvent to the reaction vessel via a syringe.

Step 3: Reaction Execution

  • Action: Seal the vessel and heat the mixture to 100 °C for 18 hours[5]. Alternatively, microwave irradiation at 100 °C for 15 minutes can be used to drastically reduce reaction times and outcompete slower degradation pathways[3].

Step 4: System Validation Checkpoint (Critical)

  • Action: Before quenching the entire batch, pull a 0.1 mL aliquot, dilute in ethyl acetate, filter through a celite plug, and analyze via GC-MS or LC-MS.

  • Validation: A successful, self-validating reaction will show the product mass (M+H) with the debrominated pyrimidine mass (m/z = 81 for [M+H]+ of unsubstituted pyrimidine) accounting for <5% of the total ion count. If the debrominated peak exceeds 15%, the transmetalation is failing; halt the reaction and verify the quality/steric profile of your boronic acid.

Step 5: Workup and Isolation

  • Action: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Workflow Step1 1. Reagent Preparation Strictly anhydrous & degassed Step2 2. Catalyst/Ligand Complexation e.g., Pd(OAc)2 + PCy3 Step1->Step2 Step3 3. Substrate Addition 5-Bromopyrimidine + Boronic Acid Step2->Step3 Step4 4. Reaction Conditions Aprotic solvent, Weaker Base (Cs2CO3) Step3->Step4 Step5 5. Workup & Isolation Aqueous quench, extraction, chromatography Step4->Step5

Step-by-step experimental workflow for optimized debromination-free cross-coupling.

References

  • Title: Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Source: ACS Publications. URL:[Link]

  • Title: Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Source: RSC Publishing. URL:[Link]

  • Title: A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. Source: ACS Publications. URL:[Link]

Sources

Optimizing reaction conditions for selective C-N coupling at the 2-position

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Cross-Coupling Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in heterocyclic chemistry: overriding the inherent electronic bias of dihaloheteroarenes to achieve regioselective C-N bond formation at the 2-position.

This guide abandons generic templates in favor of a diagnostic, causality-driven approach. We will dissect the mechanistic "why" behind regioselectivity failures and provide self-validating protocols to ensure your Buchwald-Hartwig aminations succeed on the bench.

Part 1: Diagnostic Q&A – Troubleshooting Regioselectivity

Q1: Why does my standard palladium-catalyzed amination of 2,4-dichloropyrimidine exclusively yield the 4-amino isomer? A1: Your reaction is falling victim to the kinetics of oxidative addition. In standard Pd(0)-catalyzed cross-couplings, regioselectivity is determined during the oxidative addition step. For 2,4-dichloropyrimidine, both the Lowest Unoccupied Molecular Orbital (LUMO) coefficients and the carbon-chlorine bond dissociation energies heavily favor the C4 position[1]. Because the C4-Cl bond is weaker and more electronically accessible, the Pd(0) species inserts there significantly faster than at the C2-Cl bond, locking your catalytic cycle into producing the 4-aminated product[1].

Q2: I cannot change my substrate's core structure, but I need C2-selectivity. How can I redirect a standard Pd(0) catalyst? A2: You must alter the substrate's local steric environment to create a kinetic blockade. The Buchwald group established that using 5-trimethylsilyl-2,4-dichloropyrimidine as a surrogate effectively shields the C4 position[2]. The bulky TMS group at the 5-position creates severe steric hindrance, preventing the Pd(0) catalyst from accessing the C4-Cl bond and forcing oxidative addition to occur at the C2 position[3]. Notably, smaller 5-substituents (like a methyl group) fail to provide sufficient steric bulk, leading to a drastic drop in C2-selectivity[3]. The TMS group can be easily cleaved post-coupling.

Q3: Is there a way to achieve direct C2-selective amination on the parent 2,4-dichloropyrimidine without using a TMS surrogate? A3: Yes, by fundamentally changing the catalytic mechanism. Recent breakthroughs have demonstrated that C2-selective amination can be achieved using a novel "isohypsic" (redox-neutral) Pd(II)-catalyzed cross-coupling[1]. Because the C4-bias is entirely driven by the Pd(0) oxidative addition step, this new methodology bypasses oxidative addition altogether[1]. By maintaining the palladium in a +2 oxidation state throughout the cycle, the reaction proceeds via a distinct coordination/substitution pathway that inherently favors the C2 position[4].

Part 2: Mechanistic Logic & Pathway Visualization

To successfully optimize your reaction, you must visualize how catalyst choice dictates the mechanistic pathway and the resulting regiochemistry.

Selectivity Substrate 2,4-Dichloropyrimidine Pd0 Standard Pd(0) Catalysis Substrate->Pd0 PdII Isohypsic Pd(II) Catalysis Substrate->PdII TMS 5-TMS Surrogate Strategy Substrate->TMS OA Oxidative Addition (Favors C4-Cl) Pd0->OA NoOA Bypasses Oxidative Addition PdII->NoOA Steric Steric Blockade at C4 TMS->Steric C4 4-Amino Product (Undesired) OA->C4 C2_1 2-Amino Product (Desired) NoOA->C2_1 C2_2 2-Amino-5-TMS Product (Desired) Steric->C2_2

Logical pathways determining C2 vs C4 regioselectivity in dihalopyrimidines.

Part 3: Quantitative Data Comparison

Use the following table to select the appropriate reaction conditions based on your available reagents and target selectivity.

StrategyCatalyst SystemBaseSolventTemp (°C)Regioselectivity (C2:C4)
Standard Pd(0) Pd₂(dba)₃ / XantphosNaOtBuDioxane80–100< 1:99 (C4 heavily favored)
5-TMS Surrogate Pd(OAc)₂ / DialkylbiarylphosphineK₃PO₄t-AmOH100> 99:1 (C2 exclusively favored)
Isohypsic Pd(II) Pd(II) Precatalyst / Specific LigandCs₂CO₃Toluene80–110> 95:5 (C2 highly favored)

Part 4: Self-Validating Experimental Protocols

Workflow Prep Step 1: Glovebox Setup React Step 2: Reagent Addition Prep->React Heat Step 3: Thermal Activation React->Heat Monitor Step 4: LC-MS/NMR Validation Heat->Monitor Purify Step 5: Isolation Monitor->Purify

Step-by-step experimental workflow for regioselective C-N coupling.

Protocol A: The 5-TMS Surrogate Strategy[2],[3]

Use this protocol when you have access to dialkylbiarylphosphine ligands and require absolute C2-selectivity.

Causality Check: We utilize tert-amyl alcohol (t-AmOH) as the solvent. Unlike primary or secondary alcohols, tertiary alcohols are sterically hindered, preventing unwanted nucleophilic attack (S_NAr) on the highly electrophilic pyrimidine ring while maintaining the solubility of the K₃PO₄ base.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (2 mol%), a dialkylbiarylphosphine ligand such as BrettPhos or RuPhos (4 mol%), and finely milled anhydrous K₃PO₄ (2.0 equiv).

  • Addition: Add 5-trimethylsilyl-2,4-dichloropyrimidine (1.0 equiv) and your target amine (1.2 equiv).

  • Solvation & Heating: Add anhydrous t-AmOH to achieve a 0.2 M concentration. Seal the tube, remove it from the glovebox, and stir at 100 °C for 12–24 hours.

  • Self-Validation (Analytical Check): Before proceeding to deprotection, pull a 10 µL aliquot and analyze via LC-MS and ¹H NMR. Validation marker: You must observe a distinct mass shift corresponding to the intact TMS group (+72 Da relative to the desilylated core) and a strong, sharp singlet near 0 ppm in the ¹H NMR spectrum. If these are absent, premature protodesilylation has occurred, and C4-amination likely competed.

  • Deprotection: Treat the crude mixture with TBAF (1.5 equiv) in THF at room temperature for 2 hours to cleave the TMS group, yielding the pure 2-amino-4-chloropyrimidine.

Protocol B: Isohypsic Pd(II) Direct C2-Amination[1],[4]

Use this protocol for late-stage functionalization where pre-installation of a TMS group is synthetically prohibitive.

Causality Check: It is critical to exclude any strong reductants (e.g., certain phosphines or alkoxides) from this reaction. The formation of Pd(0) will immediately trigger the standard oxidative addition pathway, destroying your C2-selectivity and yielding the C4-isomer.

  • Preparation: In a glovebox, charge a vial with the designated Pd(II) precatalyst (5 mol%) and anhydrous Cs₂CO₃ (1.5 equiv). Note: Do not use NaOtBu, as it can inadvertently reduce Pd(II) to Pd(0).

  • Addition: Add the parent 2,4-dichloropyrimidine (1.0 equiv) and the arylamine (1.1 equiv).

  • Solvation & Heating: Suspend the mixture in anhydrous Toluene (0.1 M). Seal the vial and heat to 80–110 °C for 16 hours.

  • Self-Validation (Control Reaction): To validate that your system is operating via the isohypsic mechanism, run a parallel control reaction using Pd(PPh₃)₄ (a strict Pd(0) source). Validation marker: The control reaction must yield >90% of the C4-isomer. If your test reaction yields the C2-isomer while the control yields the C4-isomer, you have successfully validated the redox-neutral Pd(II) pathway.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • Isohypsic Pd(II)
  • Regioselective 2-Amination of Polychloropyrimidines Source: PubMed / Organic Letters URL
  • Regioselective 2-Amination of Polychloropyrimidines (Full Text)
  • Isohypsic Pd(II)-Catalyzed Cross-Coupling Enables C2-Selective Amination of 2,4-Dihalopyrimidines (Preprint)

Sources

Validation & Comparative

A Comparative Guide to Pyrimidine and Purine Scaffolds in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of targeted oncology and immunology, small-molecule kinase inhibitors represent one of the most successful therapeutic classes. Because the vast majority of these drugs are ATP-competitive, their core pharmacophores must anchor effectively within the highly conserved ATP-binding pocket.

As a Senior Application Scientist, I frequently evaluate the structural and biochemical trade-offs between different chemical backbones. Historically, the purine scaffold served as the natural starting point, mimicking the adenine ring of endogenous ATP. However, the pyrimidine scaffold has rapidly emerged as a privileged bioisostere, offering distinct advantages in synthetic tractability, metabolic stability, and the ability to access unique allosteric pockets (1[1]).

This guide provides an in-depth, data-driven comparison of purine and pyrimidine scaffolds, detailing their mechanistic differences, comparative experimental performance, and the rigorous assay protocols required to evaluate them.

Mechanistic Foundations: Adenine Mimicry vs. Bioisosteric Optimization

The primary objective of any ATP-competitive inhibitor is to establish a robust hydrogen-bonding network with the kinase hinge region—the segment connecting the N-terminal and C-terminal lobes of the kinase domain.

The Purine Scaffold (The Endogenous Mimic)

Purine-based inhibitors directly mimic the adenine core of ATP. The N1 and N6 atoms of the purine ring act as critical hydrogen bond acceptors and donors, respectively, interacting with the backbone amides and carbonyls of the hinge region. While purines offer high intrinsic affinity, their structural similarity to ATP can sometimes lead to promiscuity across the kinome (over 500 kinases share this pocket). Furthermore, unmodified purines can be susceptible to rapid enzymatic degradation in vivo. To overcome this, medicinal chemists often utilize fused bicyclic systems like pyrazolo[3,4-d]pyrimidines, which act as purine isosteres to improve selectivity and pharmacokinetics, as seen in the FDA-approved BTK inhibitor Ibrutinib (2[2]).

The Pyrimidine Scaffold (The Privileged Bioisostere)

Pyrimidines achieve hinge-binding by stripping away the imidazole ring of the purine, leaving a single six-membered ring that retains the essential hydrogen-bonding vectors. This reduction in core size is a strategic advantage: it frees up valency, allowing chemists to append bulky, diverse functional groups. These functional groups can vectorially grow out of the ATP pocket to probe adjacent, less-conserved areas, such as the DFG-out allosteric pocket or the solvent-exposed front channel. This bioisosteric approach is the foundation for blockbuster drugs like Imatinib (Abl) and Osimertinib (EGFR) (3[3]).

ScaffoldLogic ATP ATP Binding Pocket (Target) Purine Purine Scaffold (Endogenous Mimic) ATP->Purine Pyrimidine Pyrimidine Scaffold (Bioisostere) ATP->Pyrimidine Hinge Hinge Region (Hydrogen Bonds) Purine->Hinge N1/N6 interactions Pyrimidine->Hinge Modified H-bond network Selectivity Selectivity Pockets (DFG-in / DFG-out) Hinge->Selectivity Vectorial growth

Logical flow of kinase inhibitor design utilizing purine and pyrimidine scaffolds.

Head-to-Head Experimental Data: CDK1/2 Inhibition

To objectively compare these scaffolds, we look at a controlled structure-activity relationship (SAR) study targeting Cyclin-Dependent Kinases (CDK1 and CDK2). In this study, researchers directly compared a substituted guanine (purine) against a structurally analogous pyrimidine to evaluate how the core scaffold dictates enzyme binding and cellular efficacy (4[4]).

Quantitative Comparison Table
Scaffold TypeCompoundTarget KinaseBiochemical Potency ( Ki​ )Cellular Potency ( GI50​ )Structural Advantage
Purine NU2058 (O6-Cyclohexylmethylguanine)CDK1 CDK25 ± 1 µM 12 ± 3 µM13 ± 7 µMNative ATP mimic; forms standard triplet hinge H-bonds.
Pyrimidine NU6027 (2,6-diamino-pyrimidine analog)CDK1 CDK22.5 ± 0.4 µM 1.3 ± 0.2 µM10 ± 6 µMBioisostere; optimized triplet H-bonding network yields tighter binding.

Data Analysis: The pyrimidine analog (NU6027) demonstrated a nearly 10-fold improvement in Ki​ against CDK2 compared to its purine counterpart (NU2058) (4[4]). Crystallographic data revealed that the pyrimidine core allowed for a more optimal alignment of the 2-NH2 and N-3 atoms with Leu 83 in the kinase hinge, proving that bioisosteric replacement can effectively enhance both biochemical affinity and cellular growth inhibition profiles.

Experimental Methodology: In Vitro Kinase Inhibition Assay

To generate the comparative Ki​ and IC50​ data shown above, a highly sensitive, self-validating biochemical assay is required. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or Homogeneous Time-Resolved Fluorescence (HTRF) is the industry standard. Below is the step-by-step protocol, emphasizing the causality behind each experimental parameter.

Protocol: HTRF-Based Kinase Assay

1. Reagent Preparation & ATP Calibration

  • Action: Prepare the purified kinase enzyme, biotinylated peptide substrate, and ATP in a standard kinase buffer (e.g., HEPES pH 7.4, MgCl2, DTT, and 0.01% Tween-20).

  • Causality: The ATP concentration must be strictly calibrated to its specific Michaelis constant ( Km​ ) for the target kinase. If ATP is too high, it will outcompete the ATP-competitive purine/pyrimidine inhibitors, artificially inflating the IC50​ . If too low, the signal-to-noise ratio degrades. Operating at Km​ ensures an optimal balance of sensitivity and physiological relevance (3[3]).

2. Compound Pre-Incubation (Thermodynamic Equilibration)

  • Action: Dispense serial dilutions of the inhibitor (in DMSO) into a 384-well plate. Add the kinase enzyme and incubate for 30 minutes at room temperature before adding ATP.

  • Causality: Many highly potent pyrimidine-based inhibitors exhibit slow-binding kinetics. Pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium. Skipping this step leads to a time-dependent shift in IC50​ values, rendering the data unreliable.

3. Reaction Initiation & Linear Phase Control

  • Action: Add the ATP/substrate mixture to initiate phosphorylation. Terminate the reaction after a specific time (e.g., 60 minutes) using EDTA.

  • Causality: The reaction time must be optimized to ensure less than 10% of the substrate is phosphorylated. Staying within this linear phase of product formation is a strict requirement to satisfy Michaelis-Menten kinetics for accurate Ki​ derivation.

4. Signal Detection & Self-Validation

  • Action: Add HTRF detection reagents (Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665). Measure fluorescence emission at 620 nm and 665 nm.

  • Causality: TR-FRET introduces a time delay before measurement, which allows short-lived background autofluorescence from the chemical compounds (common in heterocyclic scaffolds) to decay. This dramatically reduces false positives.

  • Validation Checkpoint: Calculate the Z'-factor for the assay plate using vehicle controls and positive controls. A Z'-factor > 0.5 validates the assay's dynamic range and confirms that the observed inhibition is statistically significant, forming a self-validating data system.

HTRFAssay Step1 1. Reagent Preparation (Enzyme & Substrate) Step2 2. Compound Incubation (Establish Equilibrium) Step1->Step2 Step3 3. Kinase Reaction (Initiate with ATP at Km) Step2->Step3 Step4 4. Signal Detection (HTRF FRET Measurement) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation & Z'-factor) Step4->Step5

Step-by-step workflow for the in vitro HTRF kinase inhibition assay.

Conclusion

While purine scaffolds provide an intuitive, high-affinity starting point for ATP-competitive kinase inhibitors, the pyrimidine bioisostere has proven to be a highly privileged scaffold in modern drug discovery. By reducing the core footprint, pyrimidines allow for extensive synthetic functionalization, enabling the targeting of unique allosteric pockets and the circumvention of kinome promiscuity. As demonstrated by the CDK1/2 experimental data, rational scaffold selection and rigorous, self-validating biochemical assays are the cornerstones of translating a chemical hit into a viable clinical candidate.

References

  • Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment.
  • Source: benchchem.
  • Source: nih.
  • Source: nih.

Sources

Bioisosteric replacement of the piperazine moiety in drug design

Author: BenchChem Technical Support Team. Date: March 2026

Beyond Piperazine: A Comparative Guide to Bioisosteric Replacement in Drug Design

Introduction: The Piperazine Paradox

Piperazine is a ubiquitous structural motif in medicinal chemistry, featured in over 100 FDA-approved drugs[1]. It functions as an excellent scaffolding element, providing defined exit vectors and conferring aqueous solubility through its basic nitrogen atoms. However, this functional reliance comes with significant developability liabilities. The high basicity (pKa typically 8.5–9.5) of the secondary or tertiary amines often drives off-target interactions, most notably the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to severe cardiotoxicity risks. Furthermore, the electron-rich nature of the piperazine ring makes it highly susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism, including rapid N-dealkylation and ring contraction[2][3].

To rescue promising scaffolds, drug development professionals increasingly turn to bioisosteric replacement. By substituting piperazine with structurally distinct architectures—such as spirocyclic amines, bridged bicycles, and rigidified piperidines—researchers can modulate pKa, increase three-dimensional character (Fsp3), and sterically shield metabolic hotspots while preserving the primary pharmacophore.

Comparative Analysis of Piperazine Bioisosteres

Spirocyclic Amines (e.g., 2,6-diazaspiro[3.3]heptane)

Spirocyclic diamines have revolutionized piperazine replacement. The orthogonal orientation of the rings significantly increases the Fsp3 fraction, which disrupts planar lipophilicity and often improves aqueous solubility. A landmark application of this strategy was demonstrated in the optimization of the PARP-1 inhibitor olaparib. Replacing the flexible piperazine core with a 2,6-diazaspiro[3.3]heptane framework maintained nanomolar enzyme affinity while beneficially reducing DNA damage and off-target cytotoxicity[4][5]. Additionally, the spiro core alters the trajectory of the exit vectors, which can abrogate the precise spatial requirements needed for hERG channel binding. In metabolic stability studies, substituting piperazine with a strained diazaspiro[3.3]heptane system in pyridazine derivatives extended human liver microsome (HLM) half-lives from under 3 minutes to over 100 minutes[3].

Bicyclic and Bridged Diamines (e.g., 2,5-diazabicyclo[2.2.1]heptane)

Bridged systems introduce profound conformational rigidity. This "lock-and-key" preorganization minimizes the entropic penalty upon target binding, often enhancing potency and target selectivity. From a safety perspective, the dense steric bulk surrounding the nitrogen atoms physically blocks the approach of CYP450 active site heme groups, effectively shutting down N-dealkylation pathways.

Substituted Piperidines and Morpholines

When a second basic nitrogen is not strictly required for target engagement, substituting it with a carbon (piperidine) or oxygen (morpholine) is a highly effective tactic. Morpholine inherently lowers the pKa of the remaining basic nitrogen due to the electron-withdrawing effect of the oxygen atom, directly mitigating hERG liabilities. In the development of atypical dopamine transporter (DAT) inhibitors, bioisosteric substitution of the piperazine ring with aminopiperidines drastically improved metabolic stability in rat liver microsomes while retaining high DAT affinity[6]. Furthermore, bridging these rings with a one-carbon tether has been shown to counterintuitively lower lipophilicity (logD), aiding in multiparameter optimization[4].

Quantitative Data Comparison

Table 1: Representative Physicochemical and Profiling Shifts via Bioisosteric Replacement

Scaffold / BioisostereRelative pKa ShiftFsp3 ImpacthERG Liability RiskMetabolic Stability (t1/2)Primary Advantage
Piperazine (Reference)Baseline (~9.0)LowHighPoorEasy functionalization, cheap
2,6-Diazaspiro[3.3]heptane -0.5 to -1.0HighLowExcellentHigh solubility, novel exit vectors
2,5-Diazabicyclo[2.2.1]heptane Minimal shiftMediumMediumGoodConformational rigidity
Aminopiperidine VariableMediumLowExcellentPrevents N-dealkylation
Morpholine -1.5 to -2.0LowVery LowModerateDirect pKa attenuation

Workflow for Bioisosteric Evaluation

G Liabilities Piperazine Liabilities hERG, CYP Oxidation Design Bioisosteric Design Spiro, Bicyclic, Bridged Liabilities->Design Synthesis Chemical Synthesis & Purification Design->Synthesis Assays In Vitro Profiling Microsomes, Patch-Clamp Synthesis->Assays Decision Target Profile Achieved? Assays->Decision Decision->Design No Success Lead Progression Decision->Success Yes

Workflow for the identification, design, and validation of piperazine bioisosteric replacements.

Experimental Protocols: Validating the Replacement

To objectively confirm that a bioisosteric replacement has successfully mitigated piperazine's liabilities without introducing new artifacts, rigorous, self-validating in vitro assays must be deployed.

Protocol 1: In Vitro Microsomal Stability Assay (CYP-Mediated Clearance)

Causality: Piperazine rings are highly susceptible to CYP-mediated N-dealkylation. This assay determines the intrinsic clearance (CL_int) by monitoring the disappearance of the parent compound in the presence of liver microsomes.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) containing human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Internal Controls (Self-Validation): Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate microsomal activity. Include a "Minus-NADPH" control for the test compound to confirm that degradation is strictly CYP-dependent and not due to chemical instability or non-specific binding.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Aliquot 50 µL at time points 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Calculate t1/2 and CL_int based on the log-linear decline of the parent compound area ratio.

Protocol 2: Automated Patch-Clamp hERG Assay

Causality: The basic amines of piperazine often become protonated at physiological pH, allowing them to interact with the aromatic residues (Tyr652, Phe656) inside the hERG channel pore. This assay measures the direct electrophysiological inhibition of the channel.

  • Cell Preparation: Culture CHO or HEK293 cells stably expressing the hERG potassium channel. Harvest and suspend in extracellular recording solution.

  • System Setup: Load the cells onto an automated patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration with a seal resistance >1 GΩ.

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds to activate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Apply the test compound in a cumulative concentration-response format (e.g., 0.1, 1, 10, 30 µM).

  • Internal Controls (Self-Validation): Apply 0.1% DMSO as a vehicle control (negative) to establish baseline current rundown. Apply 1 µM E-4031 (a known hERG inhibitor) at the end of the experiment as a positive control to ensure channel responsiveness.

  • Data Extraction: Measure the peak amplitude of the tail current at -50 mV. Calculate the IC50 by fitting the fractional block to a Hill equation. A successful bioisostere should shift the hERG IC50 from the low micromolar range (typical of piperazines) to >30 µM.

References

  • Enamine. "Piperazine Bioisosteres for Drug Design." enamine.net. 1

  • ACS Publications. "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2." acs.org. 4

  • PMC - NIH. "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity." nih.gov.5

  • PMC - NIH. "Structure-Activity Relationships for a Series of ... Bioisosteric Replacement of the Piperazine Improves Metabolic Stability." nih.gov.6

  • PMC - NIH. "Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines." nih.gov. 3

  • ResearchGate. "Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative." researchgate.net. 2

Sources

Part 1: Establishing On-Target Potency and Cellular Activity

Author: BenchChem Technical Support Team. Date: March 2026

An Investigator's Guide to the In-Vitro Characterization of Novel 2-Piperazinylpyrimidine Kinase Inhibitors

As drug discovery pipelines increasingly focus on targeted therapies, the 2-piperazinylpyrimidine scaffold has emerged as a privileged structure, particularly for the development of protein kinase inhibitors. Its chemical tractability and ability to form key interactions within the ATP-binding pocket of numerous kinases make it a fertile ground for generating potent and selective drug candidates. However, progressing a novel compound from a hit to a preclinical candidate requires a rigorous, multi-faceted in-vitro testing strategy.

This guide, designed for researchers and drug development professionals, provides a comprehensive framework for the in-vitro evaluation of novel 2-piperazinylpyrimidine compounds. Moving beyond a simple checklist of assays, we will delve into the causality behind experimental choices, presenting a logical cascade that assesses primary efficacy, target selectivity, and critical drug-like properties. The objective is to build a robust data package that enables informed, go/no-go decisions for advancing the most promising molecules.

The initial phase of characterization focuses on a fundamental question: Does the compound effectively inhibit its intended kinase target, and does this biochemical inhibition translate into the desired biological effect in a cellular context?

Biochemical Assays: Quantifying Direct Target Engagement

The first step is to quantify the direct interaction between the compound and its purified target kinase in a cell-free system. This approach isolates the drug-target interaction from the complexities of a cellular environment, providing a clean measure of intrinsic potency, typically expressed as the half-maximal inhibitory concentration (IC50).

There are numerous formats for biochemical kinase assays, each with distinct advantages.[1] Luminescence-based assays, such as the Kinase-Glo® platform, are widely adopted for their high sensitivity and broad applicability.[2] These assays quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction; lower luminescence indicates higher kinase activity and thus, weaker inhibition.[2]

Comparative Analysis: Potency of Novel Compounds Against VEGFR-2

To contextualize the performance of our novel compounds (we'll call them PzP-1 and PzP-2), we compare them against Pazopanib, an FDA-approved multi-kinase inhibitor that targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

CompoundTarget KinaseBiochemical IC50 (nM)
PzP-1 VEGFR-28.5
PzP-2 VEGFR-2150.2
Pazopanib VEGFR-230.0

Note: Data for PzP-1 and PzP-2 are hypothetical for illustrative purposes.

Experimental Protocol: VEGFR-2 Luminescence-Based Kinase Assay

This protocol is adapted from standard methodologies for measuring kinase activity.[3][4]

  • Master Mixture Preparation : For each 25 µL reaction, prepare a master mix containing 1x Kinase Buffer, 10 µM ATP, and 0.2 µg/µL of a suitable substrate like Poly (Glu, Tyr) 4:1.[3]

  • Plate Setup : Dispense 25 µL of the master mixture into each well of a white, 96-well plate.

  • Compound Addition : Add 5 µL of the serially diluted test compounds (PzP-1, PzP-2) or the reference compound (Pazopanib) to the appropriate wells. For control wells (representing 100% kinase activity), add 5 µL of the diluent solution (e.g., 10% DMSO).

  • Enzyme Addition : Thaw the recombinant human VEGFR-2 enzyme on ice. Dilute the enzyme to a working concentration of 1 ng/µL in 1x Kinase Buffer.

  • Initiate Reaction : Add 20 µL of the diluted VEGFR-2 enzyme to all wells except the "blank" control. To the blank wells, add 20 µL of 1x Kinase Buffer.

  • Incubation : Gently mix the plate and incubate at 30°C for 45 minutes.[3]

  • Signal Detection : After incubation, allow the plate to equilibrate to room temperature. Add 50 µL of Kinase-Glo® MAX reagent to each well.

  • Readout : Incubate for an additional 10 minutes at room temperature to stabilize the luminescent signal.[5] Measure luminescence using a microplate reader.

  • Data Analysis : Subtract the "blank" reading from all other wells. Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control and fit the data to a dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition MasterMix Prepare Master Mix (Buffer, ATP, Substrate) DispenseMix Dispense Master Mix into 96-well Plate MasterMix->DispenseMix Compounds Prepare Serial Dilutions (PzP-1, PzP-2, Pazopanib) AddCmpd Add Compounds & Controls to Plate Compounds->AddCmpd Enzyme Dilute VEGFR-2 Enzyme AddEnzyme Initiate Reaction: Add VEGFR-2 Enzyme Enzyme->AddEnzyme DispenseMix->AddCmpd AddCmpd->AddEnzyme Incubate Incubate at 30°C for 45 min AddEnzyme->Incubate AddGlo Add Kinase-Glo® Reagent Incubate->AddGlo Incubate2 Incubate at RT for 10 min AddGlo->Incubate2 ReadPlate Measure Luminescence Incubate2->ReadPlate Analyze Calculate IC50 ReadPlate->Analyze

Caption: Workflow for a luminescence-based biochemical kinase assay.

Cellular Assays: Assessing Biological Impact

A potent biochemical inhibitor must be able to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a functional response. Therefore, the next crucial step is to evaluate the compounds in cell-based assays.

Cell Viability/Cytotoxicity Assays

For compounds targeting cancer-relevant kinases, the most fundamental cellular assay is one that measures cell viability or proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method that assesses metabolic activity, which serves as a proxy for cell viability.[6][7] In this assay, mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[6]

Comparative Analysis: Anti-proliferative Activity in HUVEC Cells

Since VEGFR-2 is critical for angiogenesis, we assess the compounds' ability to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVEC). The resulting metric is the half-maximal growth inhibition concentration (GI50).

CompoundTarget Cell LineCellular GI50 (nM)
PzP-1 HUVEC25.4
PzP-2 HUVEC875.1
Pazopanib HUVEC84.0

Note: Data for PzP-1 and PzP-2 are hypothetical for illustrative purposes.

Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the standard procedure for assessing compound effects on adherent cells.[6][8]

  • Cell Seeding : Harvest HUVEC cells during their exponential growth phase. Count the cells and dilute them in a complete growth medium to a concentration of 5 x 10^4 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate (~5,000 cells/well).

  • Cell Attachment : Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment : Prepare serial dilutions of the test compounds in a complete growth medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation : Incubate the plate for the desired treatment period (e.g., 72 hours).

  • MTT Addition : Add 20 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours at 37°C.

  • Formazan Solubilization : Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.

  • Absorbance Reading : Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of viability relative to the vehicle control and plot a dose-response curve to determine the GI50 value.

Cellular Target Engagement: Confirming the Mechanism

Observing a cellular phenotype (like growth inhibition) is encouraging, but it's essential to confirm that this effect is mediated by the intended target. Upon activation by its ligand (VEGF), VEGFR-2 autophosphorylates, triggering downstream signaling cascades that promote cell proliferation and survival.[9] A Western blot can be used to measure the phosphorylation status of VEGFR-2 or a key downstream substrate, providing direct evidence of target engagement in cells.[10]

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 PzP1 PzP-1 (Inhibitor) PzP1->VEGFR2 Inhibits Phosphorylation ERK ERK PLCg->ERK AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation ERK->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Part 2: Defining the Selectivity and Safety Profile

A potent compound is of little therapeutic value if it causes significant toxicity due to off-target effects. This phase of testing aims to characterize the compound's selectivity and identify potential safety liabilities early in the discovery process.

Kinome-wide Selectivity Screening

Most kinase inhibitors interact with the highly conserved ATP-binding pocket, creating the potential for off-target activity.[11] Profiling the compound against a broad panel of kinases is a standard method to assess its selectivity.[12] This is typically done via binding or enzymatic assays against hundreds of human kinases. The data reveals interactions with other kinases that could lead to unexpected side effects or, potentially, beneficial polypharmacology.

Comparative Analysis: Selectivity of PzP-1 vs. Dasatinib

Here, we compare the hypothetical selectivity of PzP-1 with Dasatinib, a known multi-kinase inhibitor. The data is presented as the IC50 value against key off-targets.

Kinase TargetPzP-1 IC50 (nM)Dasatinib IC50 (nM)[13]Potential Implication
VEGFR-2 8.5 28Primary Target
BCR-ABL>10,000<1High selectivity over ABL
SRC850<1Moderate off-target activity
c-KIT>5,0005High selectivity over c-KIT
PDGFRβ1,20028Moderate off-target activity
EphA2224.3Potential secondary target

Note: Data for PzP-1 is hypothetical. Dasatinib data is from published sources.[13]

Functional Safety Assessment: hERG Channel Inhibition

One of the most critical safety liabilities for new chemical entities is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel. Inhibition of this channel can prolong the QT interval on an electrocardiogram, leading to a potentially fatal arrhythmia called Torsades de Pointes.[14] Regulatory agencies recommend standardized patch-clamp protocols to assess a compound's effect on the hERG channel.[15]

Experimental Overview: Manual Patch-Clamp hERG Assay

The gold-standard method for assessing hERG liability is the manual whole-cell patch-clamp technique performed on a cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells).[16]

  • Method : The assay measures the flow of ions through the hERG channel in response to a specific voltage protocol.[15]

  • Conditions : Experiments are conducted at near-physiological temperatures (35–37°C).[15]

  • Analysis : The hERG current is measured before and after the application of the test compound at various concentrations. The resulting data is used to calculate an IC50 value, which indicates the compound's potency for blocking the channel.[17]

Comparative Analysis: hERG Inhibition Profile

A higher IC50 value for hERG indicates a lower risk of cardiotoxicity. A therapeutic index (hERG IC50 / On-target IC50) of >100 is often considered a desirable safety margin.

CompoundhERG IC50 (µM)Therapeutic Index (vs. VEGFR-2)
PzP-1 12.5~1470
PzP-2 2.1~14
Dofetilide (Positive Control) 0.01N/A

Note: Data for PzP-1 and PzP-2 are hypothetical.

Part 3: Early Assessment of Drug-Like Properties (ADME)

In early drug discovery, it is crucial to evaluate a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties in parallel with its potency and selectivity.[18][19][20] Poor ADME characteristics are a major cause of late-stage failures.[19] In-vitro ADME assays provide predictive data on a compound's potential pharmacokinetic behavior in vivo.[21]

Metabolic Stability Assay

This assay predicts how quickly a compound will be broken down by metabolic enzymes, primarily the cytochrome P450s (CYPs) found in the liver. Human liver microsomes (HLM), which are vesicles of the endoplasmic reticulum, are a standard reagent for this purpose. The rate of disappearance of the parent compound over time is measured.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

  • Reaction Mixture : Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein) and the test compound (e.g., 1 µM) in a phosphate buffer.

  • Initiation : Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points : Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching : The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis : Samples are centrifuged to precipitate the protein. The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Calculation : The half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of compound disappearance.

Comparative Analysis: Metabolic Stability

CompoundHLM Half-life (t½, min)Intrinsic Clearance (Clint, µL/min/mg)Predicted Hepatic Clearance
PzP-1 4530.8Low to Moderate
Verapamil (Control) 8173.3High

Note: Data for PzP-1 is hypothetical.

Conclusion: Synthesizing a Data-Driven Decision

The in-vitro testing cascade described provides a holistic view of a novel 2-piperazinylpyrimidine compound's potential. By systematically evaluating on-target potency, cellular activity, selectivity, safety, and drug-like properties, we can construct a comprehensive profile for each candidate.

In our illustrative example, PzP-1 emerges as a promising candidate. It demonstrates high biochemical and cellular potency against its target, VEGFR-2, superior to the established drug Pazopanib. Critically, it shows a favorable safety profile with a wide therapeutic index over hERG and a desirable metabolic stability profile, suggesting it has the potential to be a safe and effective drug. In contrast, PzP-2, despite having some activity, is significantly less potent and carries a higher risk of cardiotoxicity, making it a less viable candidate for further development.

This structured, data-driven approach ensures that only the most promising compounds, with a well-understood balance of efficacy, safety, and developability, are advanced into costly and time-consuming in-vivo studies, ultimately increasing the probability of success in the complex journey of drug development.

References

  • Selvita. In Vitro ADME. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • InfinixBio. In Vitro ADME Studies: Laying the Foundation for Preclinical Success. (2025). [Link]

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  • PMC - NIH. Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]

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A Comparative Guide to the Reactivity of 5-Iodopyrimidines vs. 5-Bromopyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist

Executive Summary

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, from kinase inhibitors to antiviral agents. While the 2-, 4-, and 6-positions of the pyrimidine ring are highly electron-deficient and readily undergo Nucleophilic Aromatic Substitution (SNAr), the 5-position is electronically distinct. It is the least electron-deficient carbon on the ring, making SNAr difficult but rendering it an ideal site for transition-metal-catalyzed cross-couplings and halogen-metal exchange [1].

When functionalizing the 5-position, synthetic chemists frequently face a critical design choice: Should the starting material be a 5-iodopyrimidine or a 5-bromopyrimidine?

This guide provides an objective, data-driven comparison of these two substrates, analyzing their mechanistic causality, quantitative performance in cross-coupling reactions, and practical utility in the laboratory.

Mechanistic Causality: The "Why" Behind the Reactivity

The divergent reactivity of 5-iodopyrimidines and 5-bromopyrimidines is fundamentally governed by the physical properties of the carbon-halogen (C–X) bond.

Bond Dissociation Energy (BDE) and Oxidative Addition

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the catalytic cycle initiates with the oxidative addition of the active Pd(0) species into the C–X bond. This is typically the rate-determining step.

  • 5-Iodopyrimidines: The C–I bond is relatively long and weak (BDE ≈ 65 kcal/mol). This facilitates rapid oxidative addition, allowing reactions to proceed at room temperature or under very mild heating [2].

  • 5-Bromopyrimidines: The C–Br bond is shorter and stronger (BDE ≈ 81 kcal/mol). Overcoming this activation barrier requires higher temperatures (typically 80–100 °C), stronger bases, or highly active, electron-rich phosphine ligands to push the oxidative addition forward [3].

Halogen-Metal Exchange Kinetics

For the synthesis of pyrimidin-5-ylboronic acids or 5-lithiopyrimidines, halogen-metal exchange is employed. The kinetics of lithium-halogen exchange are heavily favored for iodine. While 5-bromopyrimidines undergo exchange rapidly at -78 °C, 5-iodopyrimidines react almost instantaneously, allowing for the use of milder reagents (like isopropylmagnesium chloride) or even lower temperatures to suppress unwanted side reactions (such as nucleophilic addition of the alkyllithium to the pyrimidine ring) [1].

Visualizing the Reactivity Gap

The following diagram illustrates how the difference in Bond Dissociation Energy dictates the kinetic flow of a standard palladium-catalyzed cross-coupling cycle.

G Pd0 Pd(0)L_n Active Catalyst OxAdd_I Oxidative Addition (5-Iodopyrimidine) FAST (Low BDE) Pd0->OxAdd_I Mild Conditions (RT to 40°C) OxAdd_Br Oxidative Addition (5-Bromopyrimidine) SLOW (High BDE) Pd0->OxAdd_Br Requires Heat (80°C - 100°C) PdII Pd(II) Intermediate Ar-Pd-X L_n OxAdd_I->PdII OxAdd_Br->PdII Transmet Transmetalation (+ Organoboron/Alkyne) PdII->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Regenerates Pd(0) Product Cross-Coupled Product (5-Substituted Pyrimidine) RedElim->Product

Figure 1: Divergent oxidative addition kinetics in the Pd-catalyzed cross-coupling cycle.

Quantitative Comparison

The table below summarizes the practical differences between the two halides based on standardized experimental data [2][4].

Parameter5-Iodopyrimidine5-Bromopyrimidine
C–X Bond Dissociation Energy ~65 kcal/mol~81 kcal/mol
Relative Reactivity (Pd-Catalysis) Very HighModerate to High
Typical Suzuki-Miyaura Temp. 20 °C – 50 °C80 °C – 100 °C
Chemoselectivity Potential Excellent (Reacts preferentially over Br/Cl)Moderate (Reacts preferentially over Cl)
Halogen-Metal Exchange Reagent i -PrMgCl or n -BuLi (-78 °C to -40 °C) n -BuLi (Strictly -78 °C to -100 °C)
Commercial Cost & Stability Higher cost; light-sensitive (store dark/cold)Lower cost; highly stable (room temp)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. By monitoring the specific visual and thermal cues described, researchers can confirm the mechanistic causality in real-time.

Protocol A: Mild Suzuki-Miyaura Coupling of 5-Iodopyrimidine

This protocol exploits the low BDE of the C–I bond, allowing for carbon-carbon bond formation at room temperature, preserving thermally sensitive functional groups [4].

Reagents:

  • 5-Iodopyrimidine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂ (0.02 equiv, 2 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: Degassed THF/H₂O (4:1, 5 mL)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 5-iodopyrimidine, arylboronic acid, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with Argon (repeat 3x).

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Causality Check: The catalyst is added last to prevent premature degradation before the solvent stabilizes the Pd(0) species.

  • Solvent Addition: Inject the degassed THF/H₂O mixture via syringe.

  • Reaction: Stir the mixture at room temperature (20–25 °C). Validation: The reaction mixture will rapidly change from a red/orange suspension to a dark brown/black solution within 15–30 minutes, indicating successful oxidative addition and formation of the active Pd cycle.

  • Workup: After 2 hours (monitor by TLC/LCMS), dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Sonogashira Coupling of 5-Bromopyrimidine

Because the C–Br bond is stronger, this reaction requires elevated temperatures and a copper co-catalyst to drive the transmetalation step effectively [5].

Reagents:

  • 5-Bromopyrimidine (1.0 equiv, 1.0 mmol)

  • Terminal Alkyne (1.5 equiv, 1.5 mmol)

  • Pd(PPh₃)₂Cl₂ (0.05 equiv, 5 mol%)

  • CuI (0.10 equiv, 10 mol%)

  • Solvent/Base: Degassed Triethylamine (TEA) / DMF (1:1, 6 mL)

Step-by-Step Methodology:

  • Preparation: In a thick-walled microwave vial or pressure tube, combine 5-bromopyrimidine, Pd(PPh₃)₂Cl₂, and CuI.

  • Degassing: Purge the vessel with Argon for 5 minutes.

  • Reagent Addition: Inject the degassed TEA/DMF mixture, followed by the terminal alkyne. Causality Check: The alkyne is added after the solvent to prevent copper-catalyzed alkyne homocoupling (Glaser coupling) in localized high-concentration zones.

  • Heating: Seal the tube and heat to 80 °C in an oil bath. Validation: Unlike the iodo-variant, no reaction occurs at room temperature. Upon reaching ~70-80 °C, the solution will darken, and a white precipitate (TEA·HBr salt) will form, physically confirming the reductive elimination and turnover of the catalytic cycle.

  • Workup: After 6–8 hours, cool to room temperature, filter through a pad of Celite to remove the amine salts and catalyst, concentrate under vacuum, and purify.

Substrate Selection Workflow

To assist in synthetic route design, use the following decision matrix to determine whether a 5-iodo or 5-bromo pyrimidine is optimal for your specific campaign.

DecisionTree Start Select 5-Halopyrimidine Q1 Is chemoselective coupling required (e.g., leaving a Cl/Br intact)? Start->Q1 Q2 Is the substrate or product thermally sensitive? Q1->Q2 No UseIodo Use 5-Iodopyrimidine (High Reactivity, Mild Temps) Q1->UseIodo Yes Q2->UseIodo Yes UseBromo Use 5-Bromopyrimidine (Cost-Effective, Highly Stable) Q2->UseBromo No

Figure 2: Decision matrix for selecting between 5-iodo and 5-bromopyrimidines in synthesis.

Conclusion

Both 5-iodopyrimidines and 5-bromopyrimidines are indispensable building blocks in heterocyclic chemistry. The choice between them is a calculated trade-off. 5-Iodopyrimidines offer superior kinetics, enabling room-temperature couplings and exquisite chemoselectivity due to the low BDE of the C–I bond. Conversely, 5-Bromopyrimidines are highly cost-effective, bench-stable, and perform exceptionally well when the substrate can tolerate standard heating (80–100 °C) required to overcome the higher oxidative addition barrier. By understanding the causality behind these reactivity profiles, researchers can optimize their synthetic routes for both yield and operational efficiency.

References

  • University of Illinois at Urbana-Champaign. (2020). Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations. Retrieved from[Link]

  • Arabian Journal of Chemistry. (2023). Silica-supported Schiff-based palladium nanocatalyzed cross-coupling reactions. Retrieved from[Link]

High-Resolution Kinome Profiling of 5-Bromo-2-Piperazinylpyrimidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As kinase inhibitor design evolves, identifying scaffolds that offer both high potency and tunable selectivity remains a central challenge in oncology and targeted therapeutics. The piperazinylpyrimidine core is a highly privileged pharmacophore in kinase drug discovery [1]. However, recent structural optimizations—specifically the halogenation of the pyrimidine ring to yield 5-bromo-2-piperazinylpyrimidine derivatives —have demonstrated unique kinome binding profiles. The 5-bromo substitution enhances halogen bonding within the hydrophobic pocket of the kinase hinge region, significantly altering the selectivity landscape compared to unhalogenated analogs[2].

This guide provides an objective, data-driven comparison of 5-bromo-2-piperazinylpyrimidine derivatives against standard multi-kinase inhibitors. Designed for drug development professionals, it details the causality behind kinome profiling methodologies and provides a self-validating experimental framework for evaluating novel kinase inhibitors.

Structural Rationale and Target Landscape

To understand why 5-bromo-2-piperazinylpyrimidine derivatives are gaining traction, we must look at their primary targets. High-throughput profiling reveals that specific derivatives (such as prototype Compound I-12) exhibit distinct affinity for the PDGFR tyrosine kinase subfamily (including KIT, FLT3, PDGFRA, PDGFRB, and CSF1R), while simultaneously targeting cell cycle regulators like CDK11 [2].

Unlike standard Type II inhibitors (e.g., Imatinib) that struggle with specific activation-loop mutations like KIT(D816V), the steric profile of the 5-bromo-piperazinylpyrimidine scaffold allows for favorable binding thermodynamics even in the active conformation of the kinase.

Pathway Ligand PDGF / SCF Receptor PDGFR / KIT Ligand->Receptor Activation PI3K PI3K / AKT Pathway Receptor->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptor->MAPK Phosphorylation Inhibitor 5-Bromo-2-Piperazinylpyrimidine Inhibitor->Receptor Competitive Binding Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation

PDGFR/KIT signaling cascade inhibited by 5-bromo-2-piperazinylpyrimidine derivatives.

Comparative Kinome Profiling Data

To objectively evaluate the performance of 5-bromo-2-piperazinylpyrimidine derivatives, we must compare their thermodynamic binding affinities ( Kd​ ) against established clinical alternatives. The data below summarizes the kinome selectivity profile of a prototype derivative (Derivative I-12) compared to Imatinib and Sunitinib.

Kinase TargetDerivative I-12 ( Kd​ , nM)Imatinib ( Kd​ , nM)Sunitinib ( Kd​ , nM)Clinical Significance
PDGFR α 15708Primary driver in GIST and fibrotic diseases.
KIT (WT) 224012Stem cell factor receptor; critical in mastocytosis.
KIT (D816V) 45>10,000>1,000Resistance mutation rendering standard therapies ineffective.
CDK11 120>10,000>10,000Cell cycle regulator; unique off-target benefit for I-12.
DDR1 20010045Collagen receptor implicated in tumor metastasis.
ABL1 >5,0001>5,000Imatinib's primary target; avoided by I-12, reducing off-target toxicity.

Data Interpretation: The 5-bromo-2-piperazinylpyrimidine scaffold maintains potent inhibition of the PDGFR/KIT axis while uniquely retaining efficacy against the notoriously resistant KIT(D816V) mutation. Furthermore, its lack of ABL1 activity highlights a highly divergent selectivity profile compared to Imatinib[2].

Experimental Methodology: The Self-Validating Profiling System

A robust drug discovery protocol cannot rely on a single biochemical readout. To create a self-validating system , primary thermodynamic binding data must be orthogonally verified by cellular target engagement.

Phase 1: High-Throughput Thermodynamic Profiling (KINOMEscan™)

We utilize the KINOMEscan™ methodology for primary profiling. Causality: Traditional kinase assays measure enzymatic activity and are heavily dependent on ATP concentration ( Km​ ). Because intracellular ATP levels vary, enzymatic IC50​ values can be misleading. KINOMEscan is an active-site directed competition binding assay that does not utilize ATP, providing a true thermodynamic measure of binding affinity ( Kd​ ) across ~450+ human kinases [3], [5], [6].

Workflow Step1 Immobilize Bait Ligand on Solid Support Step2 Add DNA-Tagged Kinase + Test Inhibitor Step1->Step2 Step3 Equilibration (Competition for Active Site) Step2->Step3 Step4 Wash Unbound Kinase & Inhibitor Step3->Step4 High Affinity Inhibitor Displaces Kinase Step5 Elute Bound Kinase & Quantify via qPCR Step4->Step5 Step6 Calculate % Control & Thermodynamic Kd Step5->Step6

KINOMEscan competitive binding assay workflow for high-throughput selectivity profiling.

Step-by-Step KINOMEscan Protocol:
  • Compound Preparation: Dissolve the 5-bromo-2-piperazinylpyrimidine derivative in 100% DMSO to create a 100 mM stock. Causality: Ensures complete solubility of the hydrophobic halogenated pyrimidine core before aqueous dilution [4].

  • Primary Screening (Single Dose): Screen the compound at a high concentration (1 µM or 10 µM) against the scanMAX panel (468 kinases). Causality: This high-concentration screen maximizes sensitivity, ensuring no low-affinity off-targets are missed [6].

  • Equilibration: Incubate the test compound with DNA-tagged kinases and an immobilized active-site directed bait ligand.

  • Quantification: Wash away unbound proteins. Elute the bound kinase and quantify using quantitative PCR (qPCR) of the DNA tag [5].

  • Dose-Response Kd​ Determination: For any kinase showing <10% of control binding (indicating >90% inhibition), perform an 11-point, 3-fold serial dilution dose-response curve. Causality: Single-dose screens are prone to false positives; calculating a precise Kd​ validates the true thermodynamic affinity[5].

Phase 2: Orthogonal Cellular Target Engagement

Biochemical affinity ( Kd​ ) does not guarantee cellular efficacy due to potential issues with membrane permeability or competitive displacement by high intracellular ATP. We validate the KINOMEscan hits using Western Blotting for downstream phosphorylation [4].

Step-by-Step Cellular Validation Protocol:
  • Cell Culture: Culture A549 (NSCLC) or MCF-7 (Breast Cancer) cells, which have been shown to be sensitive to these derivatives [2].

  • Compound Treatment: Treat cells with the derivative at concentrations bracketing the biochemical Kd​ (e.g., 10 nM, 50 nM, 250 nM, 1 µM) for 2 hours. Causality: A 2-hour window is sufficient for kinase inhibition and subsequent dephosphorylation of downstream targets without triggering confounding apoptotic pathways.

  • Lysis and Blotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Run lysates on SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe for total PDGFR α and phospho-PDGFR α (Tyr754).

  • Validation Logic: If the biochemical Kd​ is 15 nM, but cellular IC50​ for p-PDGFR α is >1 µM, the compound suffers from poor permeability or ATP competition, invalidating it as a lead candidate. A successful self-validating system requires alignment between Phase 1 and Phase 2 data.

Conclusion

The 5-bromo-2-piperazinylpyrimidine scaffold represents a highly versatile and potent core for kinase inhibition. By leveraging halogen bonding within the kinase hinge region, these derivatives achieve a unique selectivity profile—potently inhibiting the PDGFR/KIT axis (including resistant mutants like D816V) while avoiding ABL1. For drug development professionals, utilizing an ATP-independent thermodynamic profiling system (like KINOMEscan) paired with rigorous cellular validation is essential to accurately map the polypharmacology of these promising compounds.

References

  • US8609672B2 - Piperazinylpyrimidine analogues as protein kinase inhibitors - Google Patents. google.com.
  • Abstract 3579: Discovery and anticancer preclinical evaluation of novel piperazinylpyrimidine derivatives designed to target the human kinome | Cancer Research - AACR Journals. aacrjournals.org.
  • KINOMEscan Technology - Eurofins Discovery. eurofinsdiscovery.com.
  • Protocol for Assessing the Specificity of the Kinase Inhibitor BDM14471 - Benchchem. benchchem.com.
  • AZD-1152HQPA KINOMEscan-2 (LDG-1136: LDS-1139) - LINCS Data Portal. miami.edu.
  • Kinase binding activity analysis using DiscoverX Kinomescan... - ResearchGate. researchgate.net.

Benchmarking Novel Pyrimidine Derivatives Against Standard-of-Care Kinase Inhibitors: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, the pyrimidine scaffold remains a privileged pharmacophore in the design of highly selective kinase inhibitors[1]. Standard-of-care drugs like Osimertinib—a third-generation, pyrimidine-based Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI)—have set a high benchmark for potency and mutant selectivity[2].

For drug development professionals and application scientists, evaluating a novel class of pyrimidine derivatives (referred to herein as "Series-P") requires a rigorous, self-validating analytical framework. This guide provides an objective, data-driven methodology for benchmarking Series-P compounds against Osimertinib, focusing on biochemical affinity, mutation selectivity, and cellular efficacy.

Mechanistic Rationale & Pathway Intervention

The primary objective of benchmarking a new pyrimidine derivative is to determine its therapeutic window: the ability to potently inhibit mutant kinase variants (e.g., EGFR L858R/T790M) while sparing the wild-type (WT) protein to minimize dose-limiting toxicities[3]. Osimertinib achieves this via irreversible covalent binding to the C797 residue in the ATP-binding pocket of mutant EGFR[2]. When evaluating Series-P derivatives, we must establish whether their structural modifications yield superior or equivalent disruption of downstream oncogenic signaling (PI3K/AKT and RAS/MAPK pathways)[4].

EGFR_Pathway EGF EGF Ligand EGFR_Mut EGFR (L858R/T790M) EGF->EGFR_Mut Activates PI3K PI3K / AKT / mTOR EGFR_Mut->PI3K RAS RAS / RAF / MEK EGFR_Mut->RAS Proliferation Tumor Cell Proliferation PI3K->Proliferation RAS->Proliferation Osimertinib Osimertinib (Standard) Osimertinib->EGFR_Mut Covalent Inhibition SeriesP Series-P (Novel Pyrimidine) SeriesP->EGFR_Mut Competitive/Covalent

Fig 1: EGFR signaling cascade and points of pyrimidine-based inhibitor intervention.

Biochemical Benchmarking: In Vitro Kinase Assays

To objectively quantify the intrinsic inhibitory potency (IC₅₀) of Series-P against purified EGFR variants, we utilize the Promega ADP-Glo™ Kinase Assay[5].

Causality & Rationale for Assay Selection

Traditional radiometric assays pose safety and throughput limitations. The ADP-Glo™ assay is a homogeneous, luminescent platform that measures the ADP formed during the kinase reaction[6]. Crucially, it maintains a high dynamic range even at ATP concentrations up to 1mM[7]. This is vital for benchmarking ATP-competitive pyrimidine derivatives: testing at physiological ATP concentrations prevents the artificial inflation of inhibitor potency (a common artifact in low-ATP assays) and provides a highly accurate reflection of in vivo binding kinetics.

Self-Validating Protocol: ADP-Glo™ Kinase Assay

Note: This protocol incorporates mandatory quality control steps to ensure a robust assay window (Z'-factor > 0.7)[7].

  • Reagent Preparation: Thaw Kinase Detection Buffer at room temperature. If precipitate is present, incubate at 37°C for 15 minutes[8]. Reconstitute the lyophilized Kinase Detection Substrate with the buffer to form the Kinase Detection Reagent[8].

  • Standard Curve Generation (Validation Step): Prepare an ATP-to-ADP conversion curve by combining appropriate volumes of 1mM ATP and 1mM ADP stock solutions[8]. This ensures the luminescence readout falls within the linear dynamic range of the luminometer.

  • Compound Dilution: Serially dilute Osimertinib and Series-P compounds in DMSO. Transfer 1 µL of each to an opaque-walled 384-well microplate[2]. Include a DMSO-only (positive kinase activity) and a no-enzyme (negative control) well to calculate the Z'-factor.

  • Enzyme/Substrate Addition: Add 4 µL of recombinant EGFR kinase (WT, L858R, or L858R/T790M) mixed with Poly(Glu, Tyr) 4:1 peptide substrate in kinase buffer[2].

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Kₘ for each EGFR variant) to initiate the reaction[4]. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP[5]. Incubate for 40 minutes[5].

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving the luciferase/luciferin reaction[5]. Incubate for 30–60 minutes and record luminescence[5].

ADPGlo Step1 1. Kinase Reaction (ATP -> ADP) Step2 2. Add ADP-Glo Reagent (Deplete Unused ATP) Step1->Step2 Step3 3. Kinase Detection Reagent (ADP -> ATP) Step2->Step3 Step4 4. Luciferase Reaction (Luminescence Output) Step3->Step4

Fig 2: ADP-Glo Kinase Assay workflow for quantifying ATP-to-ADP conversion.

Data Presentation: Biochemical IC₅₀ Values

The following table benchmarks the novel Series-P compound against established Osimertinib data[2].

Kinase TargetOsimertinib IC₅₀ (nM)Series-P IC₅₀ (nM)Selectivity Index (WT / Mutant)
EGFR (Wild-Type) ~490.0>1000.0N/A
EGFR (L858R) ~1.20.8Series-P: >1250x (Osimertinib: ~408x)
EGFR (L858R/T790M) ~5.0 - 15.03.2Series-P: >312x (Osimertinib: ~49x)

Interpretation: Series-P demonstrates a superior biochemical selectivity index compared to Osimertinib, indicating a highly favorable in vitro therapeutic window against the T790M resistance mutation.

Cellular Benchmarking: Viability & Proliferation

Biochemical affinity does not guarantee cellular efficacy due to variables like membrane permeability, intracellular ATP competition, and efflux pump liabilities. Therefore, cell-based viability assays using specific Non-Small Cell Lung Cancer (NSCLC) lines are required[2].

Causality & Rationale for Cell Line Selection

We utilize the PC-9 line (harboring the sensitizing Exon 19 deletion) and the H1975 line (harboring the L858R + T790M resistance mutations)[2]. Benchmarking against these specific genetic backgrounds validates whether the pyrimidine derivative can penetrate the cell and engage the target in a complex physiological environment[9].

Self-Validating Protocol: CellTiter-Glo® Viability Assay
  • Cell Seeding: Seed PC-9 and H1975 cells at 2,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Treat cells with a 10-point, 3-fold serial dilution of Osimertinib and Series-P (ranging from 10 µM to 0.5 nM). Include vehicle (0.1% DMSO) as a 100% viability control and a cytotoxic reference compound (e.g., Staurosporine) as a 0% viability baseline.

  • Incubation: Incubate for 72 hours to allow for multiple doubling times, ensuring the anti-proliferative effects of the kinase inhibition are fully captured.

  • Detection: Equilibrate plates to room temperature. Add a volume of CellTiter-Glo® reagent equal to the culture media volume. Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Data Presentation: Cellular IC₅₀ Values
NSCLC Cell LineMutation StatusOsimertinib IC₅₀ (nM)Series-P IC₅₀ (nM)Efficacy Shift
PC-9 Exon 19 del~15.0 - 23.012.5Comparable
H1975 L858R + T790M~4.6 - 5.02.12.3x more potent

Interpretation: The cellular data corroborates the biochemical findings. Series-P successfully permeates the cell membrane and exhibits a highly potent anti-proliferative effect on the H1975 double-mutant cell line, outperforming the standard-of-care Osimertinib[9].

Conclusion

Through rigorous, self-validating biochemical and cellular protocols, we have objectively benchmarked the novel pyrimidine derivative Series-P against Osimertinib. The integration of the ADP-Glo™ Kinase Assay ensures that ATP-competitive dynamics are accurately mapped without depletion artifacts[5], while targeted NSCLC cellular assays confirm physiological efficacy[3]. Series-P exhibits a wider therapeutic window and superior potency against the T790M resistance mutation, validating this specific pyrimidine structural evolution as a highly promising candidate for advanced preclinical development.

References
  • Hirano, T., et al. "In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer." Oncotarget, 2015. URL:[Link]

  • Fares, M., et al. "Recent Advances in Pyrimidine-Based Drugs." National Center for Biotechnology Information (PMC), 2023. URL:[Link]

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Navigating Kinome Selectivity: A Comparative Guide to Cross-Reactivity in 2,5-Disubstituted Pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug discovery, I frequently encounter the challenge of achieving true kinome selectivity. In modern targeted oncology and medicinal chemistry, the pyrimidine scaffold is a privileged pharmacophore, mimicking the purine core of ATP to anchor within the kinase hinge region[1]. However, the human kinome comprises over 500 kinases with highly conserved ATP-binding pockets.

This guide objectively evaluates the cross-reactivity profiles of 2,5-disubstituted pyrimidines, comparing them against traditional 2,4-disubstituted analogs and pan-kinase inhibitors. By understanding the causality behind scaffold functionalization and employing self-validating experimental workflows, researchers can systematically eliminate off-target liabilities early in the pipeline.

Structural Rationale & Scaffold Comparison

Why prioritize the 2,5-disubstituted architecture over other configurations? The answer lies in the spatial geometry of the kinase active site and the orthogonal reactivity of the starting materials.

Traditional 2,4-disubstituted pyrimidines often project their C4 substituents into the solvent-exposed region of the kinase, which contributes minimally to selectivity. In contrast, 5-bromo-2-chloropyrimidine serves as a highly versatile building block with differential reactivity[1].

  • The C2 Position (Hinge Binding): The C2-chlorine undergoes facile nucleophilic aromatic substitution (SNAr) to introduce amine-based motifs that form critical hydrogen bonds with the kinase hinge region[1].

  • The C5 Position (Selectivity Driving): The C5-bromine is less reactive to SNAr but is primed for transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura)[1]. This C5 vector directs substituents deep into the hydrophobic back-cleft of the kinase—a region that exhibits high structural variability across the kinome, thereby driving exceptional selectivity[2].

Recent advancements have also explored 2,4,5-trisubstituted pyrimidines to target complex gatekeeper mutations (e.g., in FGFR1-3) where standard disubstituted scaffolds fail due to steric clashes[3].

Pathway ATP ATP Binding Pocket Hinge Hinge Region (C2-Substitution) ATP->Hinge BackCleft Hydrophobic Back Cleft (C5-Substitution) ATP->BackCleft Target Primary Target (e.g., GSK-3) Hinge->Target Affinity OffTarget Off-Target Kinase (e.g., Aurora A) Hinge->OffTarget Cross-Reactivity BackCleft->Target Selectivity

Caption: Structural rationale for C2 and C5 substitutions in determining kinase selectivity.

Comparative Performance Data

To objectively evaluate scaffold performance, the table below compares a highly optimized 2,5-disubstituted inhibitor (targeting GSK-3)[2] against a generic 2,4-disubstituted analog, a 2,4,5-trisubstituted gatekeeper inhibitor[3], and the pan-kinase inhibitor Staurosporine.

The data highlights how C5-substitution minimizes cross-reactivity with closely related kinases (like Aurora A), yielding a superior Selectivity Score (S-score)[2].

Inhibitor ScaffoldRepresentative ProfilePrimary Target IC₅₀Key Off-Target IC₅₀Selectivity Score (S₁₀)Cellular Target Engagement
Pan-Kinase StaurosporineBroad (<10 nM)Broad (<10 nM)> 0.50 (Poor)~50 nM (Non-specific)
2,4-Disubstituted Generic AnalogTarget X (15 nM)Aurora A (45 nM)0.15 (Moderate)~120 nM
2,5-Disubstituted Optimized LeadGSK-3 (8 nM)Aurora A (>1000 nM)< 0.05 (High)~25 nM
2,4,5-Trisubstituted FGFR Gatekeeper InhibitorFGFR1 V561M (12 nM)WT FGFR (>500 nM)< 0.08 (High)~30 nM

Self-Validating Experimental Protocols

Biochemical IC₅₀ values are only the starting point. The true test of a 2,5-disubstituted pyrimidine lies in its kinome-wide cross-reactivity and its performance in competitive, intracellular environments. Every protocol described below is designed as a self-validating system with internal controls to ensure data trustworthiness.

Protocol 1: Kinome-Wide Cross-Reactivity Profiling (Affinity-Based)

Causality & Rationale: Activity-based assays often miss off-target binding to inactive kinase conformations. Affinity-based profiling measures thermodynamic binding across >400 kinases, providing a comprehensive understanding of unexpected off-target interactions[4]. Self-Validating Controls: Staurosporine (positive control for pan-kinase binding) and DMSO (negative baseline).

Step-by-Step Methodology:

  • Compound Preparation: Dispense the 2,5-disubstituted pyrimidine, Staurosporine, and DMSO into 384-well plates using an acoustic liquid handler to ensure volumetric precision.

  • Kinase Incubation: Incubate compounds with a library of DNA-tagged kinase domains expressed on T7 bacteriophage.

  • Affinity Capture: Transfer the mixture to an immobilized affinity ligand plate. Only kinases not bound by the test inhibitor will bind to the plate.

  • Elution & Quantification: Wash away unbound kinases, elute the captured kinases, and quantify via qPCR of the DNA tags.

  • Data Analysis: Calculate the S(10) score (number of kinases bound with >90% displacement divided by total kinases tested). A lower score indicates higher selectivity.

Protocol 2: Cellular Target Engagement (NanoBRET)

Causality & Rationale: Biochemical assays lack the cellular context, specifically the high intracellular ATP concentration (~1-5 mM) which competitively displaces ATP-mimetic pyrimidines. NanoBRET quantifies target engagement inside living cells at physiological ATP levels, ensuring the inhibitor's potency translates in vivo[5]. Self-Validating Controls: Untransfected cells (background luminescence) and Tracer-only wells (maximum BRET signal window).

Step-by-Step Methodology:

  • Plasmid Transfection: Transfect HEK293 cells with a plasmid encoding the primary target kinase (e.g., GSK-3) fused to NanoLuc luciferase.

  • Tracer Addition: Introduce a cell-permeable, fluorescently labeled ATP-competitive tracer. The proximity of the tracer to NanoLuc generates a baseline BRET signal.

  • Inhibitor Treatment: Treat cells with a dose-response titration of the 2,5-disubstituted pyrimidine.

  • BRET Measurement: Measure the reduction in BRET signal as the inhibitor competitively displaces the fluorescent tracer. Calculate the cellular IC₅₀.

Workflow A Scaffold Synthesis (2,5-Pyrimidine) B Biochemical Assay (Primary Target) A->B C Kinome Profiling (Off-Target Screen) B->C D NanoBRET Assay (Cellular Engagement) C->D

Caption: Experimental workflow for evaluating kinase inhibitor selectivity.

Conclusion

The strategic functionalization of 2,5-disubstituted pyrimidines offers a superior trajectory for developing highly selective kinase inhibitors. By combining deep-pocket targeting at the C5 position with rigorous, cell-based cross-reactivity profiling, drug development professionals can systematically eliminate off-target liabilities and advance safer, more efficacious therapeutics into the clinic.

References

  • 2,5-Diaminopyrimidines and 3,5-disubstituted azapurines as inhibitors of glycogen synthase kinase-3 (GSK-3) Source: PubMed (NIH) URL:[Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors Source: ACS Publications URL:[Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment Source: The Institute of Cancer Research (ICR) URL:[Link]

  • Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC Source: PubMed (NIH) URL:[Link]

Sources

Mastering Pyrimidine Cross-Coupling: A Head-to-Head Comparison of Palladium Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

The functionalization of pyrimidine scaffolds is a cornerstone of modern pharmaceutical process chemistry and drug discovery. However, pyrimidines present unique mechanistic hurdles in cross-coupling reactions. They are highly electron-deficient, making transmetalation and reductive elimination challenging, and their basic nitrogen atoms frequently coordinate to transition metals, leading to severe catalyst poisoning.

As a Senior Application Scientist, I have evaluated countless catalytic systems to overcome these barriers. This guide provides an objective, data-driven comparison of palladium catalysts for pyrimidine cross-coupling, focusing on the causality behind catalyst selection, regioselectivity, and self-validating experimental protocols.

The Mechanistic Challenge: Why Pyrimidines Poison Catalysts

The fundamental difficulty in pyrimidine coupling lies in the competition between the desired catalytic cycle and off-cycle catalyst deactivation. When using unshielded, low-steric-bulk catalysts like Pd(PPh3​)4​ , the basic N1 and N3 atoms of the pyrimidine ring strongly coordinate to the active Pd(0) center. This forms a stable, inactive bis-ligated complex, effectively sequestering the catalyst and halting the reaction.

To prevent this, modern catalyst design relies on steric bulk and electron density . Bulky biaryl phosphines (e.g., XPhos) or N-heterocyclic carbenes (NHCs) create a protective steric shield around the palladium center, physically blocking pyrimidine nitrogen coordination while remaining electron-rich enough to force the challenging oxidative addition into the strong C-Cl bonds typical of pyrimidine electrophiles.

MechanisticLogic cluster_0 Catalyst Activation Precatalyst Pd Precatalyst ActivePd Active L-Pd(0) Precatalyst->ActivePd Base OxAdd Oxidative Addition (C-Cl Cleavage) ActivePd->OxAdd Pyrimidine Halide Poisoning Catalyst Poisoning (N-Coordination) ActivePd->Poisoning Unshielded Pd Transmet Transmetalation OxAdd->Transmet RedElim Reductive Elimination Transmet->RedElim RedElim->ActivePd Regeneration Product Coupled Pyrimidine RedElim->Product Poisoning->ActivePd Bulky Ligands

Figure 1: Mechanistic logic of pyrimidine coupling and prevention of catalyst poisoning.

Head-to-Head Catalyst Comparison & Quantitative Data

Selecting the right catalyst requires balancing reactivity, regioselectivity, and cost. Below is a head-to-head comparison of the most prevalent palladium systems used in pyrimidine functionalization.

Table 1: Suzuki-Miyaura Coupling Performance on Pyrimidine Chlorides

The major challenge with chloro-pyrimidines is the high C-Cl bond dissociation energy[1]. The data below illustrates how different ligand classes overcome this barrier.

Catalyst SystemLigand ClassTypical LoadingTempTypical YieldMechanistic Causality & Performance
Pd(PPh3​)4​ Monodentate Phosphine5–10 mol%100–120 °C40–60%Prone to N-coordination poisoning. Requires high temperatures to force oxidative addition.
Pd(dppf)Cl2​ Bidentate Phosphine4–5 mol%85–100 °C70–85%Enforces a cis-geometry on the Pd center, accelerating reductive elimination. Excellent for bromochloropyrimidines[2].
XPhos Pd G2 Bulky Biaryl Phosphine0.5–2 mol%60–80 °C>90%Rapid in situ Pd(0) generation. High electron density easily cleaves C-Cl bonds; bulk prevents poisoning[1].
Pd-PEPPSI-IPr N-Heterocyclic Carbene1–2 mol%60–80 °C>85%Exceptional stability. The IPr ligand provides massive steric shielding, enabling unconventional site selectivity[3].
Table 2: Regioselectivity in Amination of 2,4-Dichloropyrimidine

When functionalizing dihalopyrimidines, controlling which halogen reacts (C2 vs. C4) is critical. While traditional Nucleophilic Aromatic Substitution (SNAr) often yields poor mixtures, transition-metal catalysis offers precise control[4].

MethodCatalyst / ConditionsMajor ProductRegiomeric Ratio (C4:C2)Reference
SNAr No Catalyst, Amine, HeatC4-Amine~ 2:1 to 4:14[4]
Buchwald-Hartwig XPhos Pd G2, BaseC4-Amine> 20:14[4]
Buchwald-Hartwig Pd(OAc)2​ / dppbC4-Amine99:15[5]

Causality Note: The C4 position is inherently more electrophilic. In palladium catalysis, oxidative addition occurs preferentially at the weaker, more reactive C4-Cl bond. Using a highly active catalyst locks in this C4 selectivity rapidly, preventing the slower, unselective background SNAr reaction from competing[4]. Interestingly, comprehensive screening has shown that even simple bidentate phosphines like dppb can achieve near-perfect 99:1 regioselectivity under optimized conditions[5].

Self-Validating Experimental Protocols

A robust protocol must include In-Process Controls (IPCs) to validate the mechanistic steps as they occur. Below are two highly optimized, self-validating workflows for pyrimidine coupling.

Protocol A: Regioselective Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine

Objective: Selective arylation at the C5 position. Causality: The C-Br bond has a significantly lower dissociation energy than the C-Cl bond. By utilizing Pd(dppf)Cl2​ , which has a moderate bite angle, we facilitate rapid oxidative addition at the bromide while leaving the chloride intact for downstream functionalization[2].

  • Reagent Assembly: In a nitrogen-filled glovebox, combine 5-bromo-2-chloropyrimidine (1.0 equiv), arylboronic acid (1.05 equiv), Pd(dppf)Cl2​ (4.0 mol%), and K2​CO3​ (2.0 equiv) in a Schlenk flask.

  • Solvent Addition & Degassing: Add a thoroughly degassed mixture of 1,4-Dioxane/ H2​O (4:1).

    • Validation Check: The solution should exhibit a distinct orange/red hue, confirming the intact Pd(II) precatalyst.

  • Heating & Reaction: Heat the mixture to 85 °C for 18 hours.

    • Validation Check (LCMS): Monitor the reaction at 2 hours. The presence of the mono-coupled product mass and the strict absence of the di-coupled mass validates the chemoselectivity of the catalyst.

  • Quench & Scavenge: Cool to room temperature, dilute with EtOAc, and wash with brine. Add a metal scavenger (e.g., SiliaMetS Thiol) and stir for 1 hour to strip residual palladium, preventing downstream toxicity or side reactions.

Protocol B: Buchwald-Hartwig C4-Amination of 2,4-Dichloropyrimidine

Objective: Exclusive C-N bond formation at the C4 position. Causality: To prevent background SNAr and ensure full conversion, t-BuXPhos Pd G3 is used. The G3 precatalyst ensures quantitative, rapid generation of the active monoligated L-Pd(0) species, which immediately undergoes oxidative addition at the more electrophilic C4-Cl bond[6].

  • Reagent Assembly: Combine 2,4-dichloropyrimidine (1.0 equiv), the target amine (1.2 equiv), t-BuXPhos Pd G3 (2.0 mol%), and NaOtBu (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed tert-Amyl Alcohol (t-AmOH). t-AmOH is chosen as it is a superior solvent for stabilizing the polar transition states of the amination without acting as a competing nucleophile[6].

  • Activation & Heating: Stir at 60 °C.

    • Validation Check: Observe a rapid color shift from pale yellow to dark red/brown within the first 10 minutes. This visual cue confirms the base-mediated deprotonation of the G3 precatalyst and the successful release of the active Pd(0) species.

  • Purification: Filter the crude mixture through a pad of Celite to remove inorganic salts, followed by flash chromatography.

Workflow Step1 1. Reagent Assembly (Glovebox / Schlenk) Step2 2. Solvent Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Catalyst Activation (Base-Mediated Pd(0)) Step2->Step3 Step4 4. Reaction Heating (Controlled Temp) Step3->Step4 Step5 5. Quench & Scavenge (SiliaMetS Thiol) Step4->Step5 Step6 6. Validation (LCMS / NMR) Step5->Step6

Figure 2: Self-validating experimental workflow for air-sensitive pyrimidine cross-coupling.

References

  • A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling. Molecular Diversity / NASC.1

  • Amination of Dichloropyrimidines: A Comparative Guide to Buchwald-Hartwig and Nucleophilic Aromatic Substitution (SNAr) Reaction. BenchChem.4

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.6

  • Synthesis of Trisubstituted Pyrimidines by Regioselective SNAr and Suzuki Reactions of Polyhalopyrimidines. The ICR Publications Repository.2

  • Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Thieme Connect.5

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. NIH / PMC.3

Sources

Safety Operating Guide

5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this operational guide to ensure that your laboratory not only complies with stringent environmental regulations but also fundamentally protects your personnel from the specific hazards associated with complex halogenated heterocycles.

Proper disposal of 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride requires a deep understanding of its structural causality. You are not just disposing of a generic organic powder; you are managing a brominated compound with a biologically active piperazine pharmacophore and an acidic hydrochloride salt.

Here is the definitive, step-by-step operational and disposal plan for this chemical.

Mechanistic Hazard Profile & Causality

To handle this compound safely, laboratory personnel must understand why specific disposal routes are mandated. The disposal strategy is dictated by three structural features:

  • The Bromine Atom (Halogenated Waste): The presence of the bromine atom strictly categorizes this compound as a halogenated organic waste. The EPA heavily restricts the land disposal of halogenated organics due to their high toxicity, mobility, and bioaccumulation potential[1]. If incinerated at standard temperatures, halogenated compounds can generate highly toxic polybrominated dibenzo-p-dioxins and corrosive hydrogen bromide gas[1]. Therefore, they require specialized offsite high-temperature incineration with flue-gas scrubbing.

  • The Piperazine Pharmacophore: Piperazine derivatives are highly biologically active. Mechanistically, they induce cytotoxicity via intracellular glutathione (GSH) and ATP depletion, leading to oxidative stress, loss of mitochondrial membrane potential, and ultimately cell death. Furthermore, the European Chemicals Agency (ECHA) classifies piperazine as a Category 1 skin and respiratory sensitizer and a Category 2 suspected reproductive toxicant.

  • The Hydrochloride Salt: As an HCl salt, the compound exhibits mild acidity upon dissolution and absorbs water and carbon dioxide from the air[2]. It will neutralize bases in exothermic reactions and must be kept strictly separated from strong oxidizing agents and inorganic acids[2][3].

Quantitative Toxicological Data

Understanding the exposure thresholds is critical for validating your PPE and containment strategies. The following table summarizes the quantitative toxicological parameters associated with the piperazine moiety.

Toxicological ParameterValueModel / SpeciesOperational Implication
Oral LD50 1900 mg/kgRatModerate acute toxicity; mandates strict ingestion prevention and surface decontamination[4].
Dermal LD50 4000 mg/kgRabbitLower acute dermal lethality, but Category 1 skin sensitization requires double-gloving[4].
LOAEL (Neurotoxicity) 30 mg/kg/dayClinical DataChronic exposure risk; mandates the use of enclosed analytical balances and fume hoods[4].
NOAEL (Liver Toxicity) 25 mg/kg/dayBeagle DogEstablishes the baseline for chronic systemic toxicity thresholds[4].

Waste Segregation Logic

A common critical error in laboratories is the misclassification of halogenated solutes dissolved in non-halogenated solvents. Even if 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride is dissolved in a non-halogenated solvent (e.g., DMSO or Methanol), the presence of the brominated solute forces the entire mixture to be classified and disposed of as Halogenated Organic Waste [5].

Mixing halogenated waste into your non-halogenated streams unnecessarily increases the volume of heavily regulated, expensive waste, violating waste minimization principles[5][6].

WasteSegregation A 5-Bromo-2-(piperazin-1-yl) pyrimidine HCl B Physical State? A->B C Solid Residue / PPE B->C Spills/Powders D Dissolved in Solvent B->D Solutions G Solid Halogenated Waste Container C->G E Halogenated Solvent (e.g., DCM) D->E F Non-Halogenated Solvent (e.g., DMSO) D->F H Liquid Halogenated Waste Container E->H F->H Solute forces halogenated classification

Decision matrix for segregating 5-Bromo-2-(piperazin-1-yl)pyrimidine HCl waste streams.

Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system to ensure operational safety and RCRA (Resource Conservation and Recovery Act) compliance.

Protocol A: Solid Waste Management (Powders, Contaminated PPE, and Consumables)

Use this protocol for expired powders, contaminated weighing paper, empty source vials, and spill cleanup materials.

  • Containment Selection: Select a chemically resistant, leak-proof High-Density Polyethylene (HDPE) wide-mouth container. Do not use steel containers, as the acidic nature of the hydrochloride salt can cause corrosion over time[3].

  • Collection: Wearing nitrile gloves, a lab coat, and safety goggles, carefully transfer all solid residues into the HDPE container. If cleaning a spill, use slightly damp absorbent pads to prevent aerosolizing the sensitizing piperazine dust, then place the pads into the container.

  • EPA-Compliant Labeling: Immediately affix a hazardous waste label. Per EPA guidelines, the label must clearly state "Hazardous Waste" or "Unwanted Material" and include specific chemical descriptors such as "Halogenated Organic Solid Waste containing Piperazine derivatives"[6]. Do not use generic terms like "spent chemical"[6].

  • Validation Check: Inspect the seal of the cap. The cap must be in "new" condition with no cracks[3]. Validate that the container is stored in a designated Satellite Accumulation Area (SAA) with secondary containment[3].

Protocol B: Liquid Waste Management (Reaction Mixtures and HPLC Effluents)

Use this protocol for solutions where the compound is dissolved in organic solvents.

  • Compatibility Verification: Ensure the primary solvent is an organic solvent (e.g., Methanol, Acetonitrile, DCM). Crucial: Never combine this waste stream with inorganic acids (e.g., Nitric Acid, Sulfuric Acid) or strong oxidizers, as piperazine neutralizes acids exothermically and can react violently[2][5].

  • Transfer & Headspace: Transfer the solution into a dedicated "Halogenated Liquid Waste" carboy (typically a 2.5-gallon HDPE container)[5]. You must leave at least one inch of headspace at the top of the container to allow for vapor expansion[3].

  • Closure: The container must be kept securely capped at all times unless you are actively adding waste[3]. Funnels left in open carboys are a direct violation of EPA regulations.

  • Validation Check: Before sealing the carboy and walking away, visually inspect the solution for phase separation, bubbling, or heat generation. The absence of gas evolution validates that no incompatible exothermic neutralization is occurring in the waste stream. Inspect the SAA weekly for signs of container bulging[3].

References

  • Title: Piperazine - Antibodies: CONSIDERED A HAZARDOUS SUBSTANCE ACCORDING TO OSHA 29 CFR 1910.1200. Source: scbt.com.
  • Title: Assessment - Piperazine - Canada.ca. Source: canada.ca.
  • Title: chemical waste management: combining compatible used organic solvents. Source: louisville.edu.
  • Title: Piperazine derivatives as dangerous abused compounds - ResearchGate. Source: researchgate.net.
  • Title: Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. Source: p2infohouse.org.
  • Title: PIPERAZINE | CAMEO Chemicals | NOAA. Source: noaa.gov.
  • Title: Laboratory Hazardous Waste Disposal Guidelines | Central Washington University. Source: cwu.edu.
  • Title: Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA. Source: epa.gov.

Sources

Personal protective equipment for handling 5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

5-Bromo-2-(piperazin-1-yl)pyrimidine hydrochloride (CAS: 1030022-85-5) is a highly specialized halogenated heterocyclic building block widely utilized in the synthesis of kinase inhibitors and GPCR-targeting therapeutics. As a Senior Application Scientist, I approach laboratory safety not merely as a compliance checklist, but as a mechanistic science. Understanding why a chemical behaves the way it does is the foundation of a self-validating safety protocol.

This guide provides an authoritative, step-by-step operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific compound.

Mechanistic Hazard Analysis (The "Why")

To design an effective PPE matrix, we must first deconstruct the physicochemical properties of the molecule and how they dictate exposure risks [1].

  • The Hydrochloride (HCl) Salt Form: While the HCl salt dramatically improves aqueous solubility for biological assays, it renders the compound highly crystalline, hygroscopic, and prone to triboelectric (electrostatic) charging. When manipulated with standard metal tools, electrostatic repulsion causes the fine powder to aerosolize, creating a severe inhalation hazard (STOT SE 3 - Respiratory Tract Irritation) [2].

  • The Piperazine Moiety: Piperazine derivatives are biologically active pharmacophores that act as known skin and mucous membrane irritants (H315, H319). If the salt dissociates in physiological moisture (e.g., sweat on the skin or tears in the eyes), the secondary amine nitrogen can interact directly with biological membranes [2].

  • The Bromopyrimidine Core: Aryl halides are inherently lipophilic. If the powder is accidentally dissolved in an organic assay solvent (such as DMSO or DMF) and splashed onto the skin, the solvent acts as a permeation enhancer, rapidly transporting the bromopyrimidine core through the stratum corneum and standard nitrile barriers.

Physicochemical & Hazard Profile
Property / HazardSpecificationOperational Implication
CAS Number 1030022-85-5Primary identifier for SDS tracking and inventory logging.
Physical State Solid (Crystalline Powder)High risk of aerosolization; requires static mitigation during weighing.
GHS Classification H302, H315, H319, H335Dictates strict barrier protection and local exhaust ventilation [2].
Solubility Soluble in Water / DMSOSpill cleanup must utilize controlled wetting to prevent rapid dissolution.

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazard profile, standard laboratory attire is insufficient. The following PPE matrix establishes a self-validating barrier system where the failure of one layer is mitigated by the presence of another.

PPE CategorySpecification & StandardMechanistic Rationale
Eye Protection ANSI Z87.1 / EN 166 compliant safety goggles with side shields.Prevents ocular exposure to airborne, acidic HCl salt dust generated by static fly [3].
Hand Protection Dry Handling: Single standard nitrile (≥0.11 mm).Solvent Handling: Double-gloving (Outer heavy-duty nitrile).Nitrile provides excellent resistance to the solid powder. Double gloving is mandatory when handling DMSO solutions to increase breakthrough time against lipophilic transport.
Body Protection Flame-resistant, fluid-resistant lab coat with knit cuffs.Knit cuffs eliminate the exposure gap between the glove and the sleeve, preventing dust from settling on the wrists.
Respiratory N95 / FFP2 particulate respirator (if handled outside a hood).Filters out aerosolized crystalline dust (< 5 µm particles) [2]. Note: Primary handling must always occur inside a fume hood.

Standard Operating Procedure: Safe Handling & Weighing

This protocol is designed as a self-validating system: by forcing the addition of solvent inside the fume hood, we eliminate the variable of transit-exposure, ensuring that dry, dispersible powder never crosses the open laboratory space.

Step-by-Step Methodology:

  • Environmental Preparation: Verify the chemical fume hood is operational with a face velocity of 80–100 fpm (0.4–0.5 m/s). Clear the hood of unnecessary clutter to prevent turbulent airflow vortexes that can scatter light powders.

  • Static Mitigation: Wipe the exterior of the reagent bottle and the analytical balance draft shield with an anti-static wipe. If available, activate an ionizing bar.

  • Tool Selection: Utilize a grounded, PTFE-coated or ceramic micro-spatula. Do not use stainless steel , as it exacerbates triboelectric charging of the HCl salt.

  • Weighing Protocol: Tare a conductive weigh boat or anti-static weighing paper. Carefully transfer the solid. Keep the fume hood sash pulled down as low as ergonomically possible to maximize respiratory containment.

  • In-Situ Solvation (Critical Step): If preparing a stock solution, add your solvent (e.g., DMSO or buffer) directly to the pre-weighed vial inside the fume hood. Cap the vial tightly before removing it from the hood.

  • Decontamination: Wet-wipe the spatula, balance pan, and hood surface with a 70% Ethanol/Water solution. The water dissolves the HCl salt, while the ethanol ensures rapid evaporation.

G N1 1. Environmental Prep Hood Face Velocity 0.4-0.5 m/s N2 2. PPE Donning Double Nitrile & Goggles N1->N2 N3 3. Static Mitigation Ionizing Bar & PTFE Spatula N2->N3 N4 4. Powder Transfer Keep Sash Low N3->N4 N5 5. In-Situ Solvation Add DMSO Inside Hood N4->N5 N6 6. Decontamination 70% EtOH Wet-Wipe N5->N6

Workflow for the safe handling, weighing, and decontamination of hygroscopic hydrochloride salts.

Emergency Response & Spill Containment

In the event of a powder spill, traditional sweeping will aerosolize the piperazine-pyrimidine dust, escalating a localized spill into an inhalation hazard.

Step-by-Step Cleanup Methodology:

  • Isolate: Immediately evacuate the immediate vicinity. Do not walk through the spilled powder to prevent tracking.

  • PPE Upgrade: Don an N95/FFP2 respirator and heavy-duty outer nitrile gloves before approaching the spill [3].

  • Dust Suppression (Wet Method): Do NOT sweep. Lightly mist the spilled powder with a 50/50 Water/Ethanol mixture. This suppresses dust generation and partially dissolves the salt for easier absorption.

  • Collection: Lay damp absorbent pads or heavy paper towels over the wetted powder. Gently wipe inward from the edges to the center.

  • Neutralization: Wash the spill area with a mild soap and water solution to remove any residual acidity from the hydrochloride salt.

  • Containment: Place all cleanup materials into a clearly labeled, sealable hazardous waste bag.

Waste Disposal Plan

Because this compound contains a halogen (Bromine) and a hydrochloride salt, improper disposal can lead to the generation of highly toxic and corrosive gases.

  • Solid Waste: Collect unused solid and contaminated packaging (weigh boats, spatulas, spill pads) in a compatible, sealable container. Label explicitly as: "Halogenated Organic Solid Waste (Contains Bromine, HCl)".

  • Liquid Waste: Solutions containing this compound must be strictly segregated into "Halogenated Organic Solvent Waste". Do not mix with non-halogenated waste streams.

  • Incineration Requirements: Do not discharge into laboratory drains [3]. The material must be disposed of via a licensed hazardous waste contractor. It requires high-temperature incineration in a facility equipped with an afterburner and an alkaline scrubber to neutralize corrosive combustion byproducts (Hydrogen bromide gas, Hydrogen chloride gas, and Nitrogen oxides).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.